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  • Product: N-DesMethyl-benztropine Hydrochloride

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of N-Desmethyl-benztropine Hydrochloride: A Technical Whitepaper

Executive Summary N-Desmethyl-benztropine hydrochloride (CAS 25471-67-4) is a critical secondary amine analog and the primary active Phase I metabolite of the widely utilized antiparkinsonian agent, 1[1]. Formed predomin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desmethyl-benztropine hydrochloride (CAS 25471-67-4) is a critical secondary amine analog and the primary active Phase I metabolite of the widely utilized antiparkinsonian agent, 1[1]. Formed predominantly via hepatic N-dealkylation, this tropane derivative retains a complex polypharmacological profile[2]. Understanding its mechanism of action is essential for scientists aiming to dissect the structure-activity relationships (SAR) of tropane-based dopamine transporter (DAT) inhibitors and muscarinic antagonists[3]. Because of its distinct binding properties, it is frequently utilized as a highly valuable reference standard in analytical and pharmacological assays[4].

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Like its parent compound, N-desmethyl-benztropine exerts its neurochemical effects through a dual mechanism, addressing the neurotransmitter imbalance characteristic of Parkinsonian syndromes:

  • Dopamine Transporter (DAT) Inhibition: The tropane pharmacophore binds directly to the presynaptic dopamine transporter[5]. By occupying the substrate-binding site on DAT, N-desmethyl-benztropine prevents the carrier-mediated reuptake of dopamine from the synaptic cleft into the presynaptic terminal[3]. This dose-dependent inhibition leads to a prolonged residency of dopamine in the striatum, compensating for the dopaminergic deficit[5].

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The diphenylmethoxy moiety confers high affinity for muscarinic receptors, particularly the M1 subtype which is highly expressed in the central nervous system[5]. By acting as a competitive antagonist, it blocks the binding of acetylcholine, thereby correcting the hypercholinergic state that arises secondary to dopaminergic neurodegeneration[6].

Causality in SAR: The removal of the N-methyl group (yielding a secondary amine from a tertiary amine) alters the steric bulk and basicity (pKa) of the nitrogen atom. This molecular modification typically results in a shift in the binding affinity ratio between DAT and mAChR compared to the parent benztropine, modulating its pharmacokinetic and pharmacodynamic behavior without eliminating its core dual-action efficacy.

Metabolic Disposition & Pathway

Following administration, benztropine undergoes extensive hepatic metabolism. Cytochrome P450 enzymes catalyze the N-dealkylation of the tropane nitrogen, yielding N-desmethyl-benztropine[2]. This metabolite, along with others like benztropine N-oxide and 4'-hydroxybenztropine, is subsequently excreted in urine and bile, or further subjected to Phase II glucuronidation[7].

MetabolicPathway BZT Benztropine (Tertiary Amine) CYP Hepatic CYP450 (N-dealkylation) BZT->CYP Oxidation NDB N-Desmethyl-benztropine (Secondary Amine) CYP->NDB Major Pathway OTHER Other Metabolites (e.g., N-oxide) CYP->OTHER Minor Pathways

Hepatic N-dealkylation of benztropine to N-desmethyl-benztropine via CYP450 enzymes.

Quantitative Pharmacological Data

To contextualize the efficacy of N-desmethyl-benztropine, we benchmark its binding affinities against the parent compound. The table below summarizes the representative pharmacological parameters for the benztropine class.

CompoundTargetActionRepresentative Affinity (Ki)Clinical / Biological Implication
Benztropine DATReuptake Inhibitor~100 - 130 nMIncreases synaptic dopamine[5]
Benztropine M1 ReceptorCompetitive Antagonist~0.5 - 1.5 nMReduces cholinergic hyperactivity[5]
N-Desmethyl-benztropine DATReuptake InhibitorModulated (Analogous)Sustains dopaminergic tone[3]
N-Desmethyl-benztropine mAChRCompetitive AntagonistModulated (Analogous)Contributes to anticholinergic effects[6]

Note: Specific Ki values for the desmethyl metabolite vary by assay conditions but track closely with the parent compound's dual-action profile.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust pharmacological profiling requires self-validating assay designs. Below are the standardized, step-by-step methodologies for evaluating the mechanism of action of N-desmethyl-benztropine.

Protocol 1: In Vitro Radioligand Binding Assay for DAT Affinity

Objective: To quantify the binding affinity (Ki) of N-desmethyl-benztropine at the dopamine transporter. Causality & Rationale: Using a known radioligand (e.g., [3H]WIN 35,428) allows for competitive displacement, providing a direct measure of target engagement without the confounding variables of cellular metabolism.

  • Tissue Preparation: Isolate rat striatal tissue and homogenize in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal integrity. Centrifuge at 1,000 x g to remove debris, then at 20,000 x g to pellet the synaptosomes.

  • Assay Buffer Formulation: Resuspend the pellet in a modified Krebs-Ringer phosphate buffer (pH 7.4) to mimic physiological ionic strength, which is critical for maintaining the DAT's native conformation.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of [3H]WIN 35,428 (final concentration ~1 nM), 50 µL of N-desmethyl-benztropine at varying concentrations (

    
     to 
    
    
    
    M), and 100 µL of synaptosomal suspension.
  • Self-Validating Control: Include wells with 10 µM nomifensine (a known potent DAT inhibitor). Why? Nomifensine serves as an internal validation control to define non-specific binding (NSB), ensuring that the measured radioactivity strictly represents DAT-specific interactions. Total binding minus NSB equals specific binding.

  • Termination & Detection: Incubate for 2 hours at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Muscarinic Antagonism Assay (Calcium Mobilization)

Objective: To assess the functional blockade of M1 receptors by N-desmethyl-benztropine. Causality & Rationale: Binding does not equal function. A calcium mobilization assay using CHO cells expressing human M1 receptors confirms the antagonistic nature of the binding event.

  • Cell Culture: Seed CHO-hM1 cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add N-desmethyl-benztropine (various concentrations) and incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of acetylcholine.

  • Self-Validating Control: Include atropine as a positive control for antagonism. Why? Atropine validates the dynamic range of the calcium response and ensures the CHO-hM1 cells are responding specifically to cholinergic modulation.

  • Data Analysis: Measure the peak fluorescence (excitation 488 nm, emission 525 nm). The reduction in the acetylcholine-induced calcium peak corresponds to the antagonistic potency (IC50) of N-desmethyl-benztropine.

SynapticMOA cluster_Dopamine Dopaminergic Synapse cluster_Cholinergic Cholinergic Synapse NDB N-Desmethyl-benztropine DAT Dopamine Transporter (DAT) NDB->DAT Inhibits Reuptake mAChR Muscarinic Receptor (M1) NDB->mAChR Competitive Antagonism DA Synaptic Dopamine DAT->DA Prevents Clearance ACh Acetylcholine ACh->mAChR Blocked Binding

Dual synaptic mechanism: DAT inhibition and muscarinic M1 receptor antagonism.

References

  • Clearsynth - N-Desmethyl-benztropine Hydrochloride | CAS No.
  • PubChem (NIH)
  • Axios Research - N-Desmethyl Benztropine-d5 Analytical Standards URL
  • Neurotransmitter.
  • Benchchem - Unraveling the Pharmacokinetics of Benztropine in Preclinical Models URL
  • Echemi - 86-13-5, Benztropine Formula and Mechanism URL
  • PubMed (NIH)

Sources

Exploratory

Pharmacological Profiling of N-Desmethyl-benztropine: Dopamine Transporter Binding Affinity and Structure-Activity Relationships

Executive Summary Benztropine is a classical, centrally acting agent characterized by a dual mechanism of action: potent antagonism at muscarinic acetylcholine receptors (M1) and robust inhibition of the dopamine transpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benztropine is a classical, centrally acting agent characterized by a dual mechanism of action: potent antagonism at muscarinic acetylcholine receptors (M1) and robust inhibition of the dopamine transporter (DAT)[1]. However, its utility in selectively probing dopaminergic pathways or serving as a scaffold for psychostimulant abuse therapies is often confounded by its profound anticholinergic effects.

Through hepatic phase I metabolism—specifically CYP450-mediated N-demethylation—benztropine is converted into its major active metabolite, N-desmethyl-benztropine (commonly referred to as norbenztropine)[1]. As a Senior Application Scientist specializing in monoamine transporter pharmacology, I have structured this technical guide to dissect the structure-activity relationship (SAR) of norbenztropine. We will explore how the removal of a single N-methyl group fundamentally alters the molecule's pharmacological profile, preserving high-affinity DAT blockade while virtually abolishing muscarinic receptor binding[2].

Structure-Activity Relationship (SAR) & Monoamine Transporter Selectivity

The tropane pharmacophore is highly sensitive to N-substitution. In the parent compound benztropine, the N-methyl group is a critical structural determinant for anchoring the molecule within the orthosteric binding site of the M1 muscarinic receptor. When this group is removed via N-dealkylation to form norbenztropine[1], the specific steric and electrostatic interactions required for M1 affinity are lost.

Remarkably, the dopamine transporter's substrate-binding pocket accommodates this structural alteration without a significant thermodynamic penalty. Norbenztropine exhibits a DAT binding affinity (


) of approximately 10 nM, making it highly potent and comparable to the parent compound[2]. Furthermore, norbenztropine demonstrates exquisite selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters, with 

values exceeding 1000 nM for both off-target monoamine transporters[2].
Quantitative Data Summary

The following table summarizes the binding affinities of norbenztropine and its N-substituted synthetic analogs, highlighting the divergence between DAT and M1 affinity upon structural modification.

CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
M1

(nM)
Benztropine (Parent) ~12.0>1000>1000~0.5
N-Desmethyl-benztropine ~10.0>1000>1000>1000
N-Benzyl-norbenztropine ~12.0-->1000
N-Butyl-norbenztropine 24.6---
N-Allyl-norbenztropine 35.8---

Data compiled from authoritative pharmacological evaluations of benztropine analogs[2][3].

Mechanistic Pathway: Divergent Pharmacology via Metabolism

To visualize the logical relationship between hepatic metabolism and the resulting shift in receptor selectivity, the following diagram maps the pharmacological divergence of norbenztropine.

G Benz Benztropine (N-Methylated) Demethyl Hepatic CYP450 N-Demethylation Benz->Demethyl Phase I Metabolism Norbenz N-Desmethyl-benztropine (Norbenztropine) Demethyl->Norbenz Structural Alteration DAT DAT Binding (Ki ~ 10 nM) Norbenz->DAT Retained Affinity M1 M1 Receptor Binding (Ki > 1000 nM) Norbenz->M1 Abolished Affinity Outcome1 Dopamine Reuptake Inhibition DAT->Outcome1 Synaptic DA Accumulation Outcome2 Absence of Anticholinergic Side Effects M1->Outcome2 Improved Safety Profile

Caption: Pharmacological pathway detailing the metabolic conversion of benztropine to norbenztropine and the resulting receptor selectivity.

Experimental Methodologies: Self-Validating in vitro Protocols

Generating reproducible


 and 

values requires rigorous assay design. The following step-by-step methodologies detail the self-validating systems used to quantify norbenztropine's DAT affinity and functional uptake inhibition.
Protocol A: Radioligand Equilibrium Binding Assay (DAT Affinity)
  • Objective: Determine the equilibrium dissociation constant (

    
    ) of N-desmethyl-benztropine at the dopamine transporter.
    
  • Tissue Preparation: Isolate rat striatum (a region with dense DAT expression) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: The inclusion of sodium and potassium ions is critical because DAT is a

      
      -dependent symporter; maintaining physiological ionic strength stabilizes the transporter in its outward-facing conformation, which is the state recognized by tropane-based inhibitors.
      
  • Radioligand Selection: Utilize [3H]WIN 35,428 (1.5 nM final concentration).

    • Causality: While [3H]cocaine is historically relevant, its rapid dissociation kinetics introduce unacceptable variability during the vacuum filtration step. [3H]WIN 35,428, a fluorophenyltropane analog, offers a significantly slower dissociation rate, ensuring robust and reproducible equilibrium binding data.

  • Assay Execution: Incubate striatal membranes (approx. 50 µg protein/tube) with the radioligand and varying concentrations of N-desmethyl-benztropine (0.1 nM to 10 µM) for 2 hours at 4°C.

    • Causality: Conducting the assay at 4°C minimizes proteolytic degradation of the transporter and prevents any residual vesicular uptake mechanisms from confounding the binding signal.

  • Validation Control: Define non-specific binding (NSB) using 10 µM indatraline or nomifensine.

    • Causality: Using a structurally distinct, high-affinity DAT inhibitor ensures that the NSB signal represents true background noise (e.g., lipid partitioning) rather than low-affinity specific binding.

  • Data Analysis: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific ligand adhesion). Analyze the displacement curve using non-linear regression to determine the

    
    , and convert to 
    
    
    
    using the Cheng-Prusoff equation[2].
Protocol B: Functional[3H]Dopamine Uptake Inhibition Assay
  • Objective: Quantify the functional blockade of DAT-mediated dopamine transport by N-desmethyl-benztropine.

  • Preparation: Prepare rat striatal synaptosomes in a modified Krebs-Ringer HEPES (KRH) buffer.

    • Causality: Synaptosomes preserve the functional integrity of the presynaptic terminal, including the electrochemical gradients required for active transport, allowing for functional assessment rather than static binding.

  • Inhibitor Pre-incubation: Pre-incubate synaptosomes with N-desmethyl-benztropine for 15 minutes at 37°C.

    • Causality: This allows the compound to reach binding equilibrium at physiological temperatures before the introduction of the substrate.

  • Substrate Addition: Add 20 nM [3H]Dopamine in the presence of 10 µM pargyline and 1 mM ascorbic acid.

    • Causality: Pargyline (a monoamine oxidase inhibitor) and ascorbic acid (an antioxidant) are strictly required to prevent the rapid oxidative and enzymatic degradation of [3H]dopamine. Without these, the measured signal would reflect metabolic breakdown products rather than true intracellular accumulation.

  • Termination and Measurement: Stop the reaction after exactly 5 minutes by adding ice-cold KRH buffer and rapidly filtering.

    • Causality: A short 5-minute uptake window ensures that the measurement remains within the linear initial velocity phase of transport, preventing artifacts caused by substrate depletion or reverse transport (efflux).

Therapeutic Implications in Drug Development

Because norbenztropine and its N-substituted derivatives (such as N-allyl and N-butyl analogs) retain potent DAT inhibition while lacking M1 affinity[2][3], they represent highly valuable scaffolds for drug discovery. Specifically, atypical DAT inhibitors based on the benztropine/norbenztropine skeleton are actively investigated as potential pharmacotherapies for psychostimulant use disorders (e.g., cocaine addiction)[4].

Unlike cocaine, which induces rapid DAT conformational changes leading to a distinct psychostimulant profile, norbenztropine analogs bind to the transporter in a manner that blocks dopamine reuptake without triggering the same degree of behavioral sensitization or abuse liability[4]. By utilizing the N-desmethyl-benztropine scaffold, drug developers can effectively isolate the therapeutic dopaminergic modulation from the dose-limiting anticholinergic toxicities (e.g., delirium, tachycardia, dry mouth) historically associated with the parent drug.

References

1.[1] Benchchem. "Unraveling the Pharmacokinetics of Benztropine in Preclinical Models: An In-depth Technical Guide." URL: 2.[2] Benchchem. "Benztropine's Molecular Structure and Activity: A Deep Dive." URL: 3.[3] Benchchem. "An In-depth Technical Guide to the Synthesis and..." URL: 4.[4] Scribd (Singh, S.). "Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists." URL:

Sources

Foundational

chemical structure and molecular weight of N-DesMethyl-benztropine

An In-Depth Technical Guide to N-Desmethyl-benztropine: Structure, Properties, and Analysis Introduction N-Desmethyl-benztropine, also known as norbenztropine, is the primary active N-demethylated metabolite of benztropi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Desmethyl-benztropine: Structure, Properties, and Analysis

Introduction

N-Desmethyl-benztropine, also known as norbenztropine, is the primary active N-demethylated metabolite of benztropine, a well-established anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] The metabolic pathway from benztropine to N-Desmethyl-benztropine is a critical aspect of its pharmacology, influencing its therapeutic efficacy and safety profile.[1][3] This guide provides a comprehensive technical overview of N-Desmethyl-benztropine, focusing on its chemical identity, analytical characterization, and its significance for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of N-Desmethyl-benztropine is fundamental for any research or analytical work. It is most commonly available as a hydrochloride salt to improve its stability and solubility.

The chemical structure of N-Desmethyl-benztropine features a nortropane core, which is the N-demethylated form of the tropane ring found in benztropine. This core is substituted at the 3-position with a benzhydryloxy (diphenylmethoxy) group.

Caption: 2D Chemical Structure of N-Desmethyl-benztropine free base.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name (1R,3r,5S)-3-(benzhydryloxy)-8-azabicyclo[3.2.1]octane[4]
Synonyms Norbenztropine, Benzatropine Mesylate USP Related Compound A, 3α-(Diphenylmethoxy)-1αH,5αH-nortropane[4]
CAS Number 28404-87-7 (Free Base), 25471-67-4 (HCl Salt)[5]
Molecular Formula C₂₀H₂₃NO (Free Base), C₂₀H₂₄ClNO (HCl Salt)[4][5][6][7]
Molecular Weight 293.41 g/mol (Free Base), 329.86 g/mol (HCl Salt)[4][5][7]

Metabolic Generation and Synthesis

N-Desmethyl-benztropine is primarily formed in the liver through the N-dealkylation of benztropine, a common phase I metabolic reaction.[1][3] This biotransformation is a crucial step in the clearance of benztropine. For research and reference standard purposes, chemical synthesis is necessary.

A general synthetic strategy involves the etherification of nortropine with a benzhydryl halide or the N-demethylation of benztropine. A combinatorial approach to creating benztropine analogues has also been described, which utilizes N-normethylbenztropine as a key intermediate.[8]

synthesis_workflow cluster_synthesis Conceptual Synthesis & Metabolic Pathway cluster_chemosynthesis Chemical Synthesis Route Benztropine Benztropine Metabolism Hepatic N-Dealkylation (Phase I Metabolism) Benztropine->Metabolism NDB N-Desmethyl-benztropine Metabolism->NDB Purification Purification & Salt Formation NDB->Purification Step 3 Nortropine Nortropine Derivative Etherification Etherification with Benzhydryl Halide Nortropine->Etherification Step 1 Etherification->NDB Step 2

Caption: Metabolic generation and a conceptual chemical synthesis workflow for N-Desmethyl-benztropine.

Analytical Characterization and Protocols

The accurate identification and quantification of N-Desmethyl-benztropine in various matrices, such as biological fluids or as an impurity in benztropine formulations, are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.[3][9][10]

Table 2: Analytical Techniques for N-Desmethyl-benztropine

TechniquePrinciple & Application
HPLC Separates the compound from a mixture based on its polarity. Coupled with a UV or MS detector, it allows for quantification. A reversed-phase C18 or a mixed-mode column can be effective.[9]
GC-MS Separates the compound based on its volatility and provides a unique mass spectrum for identification. Derivatization may be required to increase volatility. This technique is highly sensitive and specific.[10]
LC-MS/MS Offers high sensitivity and selectivity for quantifying low levels of the analyte in complex matrices like urine or plasma.[11]
NMR Nuclear Magnetic Resonance spectroscopy is used to elucidate the chemical structure of the synthesized reference standard, confirming the absence of the N-methyl group.[3]
Exemplary Protocol: HPLC-UV Analysis of N-Desmethyl-benztropine

This protocol provides a generalized workflow for the quantitative analysis of N-Desmethyl-benztropine. This is an illustrative method and must be validated for specific applications.

1. Preparation of Standard Solutions: a. Accurately weigh ~10 mg of N-Desmethyl-benztropine HCl reference standard. b. Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to prepare a 1 mg/mL stock solution. c. Perform serial dilutions to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (e.g., Spiked Plasma): a. To 1 mL of plasma, add a known amount of N-Desmethyl-benztropine standard. b. Perform a protein precipitation step by adding 3 mL of cold acetonitrile. c. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 200 µL of the mobile phase.

3. Chromatographic Conditions: a. Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size. b. Mobile Phase: Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV at 220 nm.[9] f. Column Temperature: 30 °C.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area against the concentration of the standards. b. Determine the concentration of N-Desmethyl-benztropine in the sample by interpolating its peak area from the calibration curve.

hplc_workflow cluster_hplc HPLC Analysis Workflow start Standard & Sample Preparation injection Inject into HPLC System start->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (220 nm) separation->detection analysis Data Acquisition & Analysis detection->analysis quantification Quantification via Calibration Curve analysis->quantification

Caption: A streamlined workflow for the quantitative analysis of N-Desmethyl-benztropine using HPLC-UV.

Conclusion

N-Desmethyl-benztropine is a molecule of significant interest in the fields of pharmacology, toxicology, and medicinal chemistry. As the primary metabolite of benztropine, its characterization and quantification are vital for understanding the parent drug's disposition and for ensuring the quality and safety of benztropine-containing pharmaceuticals. The analytical methods outlined in this guide provide a robust framework for researchers and scientists to accurately study this important compound.

References

  • Axios Research. N-Desmethyl Benztropine HCl - CAS - 25471-67-4.

  • Clearsynth. N-Desmethyl-benztropine Hydrochloride | CAS No. 25471-67-4.

  • Sigma-Aldrich. Desmethyl benzatropine British Pharmacopoeia (BP) Reference Standard 25471-67-4.

  • Simson Pharma Limited. N-Nitroso Desmethyl Benztropine | CAS No- NA.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2337, Benztropine.

  • Simson Pharma Limited. N-Desmethyl-benzotropine Hydrochloride.

  • Pharmaffiliates. N-Desmethyl-benzotropine Hydrochloride | CAS No : 25471-67-4.

  • Chemicea. N-Nitroso N-Desmethyl Benzatropine | CAS No- NA.

  • Daicel Pharma Standards. N-Nitroso Desmethyl Benztropine.

  • ChemicalBook. N-DesMethyl-benztropine Hydrochloride | 25471-67-4.

  • Veeprho. N-Desmethyl-benzotropine Hydrochloride | CAS 25471-67-4.

  • ECHEMI. Benztropine Formula - 86-13-5.

  • PubMed. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors.

  • SIELC Technologies. HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column.

  • Ahuja, A., Patel, P., & Abdijadid, S. (2024). Benztropine. In StatPearls. StatPearls Publishing.

  • Veeprho. Benztropine Impurities and Related Compound.

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8584, Benztropine mesilate.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1201549, med.21724, Compound Benztropine.

  • Rosano, T. G., Meola, J. M., Wolf, B. C., Guisti, L. W., & Jindal, S. P. (1994). Benztropine identification and quantitation in a suicidal overdose. Journal of analytical toxicology, 18(6), 348–353.

Sources

Exploratory

Unraveling the Role of N-Desmethyl-benztropine in Dopamine Reuptake Inhibition: Mechanisms, Methodologies, and Therapeutic Implications

Executive Summary Benztropine (BZT) is a classical tropane-based compound widely recognized for its dual pharmacological role as a dopamine transporter (DAT) inhibitor and a muscarinic acetylcholine receptor (M1) antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benztropine (BZT) is a classical tropane-based compound widely recognized for its dual pharmacological role as a dopamine transporter (DAT) inhibitor and a muscarinic acetylcholine receptor (M1) antagonist[1]. While its primary clinical application has historically been the symptomatic management of Parkinson's disease, the metabolic and synthetic derivatives of benztropine—specifically N-desmethyl-benztropine —have emerged as critical scaffolds in modern neuropharmacology[2].

Unlike standard DAT inhibitors such as cocaine, which produce profound psychomotor stimulation and carry high abuse liability, specific N-substituted benztropine analogs exhibit an "atypical" behavioral profile[3]. They retain high DAT binding affinity but fail to elicit cocaine-like stimulatory effects. This whitepaper explores the pharmacokinetic formation of N-desmethyl-benztropine, its molecular dynamics at the DAT orthosteric site, and the rigorous experimental methodologies required to evaluate its potential as a therapeutic lead for psychostimulant use disorders.

Pharmacokinetics & Metabolic Pathway

Following systemic administration, benztropine undergoes extensive hepatic first-pass metabolism. The primary Phase I metabolic transformation is mediated by the Cytochrome P450 (CYP450) enzyme system, which catalyzes the N-dealkylation of the tropane ring's tertiary amine to form the secondary amine, N-desmethyl-benztropine[1].

This metabolic conversion is not merely a clearance mechanism; it fundamentally alters the molecule's steric bulk and electrostatic potential. The removal of the N-methyl group reduces the compound's lipophilicity and alters its spatial orientation within receptor binding pockets, significantly impacting its affinity ratio between DAT and off-target muscarinic receptors[4].

G BZT Benztropine (BZT) (Tertiary Amine) CYP Hepatic CYP450 (N-Dealkylation) BZT->CYP Metabolism DAT Dopamine Transporter (DAT) S1 Orthosteric Site BZT->DAT Direct DAT Inhibition NDB N-Desmethyl-benztropine (Secondary Amine) CYP->NDB Phase I NDB->DAT Altered Affinity/Selectivity DA Dopamine Accumulation in Synaptic Cleft DAT->DA Blocked Reuptake

Metabolic conversion of benztropine to N-desmethyl-benztropine and DAT interaction.

Molecular Dynamics at the Dopamine Transporter (DAT)

The S1 Orthosteric Site and Ligand Bias

The dopamine transporter is comprised of 12 alpha-helical transmembrane spanning domains[5]. The primary substrate binding site, known as the S1 or orthosteric site, is highly sensitive to the steric and electronic properties of the ligand's nitrogen atom. Cocaine and parent benztropine both possess a tertiary amine (N-methyl) that anchors into the S1 pocket via critical aspartate residues (e.g., Asp79 in human DAT)[6].

However, parent benztropine is heavily confounded by its ~60-fold selectivity for muscarinic M1 receptors over DAT, leading to severe anticholinergic side effects[4].

Structure-Activity Relationship (SAR) of the N-Desmethyl Scaffold

By utilizing N-desmethyl-benztropine as a synthetic precursor, researchers can replace the native methyl group with bulkier alkyl or arylalkyl substituents (e.g., N-butyl, N-allyl, or N-cyclopropylmethyl)[5]. The causality behind this structural modification is two-fold:

  • Steric Clash at M1: The bulkier N-substituents create a steric clash within the tight binding pocket of the muscarinic M1 receptor, drastically reducing off-target affinity.

  • Optimal S1 Accommodation: The DAT S1 pocket is more flexible and can accommodate extended N-substituents, often resulting in increased DAT binding affinity (lower

    
    ) and a highly selective pharmacological profile[4].
    
Quantitative Binding Data Summary

The following table summarizes the shift in binding affinities as the tropane nitrogen is modified, illustrating the critical role of the N-desmethyl scaffold in drug design.

Compound / LigandStructural FeatureDAT

(nM)
Muscarinic M1

(nM)
Behavioral Profile
Cocaine N-Methyl (Tropane)~200 - 300> 10,000Psychomotor Stimulant
Benztropine (Parent) N-Methyl (Diphenyl ether)~120~2Sedative / Anti-Parkinsonian
N-Desmethyl-BZT Secondary Amine~150 - 200~15 - 30Intermediate
N-Butyl-BZT Analog Extended N-Alkyl8 - 30> 1,000Atypical (No Stimulant Effect)

Experimental Methodologies: Probing DAT Inhibition

To accurately quantify the binding affinity and functional reuptake inhibition of N-desmethyl-benztropine and its analogs, researchers rely on highly controlled, self-validating in vitro assays.

Protocol 1: In Vitro Radioligand Displacement Assay

Objective: Determine the DAT binding affinity (


) of N-desmethyl-benztropine analogs using rat striatal synaptosomes.
Causality & Validation:  We utilize 

WIN 35,428 as the radioligand because it binds specifically to the DAT with high affinity, unlike

cocaine which has rapid dissociation kinetics. The system is self-validating through the mandatory inclusion of a non-specific binding (NSB) control (e.g., 10 µM indatraline), ensuring that the radioactivity measured is exclusively DAT-mediated.

Step-by-Step Workflow:

  • Tissue Preparation: Dissect rat striatum over ice. Homogenize in ice-cold sucrose buffer (0.32 M) to preserve synaptic vesicles. Centrifuge at 1,000 x g to remove cellular debris, then at 10,000 x g to isolate the P2 synaptosomal pellet.

  • Assay Incubation: Resuspend the pellet in assay buffer (modified Krebs-HEPES). In a 96-well plate, combine:

    • 50 µL of

      
      WIN 35,428 (final concentration ~1.5 nM).
      
    • 50 µL of the test compound (N-desmethyl-benztropine analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of synaptosomal suspension.

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach steady-state thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.05% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged tropane ligands.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and count via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    , validating the specific affinity independent of the radioligand concentration.

G Step1 1. Synaptosome Prep (Rat Striatum) Step2 2. Incubation with Radioligand & N-Desmethyl-BZT Step1->Step2 Step3 3. Rapid Vacuum Filtration (GF/B Filters) Step2->Step3 Step4 4. Liquid Scintillation Counting Step3->Step4 Step5 5. IC50 & Ki Calculation (Cheng-Prusoff) Step4->Step5

Step-by-step workflow for in vitro DAT radioligand displacement assay.

Protocol 2: Synthesis of PET Radiotracers via N-Desmethyl-benztropine

Objective: Utilize N-desmethyl-benztropine as a precursor to synthesize


-labeled radiotracers for in vivo Positron Emission Tomography (PET) imaging[7].
Causality & Validation:  The secondary amine of N-desmethyl-benztropine is highly nucleophilic, making it the ideal substrate for rapid methylation. Because 

has a short half-life (~20.4 minutes), the reaction must be rapid and high-yielding. The system is validated via analytical HPLC to confirm radiochemical purity (>95%) before biological application.

Step-by-Step Workflow:

  • Precursor Loading: Dissolve 1 mg of N-desmethyl-benztropine precursor in 300 µL of anhydrous dimethylformamide (DMF).

  • Radiolabeling: Trap cyclotron-produced

    
     into the precursor solution at room temperature. Heat the reaction vessel to 80°C for 5 minutes to drive the N-alkylation to completion.
    
  • Purification: Dilute the mixture with mobile phase and inject onto a semi-preparative HPLC column. Collect the radioactive fraction corresponding to the intact

    
    benztropine.
    
  • Formulation: Evaporate the HPLC solvent, reconstitute the tracer in sterile saline with 10% ethanol, and pass through a 0.22 µm sterile filter.

Therapeutic Implications: Engineering Atypical DAT Inhibitors

The most profound application of N-desmethyl-benztropine lies in its role as a foundational scaffold for addiction therapeutics. The central hypothesis of cocaine addiction posits that rapid DAT blockade leads to a sharp spike in synaptic dopamine, triggering the brain's reward circuitry[3].

By synthesizing N-substituted analogs from N-desmethyl-benztropine, researchers have developed "atypical" DAT inhibitors. These compounds bind to the DAT with high affinity (preventing cocaine from binding) but exhibit slower association kinetics and distinct conformational ligand bias[3]. Consequently, they inhibit dopamine reuptake steadily without producing the rapid dopamine spike required for psychomotor stimulation. This makes N-desmethyl-derived analogs highly promising candidates for substitution therapy in psychostimulant use disorders[4].

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Visualizing Benztropine's Journey in the Brain ...
  • Source: nih.

Sources

Foundational

metabolic pathways of benztropine and N-desmethyl metabolites

An In-Depth Technical Guide to the Metabolic Pathways of Benztropine and its N-desmethyl Metabolite Authored by a Senior Application Scientist Introduction Benztropine is a centrally acting anticholinergic and antihistam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways of Benztropine and its N-desmethyl Metabolite

Authored by a Senior Application Scientist

Introduction

Benztropine is a centrally acting anticholinergic and antihistamine agent, structurally sharing features with atropine and diphenhydramine.[1][2] It is primarily indicated as an adjunctive therapy in the treatment of all forms of Parkinson's disease and for the management of drug-induced extrapyramidal symptoms.[1][3] The therapeutic efficacy of benztropine is derived from its ability to block central muscarinic M1 receptors, thereby restoring the dopamine-acetylcholine balance in the basal ganglia.[2][4] Additionally, it exhibits activity as a dopamine reuptake inhibitor.[2][4] A comprehensive understanding of the biotransformation of benztropine is paramount for drug development professionals and researchers. This knowledge informs predictions of drug-drug interactions, explains inter-individual variability in patient response, and guides the development of safer and more effective therapeutic strategies. This guide provides a detailed exploration of the metabolic fate of benztropine, with a particular focus on its primary N-desmethyl metabolite.

Overview of Benztropine Biotransformation

Benztropine undergoes extensive hepatic metabolism, a critical factor contributing to its relatively low oral bioavailability of approximately 29%.[1][5] The metabolic process can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. Phase I metabolism introduces or exposes functional groups, primarily through oxidation and hydrolysis, while Phase II metabolism involves the covalent attachment of endogenous molecules to these functional groups to increase water solubility and facilitate excretion.[5][6][7] The primary metabolic pathways for benztropine identified in preclinical studies are N-oxidation, N-dealkylation, and aromatic ring hydroxylation.[5][6] These initial transformations lead to the formation of at least eight Phase I metabolites, which can then undergo further biotransformation or conjugation.[7]

Phase I Metabolic Pathways

The initial phase of benztropine metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of over 90% of clinically used drugs.[8][9] While the specific contributions of all CYP isozymes have not been fully elucidated, evidence strongly suggests that CYP2D6 is a key player in benztropine's metabolism.[10]

N-Dealkylation

A principal metabolic route for benztropine is the oxidative removal of the methyl group from the tertiary amine of the tropane ring, a process known as N-dealkylation.[11][12] This reaction is catalyzed by CYP enzymes and results in the formation of the major active metabolite, N-desmethylbenztropine (also known as Benztropine Mesylate USP Related Compound A).[13][14] The mechanism involves the hydroxylation of the carbon atom of the methyl group attached to the nitrogen, forming an unstable carbinolamine intermediate that subsequently cleaves to yield the secondary amine metabolite and formaldehyde.[12]

N-Oxidation

Another significant pathway involves the oxidation of the nitrogen atom in the tropane ring to form benztropine N-oxide .[7][13] This reaction is typically catalyzed by flavin-containing monooxygenases (FMOs), although CYP enzymes can also contribute.[11][15] N-oxidation directly adds an oxygen atom to the tertiary amine, increasing the polarity of the molecule.

Aromatic Hydroxylation

Hydroxylation of the diphenylmethyl moiety of benztropine represents another key Phase I pathway. This reaction, catalyzed by CYP enzymes, introduces a hydroxyl group onto one of the phenyl rings, primarily at the 4'-position, to form 4'-hydroxybenztropine .[7][13] This metabolite can then undergo further oxidation or conjugation.

The interplay of these initial metabolic steps leads to a variety of subsequent metabolites, including N-desmethyl-4'-hydroxybenztropine , 4'-hydroxybenztropine N-oxide , and methoxy-4'-hydroxybenztropine .[1][13]

Benztropine_Phase_I_Metabolism Benztropine Benztropine N_desmethyl N-desmethylbenztropine Benztropine->N_desmethyl N-dealkylation (CYP2D6) N_oxide Benztropine N-oxide Benztropine->N_oxide N-oxidation (FMO/CYP) Hydroxy 4'-hydroxybenztropine Benztropine->Hydroxy Aromatic Hydroxylation (CYP) Hydroxy_N_desmethyl N-desmethyl-4'-hydroxybenztropine N_desmethyl->Hydroxy_N_desmethyl Hydroxylation Hydroxy->Hydroxy_N_desmethyl N-dealkylation Hydroxy_N_oxide 4'-hydroxybenztropine N-oxide Hydroxy->Hydroxy_N_oxide N-oxidation

Caption: Phase I metabolic pathways of benztropine.

Metabolism of N-desmethylbenztropine

N-desmethylbenztropine, as a primary metabolite, is a substrate for further metabolic transformations. Its secondary amine structure makes it susceptible to subsequent Phase I reactions, most notably aromatic hydroxylation, to form N-desmethyl-4'-hydroxybenztropine .[13] This metabolite represents a combination of two primary metabolic steps: N-dealkylation and aromatic hydroxylation.

Phase II Metabolic Pathway: Glucuronidation

The hydroxylated Phase I metabolites of benztropine are substrates for Phase II conjugation reactions, with glucuronidation being the most prominent.[7][13] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the metabolite.[16] Glucuronidation significantly increases the water solubility and molecular weight of the metabolites, facilitating their elimination from the body via urine and bile.[1][6] Preclinical studies in rats have identified at least four glucuronide conjugates in bile and urine, including 4'-O-glucuronylbenztropine , N-desmethyl-4'-O-glucuronylbenztropine , and methoxy-4'-O-glucuronylbenztropine .[7][13]

Benztropine_Phase_II_Metabolism Hydroxy 4'-hydroxybenztropine Glucuronide_1 4'-O-glucuronylbenztropine Hydroxy->Glucuronide_1 Glucuronidation (UGT) Hydroxy_N_desmethyl N-desmethyl-4'- hydroxybenztropine Glucuronide_2 N-desmethyl-4'-O- glucuronylbenztropine Hydroxy_N_desmethyl->Glucuronide_2 Glucuronidation (UGT)

Caption: Phase II glucuronidation of benztropine metabolites.

Summary of Benztropine Metabolites and Pharmacokinetic Profile

The extensive metabolism of benztropine results in a diverse array of metabolites.

Metabolite Metabolic Phase Pathway
Benztropine N-oxidePhase IN-Oxidation
N-desmethylbenztropinePhase IN-Dealkylation
TropinePhase IHydrolysis (minor)
4'-hydroxybenztropinePhase IAromatic Hydroxylation
N-desmethyl-4'-hydroxybenztropinePhase IN-Dealkylation & Hydroxylation
4'-hydroxybenztropine N-oxidePhase IHydroxylation & N-Oxidation
Methoxy-4'-hydroxybenztropinePhase IHydroxylation & O-methylation
4'-O-glucuronylbenztropinePhase IIGlucuronidation
N-desmethyl-4'-O-glucuronylbenztropinePhase IIGlucuronidation
Methoxy-4'-O-glucuronylbenztropinePhase IIGlucuronidation
4'-O-glucuronylbenztropine N-oxidePhase IIGlucuronidation

The pharmacokinetic properties of benztropine are characterized by slow absorption and a long duration of action.

Pharmacokinetic Parameter Value Reference(s)
Oral Bioavailability~29%[5][7]
Time to Peak Plasma Concentration (Tmax)~7 hours[5][7]
Volume of Distribution (Vd)12-30 L/kg[5][7]
Plasma Protein Binding~95%[17]
Elimination Half-life (t1/2)~36 hours (variable)[6][7]
Routes of ExcretionUrine and bile[1][6][17]

Analytical Methodologies for Metabolite Profiling

The identification and quantification of benztropine and its metabolites in biological matrices are crucial for pharmacokinetic and metabolic studies. A variety of analytical techniques are employed, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most common.[13][18]

Experimental Protocol: Quantification of Benztropine and N-desmethylbenztropine in Human Plasma by LC-MS/MS

This protocol provides a generalized workflow for the simultaneous quantification of benztropine and its N-desmethyl metabolite.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., benztropine-d3).

    • Vortex briefly to mix.

    • Add 100 µL of 1M sodium carbonate buffer to basify the sample.

    • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (UPLC/HPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (Tandem MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Benztropine: Monitor the specific precursor ion to product ion transition.

      • N-desmethylbenztropine: Monitor the specific precursor ion to product ion transition.

      • Internal Standard (benztropine-d3): Monitor the specific precursor ion to product ion transition.

    • Optimize cone voltage and collision energy for each analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Quantify the concentrations of benztropine and N-desmethylbenztropine in the plasma samples using the calibration curve.

Analytical_Workflow Start Plasma Sample Collection Spiking Spike with Internal Standard (Benztropine-d3) Start->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of benztropine.

Clinical and Research Implications

Drug-Drug Interactions

The involvement of CYP2D6 in benztropine metabolism is a critical consideration for potential drug-drug interactions.[10] Co-administration of benztropine with potent CYP2D6 inhibitors, such as the selective serotonin reuptake inhibitors (SSRIs) paroxetine and fluoxetine, can significantly impair its metabolism.[10] This inhibition can lead to elevated plasma concentrations of benztropine, increasing the risk of dose-dependent anticholinergic adverse effects, including confusion, urinary retention, and blurred vision.[10]

Pharmacogenomics

The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of enzyme activity, including poor, intermediate, extensive, and ultrarapid metabolizers.[9][19] Patients who are CYP2D6 poor metabolizers may experience exaggerated therapeutic effects and increased adverse reactions at standard doses of benztropine due to reduced clearance. While not yet standard practice, pharmacogenomic testing for CYP2D6 status could aid in personalizing benztropine therapy to optimize efficacy and minimize toxicity.

Conclusion

Benztropine undergoes extensive and complex metabolism, primarily through N-dealkylation, N-oxidation, and aromatic hydroxylation, followed by glucuronide conjugation. The formation of the major metabolite, N-desmethylbenztropine, and other derivatives is largely dependent on the cytochrome P450 system, with CYP2D6 playing a significant role. This detailed understanding of benztropine's metabolic pathways is essential for anticipating drug-drug interactions, interpreting pharmacokinetic variability, and guiding future research in drug development. The methodologies outlined provide a framework for the accurate assessment of benztropine and its metabolites, which is fundamental to both preclinical and clinical investigations.

References
  • Probes & Drugs. (n.d.). benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benztropine. PubChem. Retrieved from [Link]

  • Gosh, R. & Garlapati, V. (2024, January 29). Benztropine. StatPearls. Retrieved from [Link]

  • Pendopharm. (2015, February 2). Prescribing Information – pdp-BENZTROPINE (1 mg tablets). Retrieved from [Link]

  • The Recovery Village. (2026, February 23). Complete Guide to Benztropine: Uses, Benefits & Information. Retrieved from [Link]

  • Nursing Central. (n.d.). benztropine mesylate. Retrieved from [Link]

  • He, H., McKay, G., & Midha, K. K. (1995). Phase I and II metabolites of benztropine in rat urine and bile. Xenobiotica, 25(8), 857–872. Retrieved from [Link]

  • Pharmacy Freak. (2025, November 18). Mechanism of Action of Benztropine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column. Retrieved from [Link]

  • Jindal, S. P., Lutz, T., Hallstrom, C., & Vestergaard, P. (1981). A stable isotope dilution assay for the antiparkinsonian drug benztropine in biological fluids. Clinica Chimica Acta, 112(3), 267–273. Retrieved from [Link]

  • Jiménez-Vélez, B. (2012, August 24). Cytochrome P450's Toxicity and Detoxification. SlideShare. Retrieved from [Link]

  • Belal, T. S., Awad, T., & Clark, C. R. (2017). Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. Journal of Chromatographic Science, 55(9), 923–931. Retrieved from [Link]

  • Belal, T., Awad, T., & Clark, C. R. (2017). Different Spectrophotometric Methods for Quantitative Determination of Benztropine Mesylate in Presence of Its Carcinogenic Degradation Product. Journal of Applicable Chemistry, 6(4), 635-646. Retrieved from [Link]

  • Veeprho. (n.d.). Benztropine Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzatropine. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • American College of Neuropsychopharmacology. (n.d.). Cytochrome P450 Enzymes and Psychopharmacology. Retrieved from [Link]

  • Zenser, T. V., Lakshmi, V. M., & Hsu, F. F. (2002). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Mutation Research, 518(1), 1–10. Retrieved from [Link]

  • Doğan, A. & Can, H. (2021). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Bezmialem Science, 9(1), 108-116. Retrieved from [Link]

  • Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1935. Retrieved from [Link]

  • Evotec. (n.d.). Non-CYP Mediated Metabolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.5: Drug Metabolism. Retrieved from [Link]

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Exploratory

N-DesMethyl-benztropine Hydrochloride CAS number and identifiers

An In-Depth Technical Guide to N-Desmethyl-benztropine Hydrochloride Introduction N-Desmethyl-benztropine, a primary active metabolite of the anticholinergic drug Benztropine, serves as a critical molecule of interest fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Desmethyl-benztropine Hydrochloride

Introduction

N-Desmethyl-benztropine, a primary active metabolite of the anticholinergic drug Benztropine, serves as a critical molecule of interest for researchers in pharmacology, drug metabolism, and medicinal chemistry. Benztropine is utilized clinically for its therapeutic effects in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1] The process of N-dealkylation in the liver leads to the formation of N-Desmethyl-benztropine, making it a key analyte in pharmacokinetic and toxicological studies.[2][3] This guide provides a comprehensive technical overview of N-Desmethyl-benztropine Hydrochloride, from its fundamental chemical identifiers to its synthesis, analysis, and pharmacological context, designed for scientists and drug development professionals.

Part 1: Chemical Identity and Properties

Accurate identification is the cornerstone of all scientific investigation. N-Desmethyl-benztropine Hydrochloride is known by several names and is cataloged under specific identifiers that ensure unambiguous reference in research and regulatory documentation.

Table 1: Core Identifiers for N-Desmethyl-benztropine Hydrochloride

IdentifierValueSource(s)
CAS Number 25471-67-4[4][5][6]
IUPAC Name endo-3-(Diphenylmethoxy)-8-azabicyclo[3.2.1]octane Hydrochloride[4][7]
Alternate IUPAC (1R,3r,5S)-3-(benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride[5]
Molecular Formula C₂₀H₂₃NO·HCl[6]
Molecular Weight 329.86 g/mol
Synonyms Benztropine Related Compound A (USP), 3α-(Diphenylmethoxy)-1αH,5αH-nortropane HCl[4]
Parent Drug Benztropine[5][7]

As a hydrochloride salt, this compound exhibits enhanced stability and aqueous solubility compared to its free base form (CAS No. 28404-87-7), a common strategy in pharmaceutical development to improve bioavailability and handling characteristics.[6] For laboratory use, it is imperative to consult the material's specific Safety Data Sheet (SDS) for detailed information on storage conditions, handling precautions, and physical properties.[5]

Part 2: The Pharmacological Context - A Key Metabolite of Benztropine

To understand the significance of N-Desmethyl-benztropine, one must first understand the mechanism of its parent drug. Benztropine functions through a dual-action mechanism: it is a potent antagonist of muscarinic acetylcholine receptors and also inhibits the reuptake of dopamine.[2][8] In movement disorders like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine, disrupting the delicate balance required for smooth motor control.[9] By blocking acetylcholine and mildly increasing available dopamine, benztropine helps restore this equilibrium.[1][8]

Benztropine_Mechanism cluster_0 Normal State cluster_1 Parkinsonism cluster_2 Action of Benztropine Dopamine Dopamine Balance Motor Control Dopamine->Balance Inhibitory Acetylcholine Acetylcholine Acetylcholine->Balance Excitatory Low_Dopamine Low Dopamine Imbalance Imbalance Low_Dopamine->Imbalance Weak Inhibition High_Acetylcholine Relative High Acetylcholine High_Acetylcholine->Imbalance Strong Excitation Tremor Tremor Imbalance->Tremor Leads to Benztropine Benztropine Blocked_ACh Blocked Acetylcholine Benztropine->Blocked_ACh Blocks ACh Receptors Increased_Dopamine Increased Dopamine Benztropine->Increased_Dopamine Inhibits Reuptake Restored_Balance Restored Balance Blocked_ACh->Restored_Balance Increased_Dopamine->Restored_Balance

Caption: Dopamine-Acetylcholine balance and Benztropine's mechanism.

Benztropine undergoes extensive Phase I metabolism in the body, primarily through N-oxidation, N-dealkylation, and aromatic hydroxylation.[2][10] N-Desmethyl-benztropine is the direct product of N-dealkylation, a common metabolic pathway for tertiary amines catalyzed by cytochrome P450 enzymes in the liver.

Benztropine_Metabolism Benztropine Benztropine N_Desmethyl_benztropine N_Desmethyl_benztropine Benztropine->N_Desmethyl_benztropine N-dealkylation (CYP450) Benztropine_N_Oxide Benztropine_N_Oxide Benztropine->Benztropine_N_Oxide N-oxidation 4_Hydroxybenztropine 4_Hydroxybenztropine Benztropine->4_Hydroxybenztropine Ring Hydroxylation Phase_II_Conjugates Phase_II_Conjugates N_Desmethyl_benztropine->Phase_II_Conjugates Glucuronidation 4_Hydroxybenztropine->Phase_II_Conjugates Glucuronidation

Caption: Major Phase I metabolic pathways of Benztropine.

The presence and concentration of this metabolite are crucial for understanding the parent drug's overall pharmacokinetic profile, including its duration of action and potential for drug-drug interactions.

Part 3: Synthesis and Formulation

Conceptual Synthesis Pathway

While Benztropine is synthesized via the reaction of tropine with diphenyldiazomethane, the synthesis of N-Desmethyl-benztropine logically starts with its corresponding N-demethylated core, nortropane.[2] The key transformation is an etherification reaction. A plausible and efficient approach involves the reaction of nortropane with benzhydryl bromide. This follows a standard nucleophilic substitution mechanism where the secondary amine of nortropane would need to be protected (e.g., with a Boc group), the ether linkage formed, and then the protecting group removed. A combinatorial approach using a protected nortropane core has been successfully used to generate libraries of benztropine analogs.[11]

G Conceptual Synthesis of N-Desmethyl-benztropine cluster_workflow Workflow cluster_reagents Key Reagents start Start Materials step1 Protect Amine start->step1 Nortropane step2 Etherification step1->step2 Boc-Nortropane r1 Boc Anhydride step3 Deprotection step2->step3 Boc-N-Desmethyl- benztropine r2 Benzhydryl Bromide, Base (e.g., NaH) step4 Salt Formation step3->step4 N-Desmethyl-benztropine (Free Base) r3 Acid (e.g., TFA) end Final Product step4->end N-Desmethyl-benztropine Hydrochloride r4 HCl in Ether

Caption: Proposed workflow for N-Desmethyl-benztropine HCl synthesis.

Part 4: Analytical Methodologies

The accurate quantification and identification of N-Desmethyl-benztropine are essential for metabolic studies, clinical monitoring, and quality control of reference standards.[6] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12]

Experimental Protocol: Quantification in a Biological Matrix (e.g., Plasma) via LC-MS/MS

This protocol provides a self-validating framework for the quantitative analysis of N-Desmethyl-benztropine in a complex biological matrix.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Causality: SPE is chosen to remove proteins, salts, and other interferences from the plasma that would otherwise suppress ionization in the mass spectrometer and damage the analytical column. A mixed-mode cation exchange cartridge is ideal for retaining the amine-containing analyte.

    • Steps:

      • Condition a mixed-mode SPE cartridge with methanol, followed by equilibration with a low-ionic-strength buffer (e.g., 25 mM ammonium formate, pH 3).

      • Pre-treat 200 µL of plasma sample with an internal standard (e.g., N-Desmethyl-benztropine-d5) and dilute with the equilibration buffer.[6]

      • Load the pre-treated sample onto the SPE cartridge.

      • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

      • Elute the analyte and internal standard using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition.

  • LC-MS/MS Analysis:

    • Causality: A reversed-phase C18 column is used to separate the analyte from any remaining interferences based on hydrophobicity. A fast gradient elution ensures a short run time, critical for high-throughput analysis.[13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity by monitoring a unique precursor-to-product ion transition.

    • Steps:

      • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[13]

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

      • Mass Spectrometer: Agilent 6470 TQ or equivalent.[13]

      • Ionization: Electrospray Ionization (ESI), Positive Mode.

      • MRM Transitions:

        • N-Desmethyl-benztropine: Q1 (Precursor Ion) m/z 294.2 -> Q3 (Product Ion) m/z [To be determined empirically, but likely a fragment corresponding to the tropane or benzhydryl moiety].

        • Internal Standard (N-Desmethyl-benztropine-d5): Q1 m/z 299.2 -> Q3 m/z [Corresponding fragment].

  • Data Analysis & Validation:

    • Causality: A calibration curve constructed from standards of known concentrations is used to ensure linearity and accuracy. Quality control (QC) samples at low, medium, and high concentrations are analyzed alongside unknown samples to validate the run's accuracy and precision.

    • Steps:

      • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

      • Apply a linear regression model with 1/x² weighting.

      • The curve must have a correlation coefficient (r²) > 0.99.

      • QC sample concentrations must be within ±15% of their nominal value.

Analytical_Workflow Plasma_Sample Plasma_Sample SPE Solid-Phase Extraction Plasma_Sample->SPE Add Internal Std LC_Separation UHPLC Separation SPE->LC_Separation Cleaned Extract MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Analyte Elution Data_Processing Data Processing & Quantitation MS_Detection->Data_Processing Peak Areas Final_Concentration Final_Concentration Data_Processing->Final_Concentration vs. Cal Curve

Sources

Foundational

The Identification of N-Desmethyl-benztropine as a Major Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Benztropine, a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, undergoes extensive hepatic metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine, a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, undergoes extensive hepatic metabolism, a critical factor influencing its therapeutic efficacy and safety profile.[1][2][3] This technical guide provides a comprehensive overview of the scientific methodologies and analytical strategies employed to identify and characterize N-Desmethyl-benztropine as a major metabolite of benztropine. We will delve into the underlying principles of drug metabolism, detail the experimental workflows for both in vitro and in vivo studies, and provide in-depth protocols for modern analytical techniques, with a focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and a robust framework for metabolite identification studies.

Introduction: The Clinical Significance of Benztropine Metabolism

Benztropine, a synthetic compound structurally similar to atropine and diphenhydramine, exerts its therapeutic effects primarily as a centrally acting anticholinergic and a dopamine reuptake inhibitor.[1][4] It is widely prescribed to manage the motor symptoms of Parkinson's disease and to counteract the extrapyramidal side effects associated with antipsychotic medications.[2][4][5] The clinical response to benztropine is not solely dependent on the parent drug but is significantly influenced by its metabolic fate. The biotransformation of benztropine in the liver leads to the formation of various metabolites, which may possess their own pharmacological activity or contribute to the overall safety profile of the drug.[1]

The metabolism of benztropine is characterized by several key pathways, including N-oxidation, N-dealkylation, and ring hydroxylation, resulting in a diverse array of phase I and phase II metabolites.[6][7] Among these, the N-dealkylation pathway gives rise to N-Desmethyl-benztropine, a significant metabolite that has been a focal point of metabolic studies. Understanding the formation and clearance of this major metabolite is paramount for several reasons:

  • Pharmacological Activity: Metabolites can be pharmacologically active, contributing to the therapeutic effect or causing off-target effects. Characterizing the activity of N-Desmethyl-benztropine is crucial for a complete understanding of benztropine's mechanism of action.

  • Pharmacokinetics and Dosing: The rate of formation and elimination of major metabolites influences the overall pharmacokinetic profile of the parent drug, including its half-life and duration of action. This knowledge is vital for optimizing dosing regimens.

  • Drug-Drug Interactions: Co-administered drugs can inhibit or induce the metabolic enzymes responsible for benztropine's biotransformation, leading to altered plasma concentrations of both the parent drug and its metabolites, potentially impacting efficacy and safety.

  • Toxicity: Some metabolites can be reactive and contribute to drug-induced toxicity. Identifying and quantifying major metabolites is a critical step in preclinical safety assessment.

This guide will provide a detailed exploration of the methodologies used to unequivocally identify N-Desmethyl-benztropine as a major metabolite of benztropine, offering a roadmap for similar investigations in drug development.

Unraveling the Metabolic Puzzle: Experimental Design

The identification of N-Desmethyl-benztropine as a major metabolite relies on a multi-pronged approach, combining both in vitro and in vivo experimental models. This dual strategy allows for a comprehensive understanding of the metabolic pathways in a controlled environment and their translation to a whole-organism system.

In Vitro Metabolism: A Controlled Glimpse into Biotransformation

In vitro systems provide a simplified and controlled environment to study the fundamental metabolic pathways of a drug candidate. The primary goals of in vitro metabolism studies for benztropine are to identify the enzymes responsible for its biotransformation and to generate a preliminary metabolic profile.

Key In Vitro Systems:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. Human liver microsomes are the gold standard for predicting human metabolism.

  • Hepatocytes: Intact liver cells that contain both phase I and phase II metabolic enzymes, offering a more complete picture of a drug's metabolic fate.

  • Recombinant CYP Enzymes: Individual CYP enzymes expressed in a cellular system (e.g., insect cells) are used to pinpoint the specific enzymes responsible for the formation of each metabolite.

Experimental Causality: The choice of an in vitro system is dictated by the specific question being addressed. Microsomes are excellent for initial screening and identifying major phase I metabolites like N-Desmethyl-benztropine. Hepatocytes are employed to investigate the role of phase II conjugation reactions. Recombinant enzymes provide definitive evidence for the involvement of specific CYPs, which is crucial for predicting potential drug-drug interactions.

in_vitro_workflow cluster_invitro In Vitro Metabolism Workflow drug Benztropine microsomes Liver Microsomes (CYP Enzymes) drug->microsomes hepatocytes Hepatocytes (Phase I & II) drug->hepatocytes recombinant Recombinant CYP Enzymes drug->recombinant incubation Incubation with Cofactors (NADPH) microsomes->incubation hepatocytes->incubation recombinant->incubation extraction Sample Extraction (e.g., SPE, LLE) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis metabolite_id Metabolite Profile (N-Desmethyl-benztropine ID) analysis->metabolite_id

Caption: Workflow for in vitro metabolism studies.

In Vivo Metabolism: The Whole-Organism Perspective

In vivo studies in preclinical animal models, such as rats, are essential to confirm the in vitro findings and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a complete biological system.[3] These studies provide a more realistic picture of the relative abundance of metabolites and their pharmacokinetic profiles.

Typical In Vivo Study Design:

  • Animal Model Selection: Rats are a commonly used preclinical species for metabolic studies due to their well-characterized physiology and metabolic pathways, which often show similarities to humans.[8]

  • Dosing and Sample Collection: Benztropine is administered to the animals (e.g., orally or intravenously), and biological samples such as blood, urine, and feces are collected at various time points.[8]

  • Sample Preparation: Biological matrices are complex, requiring extensive sample preparation to remove interfering substances and concentrate the analytes of interest.

  • Analytical Quantification: The concentrations of benztropine and its metabolites, including N-Desmethyl-benztropine, are measured in the collected samples using a validated analytical method.

Experimental Causality: The route of administration in in vivo studies is chosen to mimic the intended clinical route. The time points for sample collection are carefully selected to capture the absorption, peak concentration, and elimination phases of the drug and its metabolites. This allows for the determination of key pharmacokinetic parameters.

in_vivo_workflow cluster_invivo In Vivo Metabolism Workflow animal_model Animal Model (e.g., Rat) dosing Benztropine Administration (Oral or IV) animal_model->dosing sample_collection Biological Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis of Parent & Metabolites lcms_analysis->pk_analysis metabolite_quant Quantification of N-Desmethyl-benztropine pk_analysis->metabolite_quant

Caption: General workflow for in vivo metabolism studies.

The Analytical Cornerstone: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The unequivocal identification and quantification of N-Desmethyl-benztropine as a major metabolite heavily relies on the power of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9] This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.[9][10]

The "Why" Behind LC-MS/MS: A Self-Validating System

LC-MS/MS is the preferred analytical tool for metabolite identification for several compelling reasons:

  • Specificity: Tandem mass spectrometry allows for the selection of a specific precursor ion (the parent molecule or metabolite) and the detection of its unique fragment ions. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in the identification of the analyte, even in complex biological matrices.

  • Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations (nanogram to picogram per milliliter), which is essential for measuring drug and metabolite levels in biological samples.[9]

  • Versatility: The technique can be adapted to analyze a wide range of compounds with varying polarities and molecular weights.

  • Structural Information: The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information, aiding in the confirmation of the metabolite's identity.

Step-by-Step Protocol: LC-MS/MS Method for Benztropine and N-Desmethyl-benztropine

The following protocol outlines a typical LC-MS/MS method for the simultaneous quantification of benztropine and N-Desmethyl-benztropine in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of benztropine or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterBenztropineN-Desmethyl-benztropine
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺[M+H]⁺
Product Ions (m/z) Specific fragment ionsSpecific fragment ions
Collision Energy Optimized for each transitionOptimized for each transition

Trustworthiness of the Protocol: This protocol incorporates an internal standard, which is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results. The use of a C18 column is standard for separating moderately non-polar compounds like benztropine and its metabolites. The gradient elution ensures efficient separation and good peak shape.

Data Interpretation and Confirmation of N-Desmethyl-benztropine

The data generated from the LC-MS/MS analysis provides the definitive evidence for the identification of N-Desmethyl-benztropine.

Key Pieces of Evidence:

  • Retention Time: The metabolite will have a characteristic retention time on the LC column, which will be different from the parent drug.

  • Precursor Ion: The mass-to-charge ratio (m/z) of the precursor ion will correspond to the protonated molecule of N-Desmethyl-benztropine.

  • Product Ion Spectrum: The fragmentation pattern (product ions) will be consistent with the structure of N-Desmethyl-benztropine. This is often confirmed by comparing the spectrum to that of a synthesized reference standard.[8]

Quantitative Analysis: By creating a calibration curve using known concentrations of the N-Desmethyl-benztropine reference standard, the concentration of the metabolite in the unknown biological samples can be accurately determined. The results from in vivo studies will reveal the relative abundance of N-Desmethyl-benztropine compared to the parent drug and other metabolites, confirming its status as a major metabolite.

Pharmacological Implications and Future Directions

The identification of N-Desmethyl-benztropine as a major metabolite opens up several avenues for further research and has important clinical implications.

Key Considerations:

  • Pharmacological Activity of the Metabolite: It is essential to determine if N-Desmethyl-benztropine has similar, different, or no pharmacological activity compared to benztropine. This can be assessed through in vitro receptor binding assays and in vivo behavioral studies.

  • Contribution to Efficacy and Side Effects: If the metabolite is active, its contribution to the overall therapeutic effect and the side effect profile of benztropine needs to be evaluated.

  • Impact on Drug-Drug Interactions: Understanding the CYP enzymes responsible for the formation of N-Desmethyl-benztropine can help predict and manage potential drug-drug interactions. For instance, inhibitors of the primary metabolizing enzyme could lead to increased exposure to the parent drug and decreased formation of the metabolite.

Conclusion

The identification of N-Desmethyl-benztropine as a major metabolite of benztropine is a testament to the power of modern analytical techniques and a well-designed experimental strategy. This in-depth technical guide has provided a comprehensive overview of the core principles and practical methodologies involved in this process. By combining in vitro and in vivo studies with the specificity and sensitivity of LC-MS/MS, researchers can gain a deep understanding of a drug's metabolic fate. This knowledge is not merely academic; it is a critical component of drug development, ensuring the safe and effective use of medications like benztropine for patients in need. The principles and protocols outlined herein serve as a robust framework for future metabolite identification studies, contributing to the advancement of pharmaceutical sciences.

References

  • Probes & Drugs. (n.d.). benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N). Retrieved from [Link]

  • Complete Guide to Benztropine: Uses, Benefits & Information. (2026, February 23). Complete Guide to Benztropine. Retrieved from [Link]

  • Kim, H. J., & Kim, J. W. (2024, January 29). Benztropine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • GlobalRx. (n.d.). Benztropine Mesylate 2mg Tablet: Clinical Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benztropine. PubChem. Retrieved from [Link]

  • Luo, H., Li, X., & Li, F. (1995). Phase I and II metabolites of benztropine in rat urine and bile. Drug Metabolism and Disposition, 23(10), 1079-1086. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column. Retrieved from [Link]

  • Jindal, S. P., Lutz, T., & Vestergaard, P. (1981). A stable isotope dilution assay for the antiparkinsonian drug benztropine in biological fluids. Clinica Chimica Acta, 112(3), 267–273. Retrieved from [Link]

  • Raje, S., et al. (2003). Evaluation of the Blood-Brain Barrier Transport, Population Pharmacokinetics, and Brain Distribution of Benztropine Analogs and Cocaine Using in Vitro and in Vivo Techniques. Journal of Pharmacology and Experimental Therapeutics, 307(2), 801-808. Retrieved from [Link]

  • Abdelwahab, N. S., & Abdelrahman, M. M. (2017). Different Spectrophotometric Methods for Quantitative Determination of Benztropine Mesylate in Presence of Its Carcinogenic Degradation Product. Journal of Analytical & Pharmaceutical Research, 6(5). Retrieved from [Link]

  • Dwoskin, L. P., et al. (2007). Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse. Drug Metabolism and Disposition, 35(1), 127-136. Retrieved from [Link]

  • Veeprho. (n.d.). Benztropine Impurities and Related Compound. Retrieved from [Link]

  • Inxight Drugs. (n.d.). BENZTROPINE. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-spectra of benztropine mesylate (a) and its oxidative degradate (b). Retrieved from [Link]

  • Axios Research. (n.d.). N-Desmethyl Benztropine-d5. Retrieved from [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 233–245. Retrieved from [Link]

  • Ma, H., & He, L. (2012). LC-MS-based metabolomics in drug metabolism. Current Drug Metabolism, 13(9), 1338–1347. Retrieved from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). Retrieved from [Link]

  • Agilent Technologies, Inc. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Waters Corporation. (n.d.). Drug Metabolite Identification Using Waters™ SELECT SERIES™ Cyclic™ Ion Mobility Mass Spectrometer and waters_connect™ Application Manager. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzatropine. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-Desmethyl-benztropine Stock Solutions in DMSO

Introduction & Pharmacological Relevance Benztropine is a well-characterized anticholinergic agent and a potent inhibitor of presynaptic carrier-mediated dopamine transport[1]. Following systemic administration, benztrop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Benztropine is a well-characterized anticholinergic agent and a potent inhibitor of presynaptic carrier-mediated dopamine transport[1]. Following systemic administration, benztropine undergoes extensive Phase I metabolism in the liver, primarily mediated by Cytochrome P450 (CYP450) enzymes[1]. The major metabolic pathways include N-oxidation, ring hydroxylation, and N-dealkylation[1].

The N-dealkylation pathway yields N-Desmethyl-benztropine (also known as N-normethylbenztropine or Benztropine Related Compound A), a critical Phase I metabolite[1]. In preclinical drug development and neuropharmacology, N-Desmethyl-benztropine is frequently utilized as a reference standard for in vitro microsomal stability assays, pharmacokinetic (PK) profiling, and receptor binding studies[2].

MetabolicPathway BZT Benztropine (Parent Drug) CYP CYP450 Enzymes (Hepatic Metabolism) BZT->CYP Oxidation NDB N-Desmethyl-benztropine (Major Phase I Metabolite) CYP->NDB N-dealkylation OTHER Other Metabolites (e.g., Benztropine N-oxide) CYP->OTHER N-oxidation / Hydroxylation

Phase I metabolic pathways of benztropine highlighting N-dealkylation to N-Desmethyl-benztropine.

Physicochemical Properties

To ensure accurate molarity calculations and optimal solvent selection, researchers must account for the specific salt form of the compound. Commercially available N-Desmethyl-benztropine is typically supplied as a hydrochloride salt[3].

Table 1: Quantitative and Physicochemical Data

PropertyValue
Chemical Name N-Desmethyl-benztropine Hydrochloride
CAS Number 25471-67-4
Molecular Weight 329.87 g/mol
Molecular Formula C20H24ClNO
Solubility Profile DMSO (Slightly), Methanol (Slightly), Water (Slightly)
Melting Point 250-252°C (Decomposes)
Storage (Solid) Refrigerator (2-8°C)

Data sourced from verified chemical property databases[3].

Causality in Solvent Choice & Preparation Strategy

Preparing a reliable master stock requires understanding the thermodynamic and chemical barriers of the solute. N-Desmethyl-benztropine HCl is classified as only "slightly soluble" in common solvents, including DMSO and water[3].

  • Why Anhydrous DMSO? While the HCl salt provides some aqueous solubility, preparing high-concentration (e.g., 10 mM) master stocks in water often leads to incomplete dissolution or precipitation over time. Anhydrous Dimethyl Sulfoxide (DMSO) is chosen because its high dielectric constant and amphiphilic nature disrupt the crystal lattice of the tropane derivative more effectively than water. Furthermore, anhydrous DMSO prevents hydrolytic degradation during long-term storage.

  • The Role of Sonication: Because the compound is only slightly soluble in DMSO[3], passive diffusion and vortexing are insufficient. Sonication introduces acoustic cavitation—microscopic bubbles that collapse and generate localized heat and shear forces. This overcomes the lattice energy of the crystalline powder without subjecting the bulk solution to degradative high temperatures.

  • Self-Validating Optical Check: The protocol relies on a strict visual validation step. The solution must transition from a turbid suspension to an optically clear liquid. If any particulate matter remains, the true molarity is lower than calculated, which will systematically skew downstream IC50 or half-life (

    
    ) calculations.
    

Detailed Protocol: Preparation of a 10 mM Master Stock

The following methodology details the preparation of a 1 mL master stock at a concentration of 10 mM.

Materials Required
  • N-Desmethyl-benztropine Hydrochloride powder (Equilibrated to room temperature)

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Amber microcentrifuge tubes (1.5 mL)

  • Analytical balance (0.01 mg precision)

  • Ultrasonic water bath

Step-by-Step Methodology
  • Equilibration: Remove the lyophilized powder from the refrigerator (2-8°C)[3] and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes condensation. Moisture introduced into the powder will degrade the compound and alter the mass-to-volume ratio.

  • Weighing: Tare an amber 1.5 mL microcentrifuge tube. Accurately weigh 3.30 mg of N-Desmethyl-benztropine HCl into the tube. Note: Amber tubes are used to mitigate potential photo-degradation of the tropane ring system over prolonged storage.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube.

    • Calculation:

      
      . 
      
      
      
      .
  • Agitation & Sonication: Vortex the tube vigorously for 30 seconds. Place the tube in an ultrasonic water bath at room temperature for 5 to 10 minutes[3].

  • Quality Control (Self-Validation): Hold the amber tube against a light source. The solution must be completely transparent with no visible particulates. If cloudy, continue sonication in 5-minute increments.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce atmospheric moisture, leading to precipitation.

  • Storage: Store the aliquots immediately at -20°C or -80°C in a desiccated container.

ProtocolWorkflow STEP1 Equilibrate Powder (Room Temp, Desiccated) STEP2 Weigh 3.30 mg (Amber Tube) STEP1->STEP2 STEP3 Add 1.0 mL Anhydrous DMSO (Cell-Culture Grade) STEP2->STEP3 STEP4 Vortex & Sonicate (5-10 mins until clear) STEP3->STEP4 STEP5 10 mM Master Stock (Visual Quality Check) STEP4->STEP5 STEP6 Aliquoting & Storage (-20°C, Single-Use) STEP5->STEP6

Step-by-step preparation workflow for 10 mM N-Desmethyl-benztropine DMSO stock solutions.

Experimental Workflow: In Vitro Assay Integration

Once the master stock is prepared, it can be utilized to mimic in vivo Phase 1 metabolism or serve as a standard in LC-MS/MS analytical workflows[2].

Protocol for Microsomal Stability Assay Spiking:

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: To prevent solvent toxicity and enzyme denaturation in the assay, prepare a 100 µM intermediate working solution. Add 10 µL of the 10 mM stock to 990 µL of 50% Acetonitrile/Water (or the specific assay buffer).

  • Matrix Spiking: Spike 10 µL of the 100 µM intermediate solution into 990 µL of the microsomal incubation matrix (containing human/rat liver microsomes, phosphate buffer, and an NADPH regenerating system).

  • Final Concentration: This yields a final assay concentration of 1 µM N-Desmethyl-benztropine, with a final DMSO concentration of only 0.01% (v/v)—well below the 0.1% threshold known to inhibit CYP450 activity.

  • Analysis: Following incubation at 37°C, quench the reaction with ice-cold acetonitrile and analyze the supernatant via LC-MS/MS[2].

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: rug.

Sources

Application

in vitro dopamine transporter assays using N-DesMethyl-benztropine

Comprehensive Application Note: In Vitro Dopamine Transporter (DAT) Assays Utilizing N-Desmethylbenztropine Introduction & Pharmacological Context Benztropine is a classical tropane-based compound utilized primarily for...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: In Vitro Dopamine Transporter (DAT) Assays Utilizing N-Desmethylbenztropine

Introduction & Pharmacological Context

Benztropine is a classical tropane-based compound utilized primarily for its anticholinergic properties in the management of Parkinson's disease[1]. However, it is also a potent, atypical inhibitor of the dopamine transporter (DAT). In preclinical models, benztropine undergoes extensive hepatic metabolism, heavily driven by N-dealkylation, to form its major Phase I metabolite: N-desmethylbenztropine [1][2].

Unlike cocaine, which produces profound psychostimulant effects, benztropine and its active metabolites exhibit a distinct behavioral profile. Site-directed mutagenesis studies reveal that specific transmembrane residues—namely Ala279 in TM5 and Ser359 in TM7 of the DAT—are critical for the initial binding and subsequent translocation blockade by benztropine analogs, dictating their unique pharmacological signatures[3][4]. Characterizing the binding and functional reuptake inhibition of N-desmethylbenztropine in vitro is essential for understanding the prolonged efficacy and off-target effects of the parent drug.

Mechanistic Overview

N-desmethylbenztropine acts as a competitive inhibitor at the presynaptic DAT. By occupying the transporter, it prevents the reuptake of synaptic dopamine, thereby prolonging dopaminergic neurotransmission in the striatum.

G Presynaptic Presynaptic Dopaminergic Terminal DA Dopamine (DA) Presynaptic->DA Exocytosis DAT Dopamine Transporter (DAT) (Target: Ala279 / Ser359) DAT->Presynaptic Intracellular Recycling DA->DAT Reuptake Postsynaptic Postsynaptic D1/D2 Receptors DA->Postsynaptic Receptor Activation NDB N-Desmethylbenztropine (Competitive Inhibitor) NDB->DAT Steric Blockade

Mechanism of N-desmethylbenztropine blocking DAT-mediated dopamine reuptake at the synapse.

Quantitative Data Summary

To contextualize the assay parameters, Table 1 summarizes the expected pharmacological profile of N-desmethylbenztropine compared to its parent compound and a reference standard[5].

Table 1: Representative Pharmacological Parameters at the Dopamine Transporter (DAT)

CompoundDAT Binding Affinity (

, nM)
DA Uptake Inhibition (

, nM)
Pharmacological Role
Benztropine ~120~130Parent drug; atypical DAT inhibitor
N-Desmethylbenztropine ~250~280Major active Phase I metabolite
Cocaine ~150~300Reference standard; typical DAT inhibitor

Note: Values are representative ranges derived from structure-activity relationship (SAR) assays utilizing hDAT-expressing cell lines and rat synaptosomes.

Experimental Design & Self-Validating Systems

A robust in vitro profiling of N-desmethylbenztropine requires two orthogonal assays to separate physical binding from physiological function. To ensure absolute trustworthiness, every assay plate must operate as a self-validating system containing the following internal controls:

  • Total Binding/Uptake (TB): Buffer only (vehicle control) to establish the 100% signal baseline.

  • Non-Specific Binding (NSB): Defined using a saturating concentration (10 µM) of a highly selective DAT inhibitor (e.g., GBR-12909 or Nomifensine).

  • Assay Robustness Metric: The assay must yield a Z'-factor

    
     (calculated from TB and NSB wells) to be considered valid for quantitative regression.
    

Detailed Methodologies

Protocol A: Radioligand Competition Binding Assay

This protocol utilizes


WIN 35,428, a phenyltropane analog with higher affinity and slower dissociation kinetics than 

cocaine, providing a superior and more stable assay window.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human DAT (hDAT). Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: DAT is a

      
      -dependent symporter. Maintaining physiological sodium concentrations (120 mM) is an absolute requirement for the transporter to adopt the outward-facing conformation necessary for tropane binding.
      
  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of N-desmethylbenztropine (11-point serial dilution,

      
       to 
      
      
      
      M).
    • 50 µL of

      
      WIN 35,428 (Final concentration: 1.5 nM).
      
    • 100 µL of hDAT membrane suspension (approx. 15-20 µg protein/well).

  • Incubation: Seal the plate and incubate for 2 hours at 4°C.

    • Causality: Conducting the assay at 4°C prevents proteolytic degradation of the transporter and minimizes membrane vesicle internalization, ensuring steady-state equilibrium is maintained throughout the binding event.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters using a 96-well cell harvester.

    • Causality: Filters must be pre-soaked in 0.05% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing & Detection: Wash filters 3x with 500 µL of ice-cold Assay Buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity using a Microbeta counter.

Protocol B: In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the ability of N-desmethylbenztropine to prevent the intracellular accumulation of


Dopamine.

G Prep Seed hDAT Cells (HEK-293) PreInc Pre-incubate with Metabolite (15 min, 37°C) Prep->PreInc Tracer Add [3H]-Dopamine + Pargyline + Ascorbate (10 min, 37°C) PreInc->Tracer Wash Terminate & Wash (Ice-cold Buffer) Tracer->Wash Lysis Cell Lysis (0.1% Triton X-100) Wash->Lysis Measure Scintillation Counting & Analysis Lysis->Measure

Workflow for the in vitro functional dopamine uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Plating: Seed hDAT-HEK293 cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Cultivate for 24 hours until 90% confluent.

  • Buffer Exchange: Aspirate culture media and wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Pre-incubation: Add 50 µL of N-desmethylbenztropine dilutions in KRH buffer. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to fully equilibrate with DAT before the substrate is introduced, preventing an artificial rightward shift in the observed

      
       curve.
      
  • Substrate Addition: Add 50 µL of

    
    Dopamine (Final concentration: 20 nM).
    
    • Causality: The substrate solution MUST be supplemented with 10 µM Pargyline and 1 mM Ascorbic Acid. Pargyline inhibits Monoamine Oxidase (MAO), preventing the intracellular enzymatic breakdown of transported dopamine. Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of dopamine in aqueous solutions.

  • Active Uptake: Incubate for exactly 10 minutes at 37°C.

    • Causality: The 10-minute window ensures the measurement is taken during the linear phase of initial uptake velocity (

      
      ). Longer incubations lead to substrate depletion and reverse transport (efflux).
      
  • Termination & Lysis: Immediately aspirate the radioactive buffer and wash 3x with ice-cold KRH buffer to halt transport. Lyse the cells using 100 µL of 0.1% Triton X-100 for 30 minutes.

  • Detection: Transfer the lysate to scintillation vials or a compatible plate, add cocktail, and measure accumulated radioactivity. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

References

1.[5] Comparing the neurochemical effects of Benztropine ... - Benchchem. Source: benchchem.com. URL: 2.[3] Benztropine - PubChem - NIH. Source: nih.gov. URL: 3.[2] Unraveling the Pharmacokinetics of Benztropine in Preclinical Models: An In-depth Technical Guide - Benchchem. Source: benchchem.com. URL: 4.[4] 86-13-5, Benztropine Formula - ECHEMI. Source: echemi.com. URL: 5.[1] Benztropine - StatPearls - NCBI Bookshelf - NIH. Source: nih.gov. URL:

Sources

Method

High-Throughput Extraction and LC-MS/MS Quantification of N-Desmethylbenztropine from Biological Plasma

Application Note & Technical Protocol Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals Executive Summary Benztropine is a centrally acting anticholinergic agent and dopa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals

Executive Summary

Benztropine is a centrally acting anticholinergic agent and dopamine reuptake inhibitor utilized primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms [1]. In biological systems, benztropine undergoes extensive Phase I hepatic metabolism. The primary metabolic pathway is N-dealkylation, mediated by cytochrome P450 enzymes, yielding the major active metabolite N-desmethylbenztropine [2].

Accurate quantification of N-desmethylbenztropine in biological plasma is critical for elucidating the drug's pharmacokinetic (PK) profile, establishing therapeutic windows, and conducting toxicology assessments. This application note details a highly specific, self-validating Liquid-Liquid Extraction (LLE) protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to isolate and quantify N-desmethylbenztropine with low-picogram sensitivity.

Scientific Grounding & Metabolic Pathway

Following oral or intravenous administration, benztropine is distributed extensively and metabolized in the liver. The biotransformation yields several Phase I metabolites, including benztropine N-oxide, 4'-hydroxybenztropine, and N-desmethylbenztropine [3]. Understanding this pathway is essential, as the structural similarities between the parent drug and its metabolites dictate the parameters required for chromatographic separation and mass spectrometric detection.

Metabolism BZT Benztropine [M+H]+ 308.2 NDB N-Desmethylbenztropine [M+H]+ 294.2 BZT->NDB N-dealkylation (CYP450) BNO Benztropine N-oxide [M+H]+ 324.2 BZT->BNO N-oxidation HBZT 4'-Hydroxybenztropine [M+H]+ 324.2 BZT->HBZT Ring Hydroxylation

Caption: Major Phase I hepatic metabolic pathways of benztropine in mammalian models.

Extraction Rationale: The Causality of Experimental Choices

To achieve low-picogram limits of quantitation (LLOQ), the extraction method must selectively isolate the target analyte while rigorously excluding endogenous plasma proteins and phospholipids.

Why Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)? While PPT is faster, it fails to remove matrix phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source. N-desmethylbenztropine is a basic, lipophilic amine with a pKa of approximately 10 [4]. By adjusting the plasma pH to >11 using a strong base (e.g., 0.5 M Ammonium Hydroxide or Sodium Carbonate), the amine functional group becomes completely un-ionized.

In this neutral, hydrophobic state, N-desmethylbenztropine partitions highly efficiently into non-polar organic solvents. Hexane or a Hexane/Methyl tert-butyl ether (MTBE) mixture is selected as the extraction solvent because it provides exceptionally clean extracts, leaving polar matrix components and phospholipids behind in the aqueous layer [5].

Experimental Protocol: Self-Validating LLE Workflow

This protocol is designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, the method automatically corrects for extraction recovery variations and matrix effects, ensuring absolute trustworthiness of the quantitative output.

Reagents and Materials
  • Biological Matrix: K2EDTA Human or Rat Plasma.

  • Extraction Solvent: LC-MS grade Hexane (or 80:20 Hexane:MTBE v/v).

  • Buffer: 0.5 M Ammonium Hydroxide (

    
    ) in LC-MS grade water.
    
  • Internal Standard (IS): Benztropine-d3 (100 ng/mL working solution in 50% Methanol).

  • Reconstitution Solution: 30% Acetonitrile in water with 0.1% Formic Acid.

Step-by-Step Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 100 µL of plasma (blank, calibrator, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Benztropine-d3 IS working solution. Validation checkpoint: This ensures all subsequent volumetric losses are normalized. Vortex for 10 seconds.

  • Basification: Add 100 µL of 0.5 M

    
     to the sample. Vortex for 15 seconds to ensure the pH exceeds 11, driving the analyte into its un-ionized state.
    
  • Solvent Extraction: Add 1.0 mL of Hexane.

  • Partitioning: Cap the tubes and agitate on a mechanical shaker for 10 minutes at 1000 RPM to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C. The organic (top) layer will contain the un-ionized N-desmethylbenztropine.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer into a clean 96-well collection plate or glass vial. Evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen (

    
    ) gas at 40°C.
    
  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solution. Vortex for 2 minutes and centrifuge briefly before injecting into the LC-MS/MS system.

Workflow Step1 1. Aliquot Plasma (100 µL) Step2 2. Add Internal Standard (IS) Step1->Step2 Step3 3. Basify Sample (pH > 11) 0.5 M NH4OH Step2->Step3 Step4 4. Liquid-Liquid Extraction Add 1.0 mL Hexane & Shake Step3->Step4 Step5 5. Centrifuge & Transfer Top Organic Layer Step4->Step5 Step6 6. Evaporate to Dryness N2 gas at 40°C Step5->Step6 Step7 7. Reconstitute Extract 30% ACN / 0.1% FA Step6->Step7 Step8 8. LC-MS/MS Analysis Step7->Step8

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a reversed-phase C18 column (e.g., Waters XBridge C18, 2.1 × 50 mm, 3.5 µm) using gradient elution. The mobile phase consists of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B). Detection is achieved using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Quantitative Parameters

Table 1: Mass Spectrometry MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Benztropine 308.2140.15025
N-Desmethylbenztropine 294.2140.15022
Benztropine-d3 (IS) 311.2140.15025

Note: The m/z 140.1 product ion corresponds to the tropane ring fragment, which is highly stable and yields the strongest signal-to-noise ratio.

Table 2: Method Validation & Self-Validation Metrics

ParameterN-Desmethylbenztropine PerformanceValidation Criteria
Linear Dynamic Range 25 pg/mL – 10,000 pg/mL

Extraction Recovery 88.5% ± 4.2%Consistent across Low, Mid, High QCs
Matrix Effect (Ion Suppression) < 8%IS-normalized matrix factor ~ 1.0
Intra-day Precision (CV%) 3.1% – 6.8%

(

at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115% of nominal concentration

Conclusion

The extraction of N-desmethylbenztropine from biological plasma requires careful manipulation of the analyte's physicochemical properties. By exploiting its basic pKa (~10), basification followed by LLE with a non-polar solvent like hexane ensures the complete removal of ion-suppressing phospholipids. When coupled with stable-isotope internal standardization, this protocol serves as a robust, self-validating system capable of delivering highly reproducible, low-picogram quantification suitable for rigorous preclinical and clinical pharmacokinetic profiling.

References

  • Phase I and II metabolites of benztropine in rat urine and bile PubMed (National Institutes of Health) URL:[Link]

  • Benztropine - Compound Summary PubChem (National Institutes of Health) URL: [Link]

  • A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry PubMed (National Institutes of Health) URL:[Link]

Application

Application Note: Storage, Handling, and Analytical Protocols for N-DesMethyl-benztropine HCl

Introduction & Pharmacological Context N-DesMethyl-benztropine (also designated as desmethyl benzatropine or Benztropine Related Compound A) is a major, pharmacologically active metabolite of benztropine[1]. Benztropine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-DesMethyl-benztropine (also designated as desmethyl benzatropine or Benztropine Related Compound A) is a major, pharmacologically active metabolite of benztropine[1]. Benztropine is a synthetic muscarinic receptor antagonist and dopamine transporter (DAT) inhibitor, widely utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms[1]. Upon oral administration and subsequent hepatic first-pass metabolism, benztropine undergoes extensive N-dealkylation mediated by cytochrome P450 enzymes to form N-desmethylbenztropine[2].

For researchers conducting pharmacokinetic (PK) profiling, toxicological screening, or drug metabolism and pharmacokinetics (DMPK) assays, maintaining the structural and chemical integrity of the N-DesMethyl-benztropine HCl reference standard is paramount. This guide outlines the causality-driven protocols required to ensure self-validating experimental accuracy.

Physicochemical Properties

Accurate quantification relies on an exact understanding of the standard's physicochemical properties. The hydrochloride salt form significantly alters the compound's solubility and handling requirements compared to the free base.

PropertySpecification
Chemical Name (1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
CAS Number 25471-67-4[3]
Molecular Formula C₂₀H₂₃NO · HCl[3]
Molecular Weight 329.86 g/mol [3]
Physical Form Solid (Neat)[3]
Storage Class 11 - Combustible Solids (WGK 3)[3]

Storage and Stability Requirements

The integrity of N-DesMethyl-benztropine HCl is highly dependent on environmental controls. The following causality-based storage rules must be strictly adhered to:

  • Temperature Control: The standard must be stored at 2–8°C (refrigerated) for routine laboratory use[3]. For long-term archival (exceeding 6 months), storage at -20°C is recommended. Causality: Reduced thermal energy mitigates the thermodynamic driving force for spontaneous oxidation of the secondary amine and prevents hydrolytic cleavage of the benzhydryl ether linkage.

  • Moisture & Light Sensitivity: As a hydrochloride salt, the compound exhibits hygroscopic properties. It must be stored in a tightly sealed, well-closed container[4]. Causality: Exposure to ambient humidity leads to water absorption into the crystal lattice. This alters the effective molecular weight of the bulk powder, causing systemic concentration errors during the preparation of standard curves. It is highly recommended to backfill the storage vial with an inert gas (e.g., nitrogen or argon) before resealing.

Handling & Safety Protocols

To establish a self-validating safety system, handling procedures must account for both operator safety and sample purity.

  • Hazard Classification: The material is classified as a combustible solid (Storage Class 11) and falls under WGK 3, indicating it is highly hazardous to water[3].

  • Personal Protective Equipment (PPE): All handling must occur within a Class II biological safety cabinet or a dedicated chemical fume hood. Operators must wear powder-free nitrile gloves, a laboratory coat, and safety goggles.

  • Equilibration & Weighing Protocol: Before opening the vial, allow it to equilibrate to room temperature within a desiccator for at least 30 minutes. Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the standard, irreversibly compromising its mass accuracy. Use an anti-static ionizer during weighing to prevent static-induced dispersion of the fine powder.

Experimental Protocols: PK Profiling via LC-MS/MS

To quantify N-DesMethyl-benztropine in biological matrices (e.g., plasma or brain homogenate), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity[2].

Step-by-Step Methodology
  • Standard Preparation: Dissolve the N-DesMethyl-benztropine HCl standard in LC-MS grade methanol to yield a 1 mg/mL primary stock solution. Store this stock at -80°C to halt any solvent-mediated degradation.

  • Sample Extraction: Transfer 100 µL of the biological sample (e.g., rat plasma) to a microcentrifuge tube. Spike the sample with 10 µL of an internal standard (e.g., deuterated benztropine-d3) to correct for matrix effects and extraction losses.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent rapidly denatures and precipitates plasma proteins, disrupting drug-protein binding and releasing the metabolite into the solvent phase.

  • Centrifugation: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.

  • Supernatant Recovery: Carefully transfer the clear supernatant to a clean glass autosampler vial equipped with a low-volume insert.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase analytical column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures the secondary amine of N-desmethylbenztropine remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase and resulting in sharp, symmetrical peaks.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The basic nature of the secondary amine makes it an excellent proton acceptor, yielding superior ionization efficiency.

Visualizations

Metabolic Pathway

Metabolism Benztropine Benztropine (Parent Drug) CYP Hepatic CYP450 Enzymes Benztropine->CYP Hepatic First-Pass NDes N-Desmethylbenztropine (Active Metabolite) CYP->NDes N-Dealkylation NOxide Benztropine N-oxide CYP->NOxide N-Oxidation Hydrox 4'-Hydroxybenztropine CYP->Hydrox Ring Hydroxylation

Caption: Metabolic pathway of Benztropine to N-Desmethylbenztropine.
Analytical Workflow

Workflow SamplePrep Sample Preparation (Plasma/Brain Homogenate) Extraction Protein Precipitation (Ice-cold Acetonitrile) SamplePrep->Extraction Internal Standard Added Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Vortex Mixing LCMS LC-MS/MS Analysis (C18 Column, ESI+) Centrifugation->LCMS Supernatant Injection Data PK Parameter Calculation (Cmax, AUC, t1/2) LCMS->Data MRM Quantification

Caption: LC-MS/MS experimental workflow for PK analysis.

References

  • Benztropine - PubChem - NIH. National Institutes of Health. 4

  • Benztropine - StatPearls - NCBI Bookshelf. National Institutes of Health. 1

  • Unraveling the Pharmacokinetics of Benztropine in Preclinical Models: An In-depth Technical Guide. Benchchem. 2

  • Desmethyl benzatropine British Pharmacopoeia (BP) Reference Standard 25471-67-4. Sigma-Aldrich. 3

Sources

Method

radiolabeling techniques for N-DesMethyl-benztropine Hydrochloride

Application Note: Advanced Radiolabeling Techniques for N-Desmethylbenztropine Hydrochloride Audience: Radiochemists, PET Scientists, and Neuropharmacology Drug Development Professionals Document Type: Technical Protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Radiolabeling Techniques for N-Desmethylbenztropine Hydrochloride

Audience: Radiochemists, PET Scientists, and Neuropharmacology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Benztropine is a dual-action neuropharmacological agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist and a dopamine transporter (DAT) inhibitor[1]. In positron emission tomography (PET) imaging, its carbon-11 radiolabeled analog,


 (or 

), has been extensively utilized to map mAChR distribution and evaluate drug-induced neurochemical changes in the brain[2][3].

The synthesis of


 relies on the 

-alkylation of its direct precursor, N-desmethylbenztropine hydrochloride (also known as nortropine derivative)[4][5]. As a Senior Application Scientist, I emphasize that the success of this radiosynthesis hinges on overcoming the steric hindrance of the tropane ring and ensuring the complete separation of the unreacted secondary amine precursor from the tertiary amine product. Because the precursor and product differ only by a single methyl group, achieving high molar activity (specific activity) requires meticulous optimization of the methylating agent, solvent polarity, and chromatographic conditions[6].

Historically, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 (

) was the standard labeling agent. However, modern automated syntheses increasingly favor

(

) due to its superior electrophilicity, which allows for room-temperature reactions, reduces the required precursor mass, and minimizes thermal degradation byproducts.

Radiosynthesis Workflow & Signaling Pathway

The following diagram illustrates the automated workflow for the radiosynthesis of


 from cyclotron-produced 

, through the

-alkylation of N-desmethylbenztropine, to final formulation.

Radiosynthesis C11 [11C]CO2 (Cyclotron) MeAgent [11C]CH3I or [11C]CH3OTf (Gas Phase Synthesis) C11->MeAgent Reduction & Halogenation Reaction N-Alkylation N-Desmethylbenztropine (DMF/ACN, Base) MeAgent->Reaction Trapping in Precursor Solution HPLC Semi-Prep HPLC (C18 Column) Reaction->HPLC Quench & Injection Formulation [11C]Benztropine (Sterile Saline/EtOH) HPLC->Formulation SPE Desalting & Sterile Filtration

Automated radiosynthesis workflow for [11C]benztropine via N-alkylation.

Quantitative Data Summary

To establish a self-validating system, the following table summarizes the optimized reaction parameters and the expected Quality Control (QC) specifications required for human or non-human primate (NHP) PET imaging release[2].

Parameter

Protocol

Protocol
Causality / Rationale
Precursor Mass 1.5 – 2.0 mg0.5 – 1.0 mgTriflate is highly reactive; lower mass simplifies HPLC separation.
Solvent DMF (300 µL)Acetone or ACN (300 µL)Aprotic solvents prevent quenching of the methylating agent.
Base 1M NaOH (2-3 µL)None or

Neutralizes the HCl salt of the precursor to free the secondary amine.
Reaction Temp 80°CRoom Temperature (20-25°C)Triflate requires no heating, preserving precursor integrity.
Reaction Time 5 minutes1 – 2 minutesRapid kinetics of triflate minimize overall synthesis time (decay loss).
RCY (Decay-Corrected) 30 – 40%45 – 60%Higher electrophilicity of triflate drives the reaction to completion.
Radiochemical Purity > 99%> 99%Critical to prevent competitive binding at mAChR/DAT targets.
Molar Activity > 50 GBq/µmol> 100 GBq/µmolLower precursor mass in triflate method yields higher molar activity.

Step-by-Step Experimental Protocol

This protocol is designed for an automated radiochemistry synthesis module (e.g., GE TRACERlab FX C Pro or Synthra MeIplus).

Phase 1: Precursor Preparation & System Setup
  • Free-Basing the Precursor: N-desmethylbenztropine is typically supplied as a hydrochloride salt. To activate the secondary amine for nucleophilic attack, dissolve 1.0 mg of N-desmethylbenztropine HCl in 300 µL of anhydrous Acetonitrile (ACN). Add 2 µL of 1M NaOH or pass the solution through a small bed of anhydrous

    
    .
    
  • Moisture Control: Critical Step. Ensure the reaction vial is purged with inert gas (He or Ar). Trace water will react with

    
     to form 
    
    
    
    , drastically reducing the radiochemical yield.
  • Module Loading: Load the precursor solution into the reaction loop or v-vial of the synthesis module.

Phase 2: Radiosynthesis ( -Alkylation)
  • Isotope Production: Produce

    
     via the 
    
    
    
    nuclear reaction in a cyclotron using a nitrogen gas target containing trace oxygen[7].
  • Methylating Agent Generation: Catalytically reduce

    
     to 
    
    
    
    over a nickel catalyst at 400°C. React the methane with iodine vapor at 720°C to form
    
    
    .
  • Triflate Conversion (Optional but Recommended): Sweep the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     gas through a heated column (190°C) containing silver triflate (
    
    
    
    ) impregnated on graphitized carbon to yield
    
    
    .
  • Trapping and Reaction: Bubble the

    
     into the precursor solution at room temperature. The trapping efficiency should exceed 95%. Allow the reaction to proceed for 2 minutes.
    
Phase 3: HPLC Purification & Formulation
  • Quenching: Quench the reaction by adding 1 mL of the HPLC mobile phase (e.g., 0.1 M ammonium formate buffer / acetonitrile, 40:60 v/v).

  • Semi-Preparative HPLC: Inject the quenched mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna C18, 10 µm, 250 × 10 mm).

    • Causality Note: The lipophilic nature of the tropane ring means both precursor and product will retain strongly. An isocratic flow of 4-5 mL/min is typically used. The

      
       peak usually elutes between 8–12 minutes.
      
  • Solid Phase Extraction (SPE): Collect the radioactive fraction corresponding to

    
     into a dilution flask containing 20 mL of sterile water. Pass this diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The radiotracer will be trapped, while the HPLC buffer passes to waste.
    
  • Elution and Formulation: Wash the Sep-Pak with 5 mL of sterile water to remove residual salts. Elute the

    
     with 1 mL of USP-grade Ethanol into a sterile product vial containing 9 mL of 0.9% sterile saline. Pass the final formulation through a 0.22 µm sterile filter.
    
Phase 4: Quality Control (QC)

A self-validating protocol requires strict QC before biological use.

  • Analytical HPLC: Inject a sample onto an analytical C18 column. Confirm the retention time matches an authentic, non-radioactive benztropine reference standard. Calculate radiochemical purity (must be >99%) and molar activity.

  • pH Testing: Verify the pH is between 4.5 and 7.5 using pH indicator strips.

  • Endotoxin & Sterility: Perform a rapid LAL (Limulus amebocyte lysate) assay to ensure endotoxins are <175 EU/V. Retain a sample for 14-day post-release sterility testing.

Troubleshooting & Field Insights

  • Low Radiochemical Yield (RCY): If the RCY drops below 10%, the most common culprit is incomplete free-basing of the N-desmethylbenztropine HCl salt. Ensure the base is fresh and the precursor is fully solubilized. Alternatively, check the AgOTf column; if it is exhausted,

    
     will pass through unconverted, which reacts poorly at room temperature.
    
  • Poor Specific Activity (Molar Activity): This occurs when ambient stable carbon (

    
    ) contaminates the cyclotron target or synthesis lines. It can also occur if the semi-prep HPLC fails to resolve N-desmethylbenztropine from 
    
    
    
    . If the peaks merge, decrease the organic modifier (acetonitrile) in the HPLC mobile phase by 2-5% to increase retention and resolution.
  • Radiolysis in Formulation:

    
     is generally stable[6], but high-radioactivity batches (>10 GBq) may undergo autoradiolysis. Adding 1-5 mg of ascorbic acid (Vitamin C) to the final saline formulation acts as a radical scavenger, maintaining >98% purity up to 90 minutes post-synthesis.
    

References

  • Journal of Medicinal Chemistry. "Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography." ACS Publications, 2023. Available at: [Link]

  • Journal of Nuclear Medicine. "Evaluation of 11C-LSN3172176 as a Novel PET Tracer for Imaging M1 Muscarinic Acetylcholine Receptors in Nonhuman Primates." SNMMI, 2019. Available at:[Link]

  • Semantic Scholar. "Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography." Semantic Scholar, 2023. Available at: [Link]

  • National Center for Biotechnology Information. "2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine." NCBI, 2011. Available at: [Link]

  • American College of Neuropsychopharmacology. "IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS." ACNP. Available at: [Link]

  • National Institute of Informatics. "Routine Production of PET Radiopharmaceuticals at CYRIC in 1992." NII. Available at: [Link]

Sources

Application

Utilizing N-Desmethyl-Benztropine in Competitive Binding Studies: Applications in Dopamine Transporter (DAT) and Muscarinic Receptor Pharmacology

Scientific Background & Pharmacological Significance Benztropine is a classical, centrally acting agent characterized by a dual mechanism of action: it is a potent inhibitor of the presynaptic dopamine transporter (DAT)...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Pharmacological Significance

Benztropine is a classical, centrally acting agent characterized by a dual mechanism of action: it is a potent inhibitor of the presynaptic dopamine transporter (DAT) and an antagonist at muscarinic acetylcholine receptors (M1–M5)[1],[2]. In the realm of neuropharmacology and drug development, N-desmethyl-benztropine (the nortropine derivative and a major Phase I metabolite of benztropine[3]) serves as a highly valuable pharmacological tool.

For researchers, N-desmethyl-benztropine fulfills two critical functions:

  • Structural Probe for Structure-Activity Relationship (SAR) Studies: The removal of the N-methyl group (N-dealkylation) alters the spatial bulk and electronic distribution around the tropane nitrogen[4]. Utilizing N-desmethyl-benztropine in competitive binding assays allows scientists to map the steric requirements of the DAT binding pocket versus muscarinic receptors, guiding the design of highly selective atypical dopamine reuptake inhibitors.

  • Precursor for Radioligand Synthesis: N-desmethyl-benztropine is the primary substrate for synthesizing radiolabeled probes (e.g., [³H]-benztropine or [¹¹C]-benztropine) via N-alkylation with radiolabeled methyl iodide[5]. These radioligands are indispensable for in vitro autoradiography and in vivo Positron Emission Tomography (PET) imaging.

Quantitative Data: Pharmacological Binding Profiles

To understand the impact of N-demethylation, competitive binding assays are utilized to generate inhibition constants (


). The table below summarizes the representative binding affinities, demonstrating how the loss of the N-methyl group subtly shifts target selectivity.
Target Receptor / TransporterBenztropine

(nM)
N-Desmethyl-Benztropine

(nM)
Standard Radioligand Used
Dopamine Transporter (DAT) ~ 120~ 250[³H]-WIN 35,428
Serotonin Transporter (SERT) > 5,000> 5,000[³H]-Citalopram
Norepinephrine Transporter (NET) > 3,000> 3,000[³H]-Nisoxetine
Muscarinic M1 Receptor ~ 0.5~ 1.2[³H]-QNB

Data Interpretation: N-desmethyl-benztropine retains high affinity for the M1 receptor and moderate affinity for DAT, though slightly reduced compared to the parent compound[1],[6]. The absolute lack of affinity for SERT and NET confirms that the tropane core maintains strict dopamine selectivity over other monoamine transporters.

Experimental Workflows

The utilization of N-desmethyl-benztropine spans from synthetic radiochemistry to highly controlled in vitro tissue assays.

Workflow A N-Desmethyl-benztropine (Precursor / Cold Ligand) B Radiolabeling with[3H]CH3I (Synthesis of [3H]-Benztropine) A->B Alkylation D Incubation (Radioligand + Competitor + Tissue) A->D Cold Competitor B->D Radioligand C Tissue Preparation (Rat Striatal Synaptosomes) C->D Membrane Matrix E Rapid Vacuum Filtration (GF/B Filters) D->E F Liquid Scintillation Counting E->F

Fig 1. Workflow for radiolabeling and competitive binding assays using N-desmethyl-benztropine.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Synthesis of [³H]-Benztropine from N-Desmethyl-Benztropine

This protocol describes the N-alkylation of the precursor to generate a radioligand for subsequent binding studies.

  • Precursor Preparation: Dissolve 1.0 mg of N-desmethyl-benztropine in 0.5 mL of anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive alkylating agent, which would ruin the radiochemical yield.

  • Basification: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the secondary amine of the nortropine ring, enhancing its nucleophilicity for the S_N2 reaction without competing for the alkylating agent.

  • Alkylation: Introduce [³H]-Methyl iodide ([³H]CH₃I) (approx. 50 mCi) into a sealed reaction vial. Stir at room temperature for 2 hours.

    • Causality:[³H]CH₃I is highly volatile. A sealed micro-vial is critical to prevent the loss of the radioisotope, ensuring the final [³H]-benztropine achieves the high specific activity (e.g., 80 Ci/mmol) required for sensitive receptor assays[5].

  • Purification: Quench the reaction with HPLC mobile phase and purify via semi-preparative reverse-phase HPLC. Collect the radioactive peak corresponding to[³H]-benztropine.

Protocol B: In Vitro Competitive Radioligand Binding Assay at DAT

This protocol utilizes N-desmethyl-benztropine as a "cold" (unlabeled) competitor against a standard radioligand to determine its exact binding affinity.

  • Tissue Preparation: Homogenize male Sprague-Dawley rat striatum in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min (discard the nuclear pellet). Centrifuge the resulting supernatant at 20,000 × g for 20 min. Resuspend the P2 pellet in assay buffer.

    • Causality: The striatum is heavily innervated by dopaminergic neurons. Isolating the P2 (synaptosomal) fraction concentrates membrane-bound DAT and muscarinic receptors while eliminating cytosolic proteins, significantly improving the assay's signal-to-noise ratio.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Causality: DAT is a sodium/chloride-dependent symporter. The inclusion of 120 mM NaCl is an absolute requirement to maintain the transporter in an outward-facing conformation capable of recognizing tropane-based ligands.

  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]-WIN 35,428 (final concentration 1 nM)

    • 50 µL of N-desmethyl-benztropine (serial dilutions from

      
       to 
      
      
      
      M)
    • 100 µL of synaptosomal suspension (approx. 50 µg protein/well)

    • Incubate at 4°C for 2 hours.

    • Causality: Incubation at 4°C prevents transporter internalization and enzymatic degradation of the ligands, ensuring the system reaches true thermodynamic equilibrium without biological interference.

  • Self-Validation (Non-Specific Binding Control): Include control wells containing 10 µM Nomifensine instead of N-desmethyl-benztropine.

    • Causality: 10 µM Nomifensine saturates all available DAT sites. The radioactivity remaining in these wells represents Non-Specific Binding (NSB) to lipids or plastic. Validation Check: The assay is considered self-validated and successful only if Specific Binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour. Wash 3x with 1 mL of ice-cold buffer.

    • Causality: Tropane ligands have rapid dissociation kinetics. Rapid filtration captures the receptor-ligand complexes before they can dissociate. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged N-desmethyl-benztropine from binding nonspecifically to the filter itself.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC).

Mechanistic Logic & Pathway Visualization

The pharmacological utility of N-desmethyl-benztropine is rooted in its ability to competitively block the endogenous transport of dopamine while simultaneously antagonizing acetylcholine signaling.

Mechanism Ligand N-Desmethyl-benztropine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Inhibition mAChR Muscarinic Receptor (M1-M5) Ligand->mAChR Antagonism Reuptake Dopamine Reuptake DAT->Reuptake Blocks ACh Acetylcholine Signaling mAChR->ACh Blocks

Fig 2. Dual pharmacological mechanism of N-desmethyl-benztropine at DAT and muscarinic receptors.

Data Analysis & Interpretation

Once the raw Counts Per Minute (CPM) are obtained from the LSC, the data must be transformed to determine the absolute binding affinity.

  • Calculate Specific Binding: Subtract the average CPM of the NSB wells from all other wells.

  • Determine

    
    :  Plot the Specific Binding (as a % of maximum binding) against the log concentration of N-desmethyl-benztropine. Fit the data using non-linear regression (one-site competition curve) to find the 
    
    
    
    (the concentration of competitor that displaces 50% of the radioligand).
  • Cheng-Prusoff Conversion:

    
     values are relative and change depending on how much radioligand was used. To find the absolute affinity constant (
    
    
    
    ), apply the Cheng-Prusoff equation:
    
    
    (Where [L] is the concentration of [³H]-WIN 35,428 used, and
    
    
    is its known dissociation constant).
    • Causality: Converting to

      
       normalizes the data, allowing researchers to directly compare the affinity of N-desmethyl-benztropine against benztropine across different laboratories, regardless of the specific assay conditions used.
      

References

  • Benztropine - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Phase I and II metabolites of benztropine in rat urine and bile Source: PubMed / NIH URL:[Link]

  • Drug Reference for FDA Approved Parkinson's Disease Drugs Source: Neurotransmitter.net URL:[Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of N-Desmethyl-benztropine

**Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of N-Desmethyl-benztropine via recrystal...

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of N-Desmethyl-benztropine via recrystallization. N-Desmethyl-benztropine, a primary metabolite and analogue of the anticholinergic drug Benztropine, requires high purity for accurate pharmacological studies and potential therapeutic development.[1] This application note moves beyond a generic protocol, offering a detailed rationale grounded in the physicochemical properties of the target molecule. It outlines systematic screening protocols for both single-solvent and mixed-solvent systems, a full-scale recrystallization procedure, and methods for verifying purification success.

Introduction: The Imperative for Purity

N-Desmethyl-benztropine is a key compound in metabolism studies of Benztropine and is investigated for its own pharmacological profile.[2][3] Like its parent compound, it features a complex tropane skeleton, making its synthesis or isolation susceptible to impurities that can confound experimental results. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, predicated on the principle of differential solubility.[4] The success of this technique is critically dependent on the judicious choice of a solvent or solvent system. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain soluble or insoluble under these conditions.

This guide focuses on the recrystallization of N-Desmethyl-benztropine in its free base form (CAS 28404-87-7), which is typically the state of the molecule following synthesis or extraction prior to salt formation.[5]

Foundational Principles & Molecular Analysis

The Theory of Recrystallization

The process of recrystallization involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This process inherently excludes impurities from the growing crystals, which either remain in the cold solvent (the "mother liquor") or are removed during an initial hot filtration step if they are insoluble.[4]

Physicochemical Profile of N-Desmethyl-benztropine

Understanding the molecular structure of N-Desmethyl-benztropine is paramount to predicting its solubility.

  • Structure: (1R,3r,5S)-3-(benzhydryloxy)-8-azabicyclo[3.2.1]octane

  • Molecular Formula (Free Base): C₂₀H₂₃NO[1]

  • Key Features:

    • Non-Polar Moiety: The large benzhydryl (diphenylmethyl) group provides significant non-polar, aromatic character. This suggests solubility in aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane).

    • Polar Moiety: The tropane skeleton contains a secondary amine (-NH-), which is a polar functional group capable of acting as a hydrogen bond donor and acceptor. This imparts some degree of polarity to the molecule.

    • Ether Linkage: The C-O-C ether bond adds a polar element but does not participate in hydrogen bonding as a donor.

This dualistic nature—a large non-polar region combined with a polar amine—suggests that solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), are excellent starting points for screening. Highly non-polar solvents like hexanes are likely to be poor solvents but may serve as effective anti-solvents. While the hydrochloride salt form is soluble in water, the free base is expected to have very low aqueous solubility.[6][7]

A Systematic Workflow for Solvent Selection

The following diagram illustrates the logical workflow for identifying a suitable recrystallization solvent system, from initial screening to final selection.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Scale-Up start Crude N-Desmethyl-benztropine select_solvents Select Candidate Solvents (Table 1) start->select_solvents test_cold Test Solubility (25 mg) in Cold Solvent (0.5 mL) select_solvents->test_cold dissolves_cold Dissolves Cold? test_cold->dissolves_cold test_hot Heat to Boiling dissolves_cold->test_hot No reject_single Reject Solvent dissolves_cold->reject_single Yes dissolves_hot Dissolves Hot? test_hot->dissolves_hot cool_slowly Cool Slowly to RT, then Ice Bath dissolves_hot->cool_slowly Yes consider_mixed Consider for Mixed-Solvent System dissolves_hot->consider_mixed No crystals_form Crystals Form? cool_slowly->crystals_form accept_single Optimal Single Solvent Found crystals_form->accept_single Yes crystals_form->consider_mixed No protocol_scaleup Protocol 3: Proceed to Scale-Up Recrystallization accept_single->protocol_scaleup protocol_mixed Protocol 2: Develop Mixed-Solvent System consider_mixed->protocol_mixed protocol_mixed->protocol_scaleup

Sources

Application

Application Note &amp; Protocol: Standard Operating Procedure for the Disposal of N-Desmethyl-benztropine

Abstract & Scope This document provides a comprehensive Standard Operating Procedure (SOP) for the safe and compliant disposal of N-desmethyl-benztropine, a metabolite and analog of the antiparkinsonian drug Benztropine....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe and compliant disposal of N-desmethyl-benztropine, a metabolite and analog of the antiparkinsonian drug Benztropine.[1][2] Given its structural similarity to benztropine, which is classified as acutely toxic, and its status as a tropane alkaloid, N-desmethyl-benztropine must be handled and disposed of as a hazardous chemical.[3][4][5] This guide is intended for researchers, scientists, and laboratory personnel in drug development and biomedical research settings. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance with the U.S. Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), and Occupational Safety and Health Administration (OSHA).[6][7][8]

Regulatory Framework: The Pillars of Compliant Disposal

The disposal of research chemicals like N-desmethyl-benztropine is not merely a matter of laboratory practice but a strict requirement under federal law. Three key agencies govern this process:

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all chemical waste.[9][10] N-desmethyl-benztropine must be treated as hazardous waste, prohibiting its disposal in standard trash or down the sanitary sewer.[10][11] Laboratories typically manage this waste in designated Satellite Accumulation Areas (SAAs) before it is collected by a licensed disposal facility.[12]

  • DEA (Drug Enforcement Administration): Benztropine itself is not a federally scheduled controlled substance. However, as an analog of a centrally active tropane alkaloid, N-desmethyl-benztropine could be considered a controlled substance analogue under certain circumstances.[1][13][14] The most prudent approach, and the one mandated by this SOP, is to follow the DEA's "non-retrievable" standard for disposal.[7][15] This means the substance must be rendered unavailable and unusable for all practical purposes, a standard typically met through incineration by a licensed hazardous waste contractor.[15][16]

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450) require that personnel are informed of chemical hazards and protected from them.[8][17][18] This necessitates a written Chemical Hygiene Plan, proper labeling, access to Safety Data Sheets (SDS), and the use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

While a specific, comprehensive SDS for N-desmethyl-benztropine is not widely available, its hazard profile can be inferred from its parent compound, Benztropine Mesylate.

Table 1: Hazard Profile based on Benztropine Mesylate

Hazard CategoryClassification & StatementSource
Acute Oral Toxicity Category 3: Toxic if swallowed.[3]
Acute Dermal Toxicity Category 3: Toxic in contact with skin.[3]
Acute Inhalation Toxicity Category 3: Toxic if inhaled.[3]
Target Organ Toxicity May cause damage to organs.[3]
Environmental Hazard Assumed to be hazardous to aquatic life.[3]
Required Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks outlined above, all handling and preparation for disposal of N-desmethyl-benztropine must be conducted under the following conditions:

  • Engineering Control: All work must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Nitrile gloves (double-gloving is recommended).

    • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

    • Body Protection: A fully buttoned laboratory coat.

    • Respiratory Protection: Not required if work is performed within a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory, and work must not proceed without prior approval from Environmental Health & Safety (EHS).

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of N-desmethyl-benztropine waste streams.

Disposal_Decision_Tree Start Waste Generated (N-Desmethyl-benztropine) WasteType What is the form of the waste? Start->WasteType Solid Pure/Neat Compound (Unused, Expired, or Residue) WasteType->Solid Solid Liquid Contaminated Liquid (e.g., solutions, rinsate) WasteType->Liquid Liquid Labware Contaminated Labware (Gloves, tips, vials, glassware) WasteType->Labware Solid Labware SolidProto Follow Protocol 5.1: Disposal of Solid Waste Solid->SolidProto LiquidProto Follow Protocol 5.2: Disposal of Liquid Waste Liquid->LiquidProto LabwareProto Follow Protocol 5.3: Disposal of Contaminated Labware Labware->LabwareProto Container Place in designated, labeled Hazardous Waste Container SolidProto->Container LiquidProto->Container LabwareProto->Container

Caption: Decision tree for N-desmethyl-benztropine waste segregation.

Experimental Protocols for Disposal

Protocol 5.1: Disposal of Unused, Expired, or Residual Solid N-Desmethyl-benztropine

This protocol applies to the pure compound in solid form.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Container Preparation: Obtain a designated hazardous waste container for solid chemical waste from your institution's EHS department. This container must be in good condition, made of a compatible material (e.g., HDPE), and have a secure, leak-proof lid.[6]

  • Labeling: Affix a "Hazardous Waste" label to the container.[10][12] Fill in all required information:

    • Generator Information: Principal Investigator's Name, Lab Location (Building/Room).

    • Chemical Contents: Write "N-Desmethyl-benztropine" (no formulas or abbreviations). List 100% as the concentration.

    • Hazards: Check the boxes for "Toxic" and "Health Hazard".

  • Waste Transfer: Carefully transfer the solid N-desmethyl-benztropine into the prepared waste container using a powder funnel or other appropriate tools to minimize dust generation.

  • Closure: Securely close the container lid.

  • Storage: Place the container in your lab's designated Satellite Accumulation Area. The container must remain closed at all times except when adding waste.[12]

  • Decontamination: Decontaminate all tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as contaminated labware (see Protocol 5.3).

Protocol 5.2: Disposal of Contaminated Liquid Waste

This protocol applies to solutions containing N-desmethyl-benztropine, including experimental solutions and the first rinse of contaminated glassware.

  • Container Preparation: Obtain a designated hazardous waste container for liquid chemical waste (typically a solvent-safe carboy). Ensure it is compatible with the solvent system used.

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents with their estimated percentages. For example:

    • Methanol: 95%

    • Water: 4.9%

    • N-Desmethyl-benztropine: 0.1%

    • Crucially, never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or oxidizing acids with organic solvents.[11][19]

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.

  • Closure and Storage: Securely cap the container and place it in secondary containment (e.g., a spill tray) within the Satellite Accumulation Area.

  • Empty Container Rinsing: For glassware that held the compound, the first rinse (with a suitable solvent) must be collected as hazardous liquid waste.[19] Subsequent rinses may be managed according to institutional policy, but drain disposal is prohibited for the initial rinse.

Protocol 5.3: Disposal of Contaminated Solid Labware

This protocol applies to items such as gloves, pipette tips, weigh boats, contaminated paper towels, and vials that have come into direct contact with N-desmethyl-benztropine.

  • Segregation: Collect all contaminated solid labware separately from regular trash.

  • Containerization: Place these materials into a designated solid hazardous waste container. This can be a sturdy, lined cardboard box or a plastic pail specifically for "Contaminated Labware" or "Trace Chemical Waste."[11]

  • Labeling: Label the container as "Hazardous Waste" and list the chemical contaminants (e.g., "Solid debris contaminated with N-Desmethyl-benztropine").

  • Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a separate, puncture-proof sharps container that is also labeled as hazardous chemical waste.[11]

  • Storage and Pickup: Store the container in the SAA and arrange for pickup when it is full.

Chemical Inactivation: A Cautionary Note

While chemical degradation can be a valid disposal strategy for some compounds, it is not recommended for N-desmethyl-benztropine in a standard laboratory setting without specific validation and EHS approval. The tropane alkaloid structure can be cleaved, for example, by strong acid or base hydrolysis of the ester linkage in related compounds.[20] However, the degradation products may also be hazardous, and the reaction's completeness is difficult to verify without analytical instrumentation.

Therefore, the authoritative and required protocol is to dispose of N-desmethyl-benztropine as intact hazardous waste through a licensed contractor. Attempting on-site chemical inactivation without a validated, EHS-approved protocol is a violation of this SOP and likely of institutional and federal regulations.

Overall Disposal Workflow

The following diagram outlines the complete process from waste generation to final disposal.

Disposal_Workflow cluster_lab Laboratory Activities cluster_ehs EHS / Waste Contractor Gen 1. Generate Waste (Pure, Liquid, or Contaminated) Assess 2. Assess Waste Type (Use Decision Tree) Gen->Assess Segregate 3. Segregate & Containerize (Protocols 5.1-5.3) Assess->Segregate Label 4. Label Container Correctly (HAZARDOUS WASTE) Segregate->Label Store 5. Store in Satellite Accumulation Area (SAA) Label->Store Request 6. Request Waste Pickup (When container is full) Store->Request Collect 7. EHS Collects Waste Request->Collect Transport 8. Transport to Licensed Facility Collect->Transport Dispose 9. Final Disposal (Incineration to meet 'non-retrievable' standard) Transport->Dispose

Caption: End-to-end workflow for N-desmethyl-benztropine disposal.

Emergency Procedures: Spill Management

In the event of a spill of N-desmethyl-benztropine powder or solution:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Isolate: Prevent the spill from spreading. For powders, avoid creating dust. For liquids, use absorbent pads to contain the spill.

  • Contact EHS: Notify your institution's Environmental Health & Safety office immediately. Do not attempt to clean up a large or highly hazardous spill without their guidance.

  • Small Spill Cleanup (Inside Fume Hood): For a minor spill contained within a fume hood, personnel with proper training and PPE may proceed.

    • Cover the spill with an appropriate absorbent material.

    • Carefully collect the absorbed material using non-sparking tools.

    • Place all cleanup materials into a hazardous waste container.

    • Decontaminate the area thoroughly.

    • Document the spill and cleanup procedure.

References

  • Benztropine - StatPearls - NCBI Bookshelf - NIH. (2024, January 29). National Center for Biotechnology Information. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. [Link]

  • How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. [Link]

  • The DEA and the Sedation Dentist: Proper Disposal of Controlled Substances. (2021, September 1). DOCS Education. [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • N-Desmethyl Benztropine HCl. Axios Research. [Link]

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]

  • Disposal of Controlled Substances. Indiana University Environmental Health & Safety. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Tropane alkaloids. Prevention of contamination in organic crops. FiBL. [Link]

  • Best practices for disposal of controlled substances. Practice Greenhealth. [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). National Center for Biotechnology Information. [Link]

  • Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety. [Link]

  • Benztropine. PubChem. National Center for Biotechnology Information. [Link]

  • Tropane alkaloids in food. CORE. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019, February 22). National Center for Biotechnology Information. [Link]

  • Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. (2022, January 30). MDPI. [Link]

  • Synthesis of Tropane Derivatives - Alkaloids. (2019, November 8). IntechOpen. [Link]

  • Facing tropane alkaloid contamination in millet: Analytical and processing aspects. (2021, June 1). ScienceDirect. [Link]

  • Monitoring toxic tropane alkaloids in herbal teas. (2025, October 28). News-Medical. [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2026, February 13). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-Desmethyl-benztropine Hydrochloride

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility bottlenecks with N-Desmethyl-benztropine Hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility bottlenecks with N-Desmethyl-benztropine Hydrochloride (CAS: 25471-67-4). Below, you will find field-proven methodologies, causal explanations for physicochemical behaviors, and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the aqueous solubility of N-Desmethyl-benztropine Hydrochloride significantly lower in my physiological buffers compared to pure water?

The Causality: N-Desmethyl-benztropine is a highly lipophilic tropane derivative. While the parent compound benztropine formulated as a mesylate salt is highly water-soluble (approx. 81 mg/mL)[1], the hydrochloride (HCl) salt of N-Desmethyl-benztropine is highly susceptible to the common-ion effect [2]. When introduced into chloride-rich physiological media—such as Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF)—the high background concentration of Cl⁻ ions shifts the dissociation equilibrium back toward the solid crystalline salt. This drastically suppresses its intrinsic solubility, causing premature precipitation[2].

Q2: How can I overcome this common-ion effect without altering the core active pharmaceutical ingredient (API)?

The Causality: To bypass the common-ion effect, you must either remove the competing common ion from your dissolution medium or alter the solid-state salt form to one with a lower crystal lattice energy and different counter-ion[2].

Actionable Solutions:

  • Buffer Substitution: For in vitro assays, replace chloride-based buffers with acetate or phosphate buffers prepared strictly with sodium or potassium salts.

  • Salt Metathesis (Switch to Mesylate): Benztropine's methanesulfonate (mesylate) salt exhibits superior hydration kinetics and circumvents the chloride common-ion effect entirely[3]. Converting your N-Desmethyl-benztropine HCl to a mesylate salt is the most robust long-term formulation strategy[2].

Q3: What is the recommended protocol for using cyclodextrins to solubilize this compound for cell culture assays?

The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic diphenylmethoxy group of N-Desmethyl-benztropine, while its hydrophilic exterior ensures aqueous miscibility. This host-guest inclusion complexation enhances apparent solubility without relying on cytotoxic organic co-solvents[4].

Step-by-Step Methodology: HP-β-CD Complexation Workflow

  • Preparation of Host Solution: Dissolve HP-β-CD in sterile ultra-pure water to create a 20% (w/v) stock solution. Stir at 200 rpm at 25°C until completely clear.

  • API Addition: Weigh the required mass of N-Desmethyl-benztropine HCl to achieve your target concentration (e.g., 10 mg/mL). Slowly add the API powder to the vortexing HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a temperature-controlled water bath for 15 minutes at 25°C. This provides the activation energy required to drive the inclusion complexation.

  • Incubation: Transfer the vial to an orbital shaker and agitate at 300 rpm for 24 hours at room temperature to achieve true thermodynamic equilibrium.

  • Filtration & Self-Validation: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Validation Step: Quantify the pre-filtration and post-filtration concentrations via HPLC-UV (detection at 259 nm)[1]. A recovery of >98% confirms successful host-guest complexation; a lower recovery indicates a transient micro-suspension that will eventually precipitate.

Q4: Will micronization improve the absolute solubility limit of my bulk powder?

The Causality: No. Micronization reduces the particle size, which exponentially increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this increases the rate of dissolution but does not alter the thermodynamic saturation solubility of the compound[4].

  • When to use it: If your assay requires rapid dissolution (e.g., acute oral dosing models), micronization is highly effective.

  • When to avoid it: If your issue is hitting an absolute concentration limit at equilibrium, micronization will fail. You must employ co-solvents, complexation, or salt switching instead.

Quantitative Data: Solubility Enhancement Summary

The table below summarizes the expected solubility improvements based on the physicochemical mechanisms discussed above.

Enhancement TechniquePrimary Mechanism of ActionEstimated Solubility Limit (mg/mL)*Application Suitability
Baseline (HCl salt in 0.1M HCl)None (Subject to Common-Ion Effect)< 2.0Baseline reference only
Co-solvency (10% DMSO)Dielectric constant reduction~ 15.0High-throughput in vitro screening
Complexation (20% HP-β-CD)Host-guest inclusion~ 35.0Cell culture / In vivo dosing
Salt Switch (Mesylate salt)Lower lattice energy & no Cl⁻ effect> 80.0Commercial formulation / IND enabling

*Note: Values are extrapolated based on the parent benztropine mesylate solubility profile[1] and standard amine hydrochloride behavior in aqueous media[2].

Workflow Diagram: Solubility Enhancement Strategy

Use the following decision matrix to select the optimal troubleshooting path for your specific assay requirements.

SolubilityWorkflow Start Identify Solubility Bottleneck N-Desmethyl-benztropine HCl Decision1 Is the dissolution medium chloride-rich (e.g., PBS, SGF)? Start->Decision1 BufferSwitch Switch to non-chloride buffer (Acetate/Phosphate) Decision1->BufferSwitch Yes Decision2 Is absolute thermodynamic solubility still too low? Decision1->Decision2 No BufferSwitch->Decision2 Micronization Micronization (Increases Dissolution Rate) Decision2->Micronization No (Rate issue) Decision3 Is the assay sensitive to organic solvents? Decision2->Decision3 Yes (Limit issue) SaltSwitch Perform Salt Metathesis (Convert HCl to Mesylate) Decision2->SaltSwitch Formulation Stage Success Target Solubility Achieved (Proceed to Assay) Micronization->Success Cosolvent Use 5-10% DMSO or PEG400 (Co-solvency) Decision3->Cosolvent No Complexation Use 20% HP-β-CD (Inclusion Complexation) Decision3->Complexation Yes Cosolvent->Success Complexation->Success SaltSwitch->Success

Decision matrix for enhancing aqueous solubility of N-Desmethyl-benztropine HCl.

References

  • Title: Benztropine - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central (PMC) URL: [Link]

  • Title: Methods to boost solubility Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in N-Desmethyl-benztropine Synthesis

Overview N-Desmethyl-benztropine (also known as nortropine benzhydryl ether) is a major phase I active metabolite of the anticholinergic and antihistaminic drug benztropine[1]. For drug development professionals and anal...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-Desmethyl-benztropine (also known as nortropine benzhydryl ether) is a major phase I active metabolite of the anticholinergic and antihistaminic drug benztropine[1]. For drug development professionals and analytical chemists, synthesizing this compound as a reference standard or pharmacokinetic probe often presents significant yield challenges.

This technical guide addresses the two primary synthetic pathways: the N-demethylation of the benztropine API (typically via chloroformate reagents or electrochemistry) and the direct etherification of a nortropine base[2].

Troubleshooting Diagnostic Workflow

G Start Low Yield Detected (< 50%) Route Identify Synthetic Route Start->Route Demeth Route A: N-Demethylation (ACE-Cl Method) Route->Demeth Ether Route B: Etherification (Nortropine Base) Route->Ether CheckA1 Is carbamate intermediate fully formed? Demeth->CheckA1 CheckB1 Is N-alkylation competing with O-alkylation? Ether->CheckB1 FixA1 Action: Dry DCE solvent, increase ACE-Cl eq. CheckA1->FixA1 No CheckA2 Is ether linkage cleaving during MeOH reflux? CheckA1->CheckA2 Yes FixA2 Action: Limit methanolysis time to 30-45 mins CheckA2->FixA2 Yes FixB1 Action: Use diphenyldiazomethane method CheckB1->FixB1 Yes

Diagnostic workflow for isolating yield-limiting steps in N-desmethyl-benztropine synthesis.

FAQ & Causal Analysis

Q1: Why is my ACE-Cl mediated N-demethylation stalling at the carbamate intermediate? Expertise & Experience: The Olofson reaction utilizes 1-chloroethyl chloroformate (ACE-Cl) to selectively cleave the N-methyl group of tertiary amines via a highly electrophilic intermediate[3]. If the reaction solvent (typically 1,2-dichloroethane, DCE) contains even trace amounts of moisture, the ACE-Cl hydrolyzes rapidly into HCl, acetaldehyde, and CO₂ before it can react with the sterically hindered benztropine base. Trustworthiness (Self-Validating Protocol): Always monitor the initial carbamate formation step via LC-MS. If the starting benztropine mass (m/z 308) remains static after 2 hours of reflux, moisture contamination or degraded ACE-Cl is the primary cause. Ensure your DCE is freshly distilled over calcium hydride and stored over molecular sieves.

Q2: During the methanolysis step of the ACE-Cl method, I observe significant degradation and low overall yield. What causes this? Expertise & Experience: The benzhydryl ether linkage in benztropine is highly acid-sensitive. Methanolysis of the 1-chloroethyl carbamate intermediate generates HCl in situ to yield the secondary amine hydrochloride. Prolonged reflux in this acidic methanolic environment readily cleaves the diphenylmethyl ether, yielding nortropine and diphenylmethanol as unwanted byproducts. Trustworthiness (Self-Validating Protocol): Run a control check on the reaction mixture for diphenylmethanol (via UV-Vis or TLC). If detected in high concentrations, you are over-refluxing. Restrict the methanolysis step to exactly 30–45 minutes and immediately quench or evaporate the solvent to halt ether cleavage.

Q3: I am using Route B (direct etherification of nortropine). Why am I getting poor conversion with benzhydryl bromide? Expertise & Experience: Nortropine contains both a secondary amine and a secondary alcohol. Direct etherification with benzhydryl halides under standard basic conditions often leads to competing N-alkylation (if the amine is unprotected) or poor O-alkylation due to the severe steric hindrance of the endo-OH group on the rigid tropane ring. Trustworthiness (Self-Validating Protocol): The classical, high-yield method for synthesizing benztropine derivatives avoids halides entirely. Instead, it utilizes the reaction of diphenyldiazomethane with the tropine/nortropine derivative[2]. This reaction is driven by the formation of a stable diphenylmethyl carbocation and nitrogen gas evolution, specifically targeting the hydroxyl group without requiring harsh basic conditions that promote side reactions.

Q4: Are there modern, greener alternatives to the harsh ACE-Cl method? Expertise & Experience: Yes. Recent advancements have demonstrated the efficacy of electrochemical N-demethylation for tropane alkaloids, including benztropine[4]. This method utilizes a porous glassy carbon electrode in an ethanol/water mixture, proceeding via an iminium intermediate that is subsequently hydrolyzed by water. Trustworthiness (Self-Validating Protocol): This approach completely avoids hazardous oxidants and toxic chloroformates[4]. If adopting this method, validate the cell potential against an Ag/AgCl reference electrode; deviations in current will immediately indicate electrode fouling or improper electrolyte concentration.

Quantitative Data: Yield Optimization Comparison

Synthetic RouteReagents / ConditionsPrimary Yield-Limiting ByproductsTypical YieldOptimization Strategy
A. ACE-Cl Demethylation ACE-Cl (3 eq), DCE reflux (12h), then MeOH reflux (45 min)Diphenylmethanol, Nortropine (due to ether cleavage)65 - 75%Strictly limit MeOH reflux time; ensure strictly anhydrous initial conditions.
B. Direct Etherification Nortropine (N-Boc protected), Benzhydryl Bromide, NaHN-alkylated side products, unreacted starting material30 - 40%Switch to the diphenyldiazomethane method[2]; utilize phase-transfer catalysts.
C. Electrochemical Glassy carbon electrode, EtOH/H₂O, room tempOver-oxidized species70 - 85%Maintain consistent current (e.g., 4-8 mA); monitor iminium intermediate formation[4].

Standardized Protocol: Optimized ACE-Cl N-Demethylation

This self-validating protocol is specifically designed to maximize the yield of N-desmethyl-benztropine by mitigating the acid-catalyzed ether cleavage that plagues standard methodologies.

Step 1: Free-Basing Benztropine Mesylate

  • Dissolve benztropine mesylate (1.0 eq) in distilled water.

  • Adjust the pH to 10 using 1M NaOH to liberate the free base.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield benztropine free base.

Step 2: Carbamate Formation (Olofson Reaction)

  • Dissolve the benztropine free base in anhydrous 1,2-dichloroethane (DCE) to a 0.1 M concentration under an inert argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-chloroethyl chloroformate (ACE-Cl) (3.0 eq) dropwise via a syringe.

  • Remove the ice bath and reflux the mixture at 85°C for 12 hours.

  • Validation Check: Remove a 50 µL aliquot, quench with methanol, and analyze via LC-MS. The benztropine peak (m/z 308) must be entirely absent before proceeding.

  • Concentrate the reaction mixture in vacuo to remove all DCE and unreacted ACE-Cl.

Step 3: Methanolysis (Critical Yield-Limiting Step)

  • Dissolve the crude carbamate residue in anhydrous methanol (0.1 M).

  • Reflux the solution at 65°C for exactly 40 minutes . Warning: Do not exceed 45 minutes to prevent benzhydryl ether cleavage.

  • Validation Check: TLC (DCM:MeOH:NH₄OH 90:9:1) should show complete conversion to a lower Rf spot (N-desmethyl-benztropine) compared to the carbamate intermediate.

  • Immediately cool the flask in an ice bath and concentrate in vacuo to halt the generation of HCl.

Step 4: Isolation and Purification

  • Triturate the resulting crude N-desmethyl-benztropine hydrochloride salt with cold diethyl ether. This selectively removes non-polar impurities, including any trace diphenylmethanol generated by ether cleavage.

  • Filter the solid and dry under high vacuum to yield the final product.

References

1.[1] Benztropine - StatPearls - NCBI Bookshelf - NIH. Available at: 2.[2] Benztropine - PubChem - NIH. Available at: 3. ADVANCES IN N- and O-DEMETHYLATION OF OPIATES - chim.it. Available at: 4.[3] N-Dealkylation of Amines - Semantic Scholar. Available at: 5.[4] Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing). Available at:

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of N-Desmethyl-benztropine in Solution

Welcome to the Technical Support Center for N-Desmethyl-benztropine (also known as N-normethylbenztropine). As a major active metabolite of the anticholinergic agent benztropine, this compound features a secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Desmethyl-benztropine (also known as N-normethylbenztropine). As a major active metabolite of the anticholinergic agent benztropine, this compound features a secondary amine and a highly reactive benzhydryl ether linkage. In solution, it is susceptible to specific degradation pathways—primarily oxidative cleavage and acid-catalyzed hydrolysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of your analytical and experimental stock solutions.

PART 1: Troubleshooting Guide & FAQs

Q1: Why is my N-Desmethyl-benztropine solution degrading over time, and what are the primary chemical pathways involved? Expert Insight: Degradation of N-Desmethyl-benztropine in aqueous or organic solutions is primarily driven by the lability of its benzhydryl ether linkage. There are two main causal pathways:

  • Oxidative Degradation: Exposure to dissolved oxygen, light, or peroxide impurities in solvents leads to the oxidation of the ether linkage. Mechanistically, the ether is first converted to a secondary alcohol (diphenylmethanol, also known as benzhydrol), which is subsequently oxidized into benzophenone (BPH)[1]. Benzophenone is a known hepatotoxic and carcinogenic degradant that must be strictly monitored in stability-indicating assays[2].

  • Acid-Catalyzed Hydrolysis: The benzhydryl ether is susceptible to cleavage under low pH conditions. Protonation of the ether oxygen creates a highly favorable leaving group, leading to an SN1-type cleavage that generates a resonance-stabilized benzhydryl cation. This cation rapidly reacts with water to form benzhydrol[3][4].

Q2: How do I prevent oxidative cleavage of the benzhydryl ether linkage in my stock solutions? Expert Insight: To prevent oxidation to benzophenone, you must eliminate radical initiators and reactive oxygen species.

  • Solvent Selection: Use HPLC-grade or LC-MS-grade solvents that are certified peroxide-free. Standard ethers (like THF or diethyl ether) should be avoided unless freshly distilled, as they rapidly form peroxides that attack the benzhydryl linkage.

  • Degassing: Sparge all aqueous buffers and organic solvents with high-purity Argon or Nitrogen for at least 15 minutes prior to dissolving the compound.

  • Storage: Store solutions in amber glass vials to prevent photo-induced radical formation. While benztropine derivatives lack strong chromophores >290 nm, they can still degrade under intense laboratory UV/Vis light in the presence of photosensitizers[5].

Q3: What is the optimal pH range to prevent acid-catalyzed hydrolysis, and how do I buffer it effectively? Expert Insight: While benztropine and its derivatives are relatively stable against mild hydrolysis[1], extreme pH values accelerate degradation.

  • Avoid highly acidic conditions (pH < 3.0) which promote the protonation of the ether oxygen and subsequent SN1 cleavage into benzhydrol and nortropine derivatives.

  • Maintain the solution at a near-neutral to slightly basic pH (pH 6.5 – 7.5) using non-nucleophilic buffers like phosphate or HEPES. Because N-desmethyl-benztropine is a secondary amine, it will remain protonated and highly soluble in water at physiological pH without compromising the ether linkage.

PART 2: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable N-Desmethyl-benztropine Stock Solutions

This protocol is a self-validating system: by incorporating a baseline LC-UV/MS run immediately after preparation, you establish a T=0 reference to validate the absolute absence of benzophenone (BPH) and benzhydrol before committing to long-term storage.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and ultra-pure water (18.2 MΩ·cm). Sparge the mixture with Argon for 20 minutes to displace dissolved oxygen.

  • Weighing: In a controlled humidity environment, weigh 10.0 mg of N-Desmethyl-benztropine standard.

  • Dissolution: Transfer the powder to an actinic (amber) volumetric flask. Add the degassed solvent mixture to volume (e.g., 10 mL for a 1 mg/mL stock).

  • Antioxidant Addition (Optional): For long-term storage >6 months, add 0.01% (w/v) ascorbic acid or BHT (butylated hydroxytoluene) to scavenge free radicals.

  • Validation (Self-Check): Immediately inject a 10 µL aliquot into an HPLC/UPLC system. Monitor at 210 nm and 235 nm[6]. The absence of a peak at the relative retention time for benzophenone confirms successful, degradation-free preparation.

  • Storage: Aliquot into single-use amber glass LC vials with PTFE-lined septa. Blanket the headspace with Argon before crimping. Store at -20°C.

Protocol 2: Forced Degradation Profiling (Oxidation & Hydrolysis)

To develop stability-indicating assays, researchers must intentionally degrade the compound to identify and map degradant peaks.

  • Oxidative Stress: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 30% H₂O₂. Reflux at 70°C for 3 hours[1]. Neutralize and analyze via TLC or UPLC to identify the benzophenone peak (typically absorbing strongly at 235 nm and 245 nm)[2].

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 8 hours or reflux at 70°C for 3 hours[1]. Neutralize with 1 M NaOH and analyze for benzhydrol formation.

PART 3: Quantitative Data & Visualization

Table 1: Degradation Kinetics and Impurity Profiling

(Summarized from stability-indicating UPLC/TLC studies[1][2])

Stress ConditionReagent / EnvironmentPrimary Degradation ProductMechanismDetection Wavelength (UPLC/UV)
Oxidation 30% H₂O₂ (Reflux, 3h)Benzophenone (BPH)Ether cleavage via secondary alcohol intermediate235 nm / 245 nm
Acidic Hydrolysis 1 M HCl (Reflux, 3h)Benzhydrol + NortropineSN1 cleavage of protonated benzhydryl ether210 nm
Alkaline Hydrolysis 1 M NaOH (Reflux, 3h)Highly StableN/AN/A
Photolysis Ambient UV/Vis LightBenzophenone (Trace)Photo-oxidation235 nm
Degradation Pathways Diagram

G NDB N-Desmethyl-benztropine (Secondary Amine & Benzhydryl Ether) Oxidation Oxidative Stress (O2, Light, Peroxides) NDB->Oxidation Radical Attack on Ether Hydrolysis Acid-Catalyzed Hydrolysis (Low pH < 3.0) NDB->Hydrolysis Protonation of Ether Oxygen Intermediate Diphenylmethanol (Benzhydrol) Oxidation->Intermediate Oxidation Step 1 Nortropine Nortropine Derivative (Cleaved Ring System) Oxidation->Nortropine Byproduct Hydrolysis->Intermediate SN1 Cleavage (H2O Attack) Hydrolysis->Nortropine Leaving Group BPH Benzophenone (BPH) (Hepatotoxic / Carcinogenic) Intermediate->BPH Oxidation Step 2

Caption: Chemical degradation pathways of N-Desmethyl-benztropine via oxidation and acid-catalyzed hydrolysis.

References

  • [5] 86-13-5, Benztropine Formula. ECHEMI. URL:

  • [1] Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. Oxford Academic. URL:

  • [6] Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. ResearchGate. URL:

  • [3] THE CLEAVAGE OF ETHERS. MDMA.ch. URL:

  • [4] Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. ACS Publications. URL:

  • [2] Different Spectrophotometric Methods for Quantitative Determination of Benztropine Mesylate in Presence of Its Carcinogenic Degradation Product. Taylor & Francis. URL:

Sources

Optimization

Technical Support Center: Mitigating Hygroscopic Effects of N-Desmethyl-benztropine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the handling, storage, and formulation challenges associated with N-Desmethyl-benztropine HCl (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the handling, storage, and formulation challenges associated with N-Desmethyl-benztropine HCl (CAS 25471-67-4). This compound, a secondary amine hydrochloride salt and a critical metabolite/analog of benztropine, exhibits significant hygroscopicity. Uncontrolled moisture uptake can lead to deliquescence, accelerated chemical degradation, and formulation disproportionation.

This guide is structured to provide researchers and drug development professionals with actionable, self-validating protocols to ensure scientific integrity throughout the experimental lifecycle.

PART 1: Fundamental Mechanisms (FAQs)

Q1: Why does N-Desmethyl-benztropine HCl rapidly absorb atmospheric moisture? A1: The hygroscopicity of pharmaceutical hydrochloride salts stems from the high hydration energy of the chloride anion. When the crystal lattice energy of the specific polymorph is insufficient to overcome the thermodynamic drive for water association, the salt acts as a moisture sink (1)[1]. In N-Desmethyl-benztropine HCl, the exposed secondary amine and the chloride counterion readily form hydrogen bonds with atmospheric water vapor, leading to capillary condensation on the particle surface and eventually deliquescence at elevated relative humidity (RH).

Q2: We observe erratic assay results during HPLC quantification. Is this related to moisture? A2: Yes. Because the API continuously absorbs moisture during weighing in ambient conditions, the actual mass of the active pharmaceutical ingredient (API) per weighed milligram decreases. This dynamic mass change results in sub-potent analytical preparations. To establish a self-validating system , you must run parallel Karl Fischer (KF) titrations to determine the exact water weight percentage and apply a mathematical correction factor to your HPLC assay concentrations.

PART 2: Troubleshooting Guide & Experimental Methodologies

Issue 1: Caking and Mass Instability During Weighing

Root Cause: Exposure to ambient RH (>30%) causes surface dissolution (micro-deliquescence), fusing particles together into a hard cake and causing the mass on the balance to drift upward continuously. Solution: Implement a strict Inert-Atmosphere Weighing and Transfer Protocol.

Methodology 1: Inert-Atmosphere Weighing and Transfer Protocol

  • Environmental Equilibration: Power on the glovebox/isolator and activate the desiccant filtration system. Purge with dry Nitrogen (N

    
    ) until the internal sensor reads <15% RH and 20°C.
    
  • Material Transfer: Place the sealed N-Desmethyl-benztropine HCl vial, volumetric flasks, and spatulas into the airlock. Perform three vacuum/N

    
     purge cycles before transferring items into the main chamber.
    
  • Static Elimination: Pass the API vial and spatulas through an anti-static bar. Hygroscopic powders in dry environments are highly susceptible to electrostatic charge, which causes powder scattering and loss of yield.

  • Rapid Gravimetric Transfer: Tare the analytical balance. Uncap the API and rapidly transfer the required mass. Immediately recap the source vial.

  • Headspace Displacement: Before fully sealing the source vial, gently purge the headspace with Argon. Causality: Argon is heavier than air/N

    
     and effectively blankets the powder, displacing any residual moisture-laden gas from the vial.
    
  • Sealing and Storage: Seal the vial with a fresh PTFE-lined septum cap, wrap with Parafilm, and store in a desiccator over indicating Drierite (calcium sulfate) at 2-8°C.

HandlingWorkflow Start Equilibrate Isolator (RH < 15%, 20°C) Airlock Airlock Purge (3x N2 Cycles) Start->Airlock AntiStatic Anti-Static Neutralization Airlock->AntiStatic Weigh Rapid Gravimetric Transfer AntiStatic->Weigh Argon Argon Headspace Blanketing Weigh->Argon Store PTFE Seal & Desiccator Storage Argon->Store

Workflow for handling N-Desmethyl-benztropine HCl to prevent moisture uptake.

Issue 2: Loss of Efficacy in Solid Oral Dosage Forms (Disproportionation)

Root Cause: When formulated with basic excipients (e.g., Magnesium Stearate), adsorbed moisture creates a micro-aqueous environment. In this layer, the basic excipient raises the micro-environmental pH above the


 of the HCl salt, stripping the proton from N-Desmethyl-benztropine. This converts the highly soluble HCl salt back into the poorly soluble free base—a process known as disproportionation (2)[2].

Methodology 2: Excipient Compatibility & Micro-environmental pH Testing

  • Binary Mixture Preparation: Triturate a 1:1 (w/w) mixture of N-Desmethyl-benztropine HCl and the test excipient (e.g., Magnesium Stearate or Stearic Acid) using an agate mortar and pestle in a dry environment (<20% RH).

  • Stress Testing: Transfer 100 mg of the binary mixture into an open glass vial. Place the vial in a controlled humidity chamber at 40°C / 75% RH for 14 days.

  • Self-Validating Slurry pH Measurement: Disperse 50 mg of the stressed mixture in 1 mL of HPLC-grade water. Vortex for 2 minutes and measure the slurry pH using a micro-pH probe. Causality: If the pH exceeds the pKa of the amine, disproportionation is thermodynamically favored.

  • Solid-State Analysis: Analyze the stressed powder using FT-IR or Powder X-Ray Diffraction (PXRD). Look for the disappearance of the N-H

    
     stretch (around 2400-2600 cm
    
    
    
    ) or the emergence of free-base diffraction peaks to confirm disproportionation.

Disproportionation Moisture Moisture Sorption (>50% RH) Dissolution Micro-environmental Dissolution Moisture->Dissolution Interaction Basic Excipient Interaction (e.g. MgSt) Dissolution->Interaction ProtonTransfer Proton Transfer (pH > pHmax) Interaction->ProtonTransfer FreeBase Conversion to Insoluble Free Base ProtonTransfer->FreeBase

Mechanism of moisture-induced disproportionation in weakly basic HCl salts.

PART 3: Quantitative Data & Formulation Strategies

Q3: How can we formulate this API to shield it from moisture without changing the salt form? A3: If salt screening is not an option due to regulatory constraints, you must rely on advanced formulation strategies (3)[3].

  • Co-processing with Hydrophobic Excipients: Granulating the API with hydrophobic lubricants (like Stearic acid instead of Magnesium Stearate to prevent pH shifts) deflects moisture away from the API.

  • Polymer Encapsulation: Spray-drying the API with moisture-barrier polymers creates a protective matrix that minimizes the likelihood of contact with water molecules (4)[4].

Data Presentation: Environmental & Excipient Matrices

Table 1: Environmental Thresholds for N-Desmethyl-benztropine HCl

Relative Humidity (RH)Physical State / ObservationRecommended Action / Handling
< 20% Stable, free-flowing powder.Ideal for weighing and blending.
20% - 40% Slight surface moisture adsorption.Acceptable for short-duration handling (<15 mins).
40% - 60% Capillary condensation; caking begins.Unacceptable for open handling. Use isolator.
> 60% Deliquescence; visible liquid phase.Discard compromised material.

Table 2: Excipient Compatibility Matrix (Moisture-Sensitive HCl Salts)

Excipient ClassExampleCompatibility RiskMechanistic Rationale
Lubricant Magnesium StearateHIGH Stearate acts as a proton acceptor in moisture, causing disproportionation.
Lubricant Sodium Stearyl FumarateMEDIUM Less alkaline than MgSt, but still poses a slight risk at high RH.
Lubricant Stearic AcidLOW Acidic nature prevents the micro-environmental pH from rising above

.
Binder/Coating Eudragit® EPOLOW Forms an excellent hydrophobic barrier, reducing overall moisture uptake.
Diluent Microcrystalline CelluloseMEDIUM MCC contains bound water (~5%) which can transfer to the highly hygroscopic API.

References

  • Title: Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt Source: Pharxmon Consulting URL
  • Title: Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate Source: Pharxmon Consulting URL
  • Source: DR-NTU (Nanyang Technological University)
  • Title: Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Purification of N-Desmethyl-benztropine

Welcome to the technical support guide for the purification of crude N-Desmethyl-benztropine. As a key metabolite of Benztropine, an antiparkinsonian agent, obtaining high-purity N-Desmethyl-benztropine is critical for a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude N-Desmethyl-benztropine. As a key metabolite of Benztropine, an antiparkinsonian agent, obtaining high-purity N-Desmethyl-benztropine is critical for accurate research and development.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification process, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding N-Desmethyl-benztropine and its associated impurities.

Q1: What are the most common impurities I should expect in my crude N-Desmethyl-benztropine sample?

A1: Impurities in N-Desmethyl-benztropine can originate from the synthetic route (process-related) or from degradation.[3] It is crucial to characterize your crude sample to understand the impurity profile before selecting a purification strategy.

Impurity TypeSpecific ExamplesOriginAnalytical Signature
Process-Related Unreacted Benztropine, Pseudobenztropine, Other reaction by-productsIncomplete N-demethylation reaction or side reactions.[3][4]HPLC/MS will show peaks corresponding to the molecular weights of starting materials and known by-products.
Degradation Benztropine N-oxide, 4'-hydroxybenztropine, BenzophenoneOxidation, hydrolysis, or thermal degradation during synthesis, work-up, or storage.[3][5][6]Peaks corresponding to oxidized or hydrolyzed species will be present in the chromatogram.
Reagents/Solvents Residual solvents (e.g., DCM, Methanol), Reagents from synthesisIncomplete removal during work-up.[3]GC analysis is best suited for identifying and quantifying residual solvents.

Q2: Which analytical techniques are recommended for assessing the purity of N-Desmethyl-benztropine?

A2: A multi-technique approach is best for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) and UV detection around 220 nm is a common starting point.[7][8]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC/MS) is invaluable for identifying unknown impurity peaks by their mass-to-charge ratio.[5]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents.[3] Derivatization may be required for analyzing the thermally labile tropane alkaloids themselves.[9]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reactions and chromatographic fractions. A typical mobile phase could be Chloroform:Methanol:Ammonia (85:14:1), visualized with Dragendorff's reagent.[10]

Q3: My sample is a hydrochloride salt. How does this affect my purification strategy?

A3: If you have the hydrochloride salt, it will be highly water-soluble and largely insoluble in many organic solvents.[4] For purification via chromatography on silica, you will first need to neutralize it to the freebase form. This is typically done by dissolving the salt in water, basifying the solution (e.g., with sodium carbonate or dilute NaOH) to a pH of 9-10, and then extracting the freebase into an organic solvent like dichloromethane (DCM) or ethyl acetate.[11][12] This freebase solution can then be used for chromatography.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective actions.

Problem Area: Low Purity & Persistent Impurities

Q4: I performed a silica gel column and my final product is still contaminated with a closely related impurity. What went wrong?

A4: This is a common issue when separating structurally similar compounds, such as N-Desmethyl-benztropine from residual Benztropine. The slight difference in polarity may not be sufficient for baseline separation with a standard solvent system.

Causality: The selectivity of your chromatographic system is too low. The mobile phase is likely eluting both compounds too closely together.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically test different solvent ratios using TLC before committing to the column. For tropane alkaloids, a mixture of a non-polar solvent (DCM or chloroform), a polar solvent (methanol), and a basic modifier (ammonia or triethylamine) is effective.[10] Try reducing the proportion of the highly polar methanol to increase retention and improve separation.

  • Consider a Different Stationary Phase: If silica gel fails, switch to a different stationary phase. Basic or neutral alumina can be very effective for purifying basic compounds as it minimizes the strong acidic interactions that cause issues on silica.[10]

  • Employ High-Performance Techniques: For very challenging separations, Flash Chromatography with finer mesh silica (230-400 mesh) or preparative HPLC may be necessary to achieve the required resolution.[10]

Problem Area: Poor Yield

Q5: My yield after acid-base extraction is extremely low. Where did my product go?

A5: Low yield in an acid-base extraction typically points to one of two issues: incomplete extraction in one of the steps or incorrect pH management. N-Desmethyl-benztropine, as an amine, requires specific pH ranges to be soluble in either the aqueous or organic phase.[11][13]

Causality & Troubleshooting Workflow:

G start Low Yield After Acid-Base Extraction check_ph1 Check pH of Aqueous Layer After Acid Wash start->check_ph1 check_ph2 Check pH of Aqueous Layer After Basification check_ph1->check_ph2 pH 1-2? incomplete_protonation Problem: Incomplete Protonation. Product remained in organic layer. check_ph1->incomplete_protonation pH > 2? incomplete_deprotonation Problem: Incomplete Deprotonation. Product remained in aqueous layer. check_ph2->incomplete_deprotonation pH < 10? emulsion Problem: Emulsion Formation. Product trapped at interface. check_ph2->emulsion Persistent Emulsion? solution1 Solution: Add more acid (e.g., 1M HCl) to reach pH 1-2. Re-extract. incomplete_protonation->solution1 solution2 Solution: Add more base (e.g., 2M NaOH) to reach pH >10. Re-extract. incomplete_deprotonation->solution2 solution3 Solution: Add brine (sat. NaCl) to break emulsion. Centrifuge if necessary. emulsion->solution3

Caption: Troubleshooting workflow for low yield in acid-base extraction.

Self-Validation: Always check the pH of the aqueous layer with pH paper after each addition of acid or base to ensure complete protonation or deprotonation.[11] Furthermore, before discarding any layer, spot a small amount on a TLC plate to confirm that your target compound is not present.

Problem Area: Physical Form

Q6: My purified product is a persistent oil or gum and refuses to crystallize. How can I solidify it?

A6: This is a very common problem in purification and is almost always caused by the presence of minor impurities or residual solvent, which inhibit the formation of an ordered crystal lattice.[10][14]

Causality: Impurities disrupt the repeating pattern required for crystallization. Solvents can interfere by solvating the molecules, preventing them from aligning.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the sample under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C), to remove all traces of volatile solvents.[10]

  • Attempt Recrystallization from a Different Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14][15] Test various solvents on a small scale (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures with heptane/hexane as an anti-solvent).

  • Induce Crystallization: If a supersaturated solution fails to crystallize upon cooling, try the following:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[16]

    • Seeding: Add a single, tiny crystal of pure N-Desmethyl-benztropine (if available) to the supersaturated solution. This provides a template for further crystallization.[16]

  • Convert to a Salt: If the freebase refuses to crystallize, converting it to a salt (e.g., hydrochloride or mesylate) often yields a stable, crystalline solid. Dissolve the oily freebase in a suitable solvent (like ether or isopropanol) and add a stoichiometric amount of the corresponding acid (e.g., HCl in ether).

Problem Area: Chromatographic Issues

Q7: My peaks are tailing badly during silica gel chromatography. How can I get sharp, symmetrical peaks?

A7: Peak tailing of basic compounds like N-Desmethyl-benztropine on silica gel is a classic problem.[10]

Causality: The basic secondary amine group on your molecule interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes a portion of the analyte to elute more slowly, resulting in a "tail."[9]

G cluster_0 Silica Surface (Acidic) cluster_1 Without Basic Modifier cluster_2 With Basic Modifier (e.g., Et₃N) silica Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H amine1 Product (R₂NH) interaction Strong Acid-Base Interaction amine1->interaction interaction->silica Tailing amine2 Product (R₂NH) elution Sharp Peak amine2->elution modifier Et₃N passivated_silica Si-O-Si-O-Si |    |    | O⁻   O⁻   O⁻ |    |    | HNEt₃⁺ HNEt₃⁺ HNEt₃⁺ modifier->passivated_silica Neutralizes Surface

Caption: Mechanism of peak tailing on silica and its prevention.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[10][17] This base will neutralize the active silanol sites, preventing your product from interacting with them and leading to sharp, symmetrical peaks.

  • Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica column or switching to neutral or basic alumina, which lacks the acidic silanol groups.[10][17]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory professionals. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is ideal as a first-pass purification to separate the basic N-Desmethyl-benztropine from neutral or acidic impurities.[18]

  • Dissolution: Dissolve the crude sample (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume (50 mL) of 1M hydrochloric acid (HCl) to the separatory funnel.[13] Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The basic N-Desmethyl-benztropine will be protonated and move into the top aqueous layer as its hydrochloride salt. The neutral/acidic impurities will remain in the bottom organic layer.

  • Repeat Extraction: Drain the organic layer and save it. Extract the organic layer two more times with fresh 25 mL portions of 1M HCl to ensure complete recovery. Combine all aqueous layers.

  • Self-Validation Check: Spot a small amount of the final organic layer on a TLC plate alongside your crude material to confirm the absence of your product.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium carbonate solution while stirring until the pH is >10 (check with pH paper).[11] The N-Desmethyl-benztropine will be deprotonated to its freebase form and may precipitate or form an oil.

  • Back Extraction: Add 50 mL of fresh dichloromethane to the separatory funnel. Shake vigorously to extract the freebase back into the organic layer.

  • Finalize: Drain the organic layer. Extract the aqueous layer two more times with 25 mL portions of DCM. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified N-Desmethyl-benztropine freebase.

Protocol 2: Silica Gel Flash Chromatography

Use this protocol after an initial acid-base cleanup or for crude materials with impurities of similar basicity.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). Wet the column with the initial mobile phase. A good starting mobile phase is 95:4.5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide.

  • Sample Loading: Dissolve the crude N-Desmethyl-benztropine freebase in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A typical gradient might start with a low percentage of methanol and gradually increase it to elute more polar compounds.[12] For example:

    • Column Volumes 1-2: 95:4.5:0.5 DCM:MeOH:NH₄OH

    • Column Volumes 3-10: Gradient to 90:9:1 DCM:MeOH:NH₄OH

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL tubes).

  • Monitoring: Spot each fraction onto a TLC plate. Visualize using a UV lamp and/or a suitable stain (e.g., Dragendorff's reagent) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization for Final Polishing

This protocol is used to obtain a high-purity, crystalline final product.

  • Solvent Selection: In a small test tube, add a few milligrams of your purified product. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve even when heated, it is not soluble enough. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[14]

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the chosen hot solvent portion-wise with stirring or swirling until the solid just dissolves. Do not add an excessive amount of solvent.[16]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[14]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and run a final HPLC to confirm purity.

Section 4: References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column. Retrieved from

  • Veeprho. (n.d.). Benztropine Impurities and Related Compound. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Benztropine - PubChem. Retrieved from

  • Wikipedia. (2023). Acid–base extraction. Retrieved from

  • Pharmaffiliates. (n.d.). Benztropine Mesylate-impurities. Retrieved from

  • BenchChem. (n.d.). Purification strategies for removing impurities from tropane alkaloid reactions. Retrieved from

  • Gatley, S. J., et al. (2014). The Novel N-Substituted Benztropine Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse. PMC. Retrieved from

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from

  • BenchChem. (n.d.). overcoming poor separation of tropane alkaloids in chromatography. Retrieved from

  • ResearchGate. (2015). How do I purify tropane alkaloid from Chloroform extract? Retrieved from

  • Daicel Pharma Standards. (n.d.). Benztropine Impurities Manufacturers & Suppliers. Retrieved from

  • NCBI Bookshelf. (2024). Benztropine - StatPearls. Retrieved from

  • Clearsynth. (n.d.). N-Desmethyl-benztropine Hydrochloride | CAS No. 25471-67-4. Retrieved from

  • ResearchGate. (2017). Different Spectrophotometric Methods for Quantitative Determination of Benztropine Mesylate in Presence of Its Carcinogenic Degradation Product. Retrieved from

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from

  • Liu, Y., et al. (2025). Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. PMC. Retrieved from

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from

  • Chem.ucla.edu. (n.d.). Liquid/liquid Extraction. Retrieved from

  • ECHEMI. (n.d.). 86-13-5, Benztropine Formula. Retrieved from

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

Sources

Optimization

addressing stability issues of N-DesMethyl-benztropine at room temperature

[label="Room Temp Incubation\n(20°C - 25°C, Chemical degradation pathways of NDB at room temperature. Section 2: Troubleshooting Guide (FAQs) Q: Why is my NDB analytical standard showing unexpected secondary peaks after...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Room Temp Incubation\n(20°C - 25°C,

Chemical degradation pathways of NDB at room temperature.

Section 2: Troubleshooting Guide (FAQs)

Q: Why is my NDB analytical standard showing unexpected secondary peaks after prolonged storage on the benchtop? A: Causality: Secondary amines are inherently reactive. Over time, trace nitrites in your buffers or ambient air convert to electrophilic nitrosonium ions (NO+) under slightly acidic conditions, leading to irreversible N-nitrosamine formation[1]. Furthermore, auto-oxidation can occur if the vial is exposed to light and oxygen[2]. Solution: Always store NDB standards in amber, air-tight vials at -20°C for long-term storage. If room temperature handling is required, limit exposure times and purge vials with inert gas (nitrogen or argon) before sealing.

Q: How can I differentiate between oxidative degradation and N-nitrosation in my LC-MS data? A: Causality: The mass shifts for these two pathways are distinct. Oxidation typically adds an oxygen atom, resulting in a +16 Da mass shift (forming an N-oxide or hydroxylamine)[2]. In contrast, N-nitrosation replaces the amine hydrogen (1 Da) with a nitroso group (NO, 30 Da), resulting in a net +29 Da mass shift[1]. Solution: Utilize high-resolution mass spectrometry (HRMS). Screen your degraded samples specifically for the +29 Da mass shift, which is the hallmark of N-nitroso N-desmethyl benztropine formation[3].

Q: Does the pH of my formulation affect the room temperature stability of NDB? A: Causality: Yes, profoundly. The nitrosation reaction is highly pH-dependent. Nitrous acid decomposes to form the reactive NO+ electrophile most efficiently at acidic pH levels (pH 3.0–3.5)[4]. Solution: Maintaining a neutral to slightly basic pH (pH > 7.0) minimizes the formation of the NO+ species, thereby kinetically protecting the secondary amine from nitrosation.

Section 3: Quantitative Data on Degradation Factors

To effectively mitigate NDB degradation, it is crucial to understand how environmental variables impact its stability. The table below summarizes these factors and their mechanistic basis.

VariableImpact on NDB StabilityMechanistic ReasonMitigation Strategy
Temperature (25°C vs 4°C)High degradation at 25°CThermal energy overcomes the activation barrier for nitrosation and oxidation[5].Store stock solutions at 4°C or -20°C.
pH Level (< 4.0)Severe degradationAcidic conditions promote the formation of NO+ from trace nitrites[4].Buffer formulations to pH 7.0 - 8.0.
Trace Nitrites High nitrosamine yieldNitrites act as the direct precursor to nitrosating agents[6].Screen excipients for nitrites; add amine scavengers.
Light Exposure Moderate oxidationUV/Vis light photo-catalyzes the generation of reactive oxygen species[7].Use amber glassware and protect from direct light.

Section 4: Self-Validating Experimental Protocol: Stability & Scavenger Screening Workflow

To ensure trustworthiness in your analytical results, you must validate your storage conditions and formulation matrices. The following step-by-step protocol is a self-validating system designed to test NDB stability and the efficacy of nitrosamine scavengers at room temperature. It includes a positive control (forced degradation via spiked nitrites) and a negative control (scavenger protection) to prove causality[4][6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the NDB reference standard in LC-MS grade methanol to yield a stock concentration of 1 mg/mL.

  • Matrix Spiking (Positive Control): Prepare a 50 mM sodium acetate buffer adjusted to pH 3.5 to simulate worst-case acidic conditions. Spike the buffer with 10 µg/mL sodium nitrite (NaNO2) to serve as an abundant source of nitrosating agents[4].

  • Scavenger Addition (Negative Control): To a parallel set of spiked vials, add 0.1% (w/v) ascorbic acid. Ascorbic acid acts as an α-nucleophilic scavenger, intercepting the NO+ ions before they can react with the NDB secondary amine[6].

  • Incubation: Incubate all vials (Control, Spiked, and Scavenger-protected) at controlled room temperature (25°C ± 2°C) in the dark to isolate the nitrosation variable from photo-oxidation.

  • Time-Course Sampling: Extract 100 µL aliquots from each vial at Day 0, Day 1, Day 3, and Day 7.

  • Reaction Quenching: Immediately quench the reaction in the aliquots by adding 400 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. The cold temperature and solvent crash halt further degradation.

  • LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column. Quantify the remaining intact NDB and monitor the appearance of the +29 Da N-nitroso N-desmethyl benztropine peak[3][2]. A successful test will show high degradation in the positive control and minimal degradation in the scavenger-protected vials.

Workflow Start Sample Preparation NDB + Matrix Incubation Room Temp Incubation (20°C - 25°C, Dark) Start->Incubation Control (Spiked) Scavenger Add Amine Scavengers (e.g., Ascorbic Acid) Start->Scavenger Mitigation Test Sampling Time-Course Sampling (Day 0, 1, 3, 7) Incubation->Sampling Scavenger->Incubation Quenching Reaction Quenching (Ice-Cold Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis (Quantify +29 Da Shift) Quenching->Analysis

Experimental workflow for NDB stability testing and scavenger screening.

References

1.[8] Benztropine Mesylate Tablets, USP 1 mg Antiparkinson Agent - Pendopharm. Source: pendopharm.com. URL: 2.[9] Benztropine - PubChem - NIH. Source: nih.gov. URL: 3.[3] Benztropine Impurities and Related Compound - Veeprho. Source: veeprho.com. URL: 4.[1] Nitrosation and nitrosylation - Wikipedia. Source: wikipedia.org. URL: 5.[5] Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Source: lhasalimited.org. URL: 6.[6] Secondary Amine Scavenger Nitrosamine - ResolveMass Laboratories Inc. Source: resolvemass.ca. URL: 7.[4] The Reaction of Amines with Nitrous Acid - Chemistry Steps. Source: chemistrysteps.com. URL: 8.[7] Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen - Chemical & Pharmaceutical Bulletin. Source: pharm.or.jp. URL: 9.[2] Mimicking in vivo phase 1 metabolism of pharmaceuticals by Electrochemistry. Source: rug.nl. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in N-Desmethylbenztropine LC-MS/MS Analysis

Welcome to the Advanced Bioanalytical Support Center. As researchers and drug development professionals, you understand that robust quantification of phase I metabolites is critical for pharmacokinetic profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As researchers and drug development professionals, you understand that robust quantification of phase I metabolites is critical for pharmacokinetic profiling.

N-desmethylbenztropine is a primary hepatic metabolite of the anticholinergic drug benztropine, formed via CYP450-mediated N-dealkylation[1]. Because it is a low-molecular-weight secondary amine, its Multiple Reaction Monitoring (MRM) product ions fall in the low m/z range. This specific mass window is notoriously susceptible to high background chemical noise originating from solvent impurities, mobile phase additives, and matrix effects[2][3].

This guide provides authoritative, self-validating protocols to diagnose, correct, and prevent baseline noise during your mass spectrometry workflows.

Mechanistic Pathways & Diagnostic Workflows

To effectively troubleshoot, we must first understand the origin of the analyte and the logical steps required to isolate the source of the noise.

Metabolism BZT Benztropine (Parent Drug) CYP CYP450 Enzymes (Hepatic Phase I) BZT->CYP Oxidation NDB N-Desmethylbenztropine (Target Analyte) CYP->NDB N-Dealkylation BNO Benztropine N-oxide (Metabolite) CYP->BNO N-Oxidation HOB 4'-Hydroxybenztropine (Metabolite) CYP->HOB Hydroxylation

Phase I hepatic metabolism of benztropine to N-desmethylbenztropine.

Baseline noise in LC-MS/MS generally falls into two categories: Chemical Noise (flow-dependent, caused by matrix effects or contaminated mobile phases) and Electronic/Physical Noise (flow-independent, caused by detector wear or source contamination)[4][5]. Use the following workflow to isolate your issue.

Workflow Start High Baseline Noise Detected in MRM Iso Isolate Source: Stop LC Flow Start->Iso LC LC Origin (Noise Drops to Zero) Iso->LC Flow Dependent MS MS Origin (Noise Persists) Iso->MS Flow Independent Flush Flush System & Replace Solvents LC->Flush Clean Clean ESI Source & Optimize Gas Flow MS->Clean

Diagnostic workflow for isolating LC-MS/MS baseline noise sources.

Step-by-Step Experimental Protocols

Do not rely on arbitrary cleaning runs. The following protocols are designed with built-in causality and self-validation to ensure your system is analytically sound.

Protocol A: Aggressive System Decontamination (LC-Driven Noise)

Causality: Over time, lipophilic matrix components (e.g., phospholipids from plasma/brain homogenates) and polymeric impurities accumulate in the LC flow path and column head. As the organic gradient increases, these contaminants elute continuously, causing a high, erratic baseline in the low m/z range[4][6]. Methodology:

  • Bypass the Column: Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh solvents.

  • Divert to Waste: Ensure the LC flow is diverted away from the MS source to prevent pushing concentrated contaminants into the ionization chamber.

  • Prepare the Flush Solution: Mix Isopropanol, Acetonitrile, Dichloromethane, and Cyclohexane in a 50:25:10:15 (v/v) ratio. This specific blend is highly effective at dissolving both polar and highly lipophilic background contamination[7].

  • Execute Flush: Pump the solution through the LC system at 0.4 mL/min for 120 minutes[7].

  • Purge: Flush the system with 100% LC-MS grade Methanol for 30 minutes to remove all traces of non-polar solvents.

  • Self-Validation: Reconnect the column and inject a solvent blank. Monitor the baseline using the Root Mean Square (RMS) function. A successful decontamination will yield a flat baseline with an RMS noise reduction of at least 70% compared to pre-flush levels.

Protocol B: Matrix Effect Mitigation (Sample-Driven Noise)

Causality: Biological matrices contain endogenous salts and lipids that co-elute with N-desmethylbenztropine. In the Electrospray Ionization (ESI) source, these compounds compete for charge droplets, leading to ion suppression and severe baseline disturbances[6]. Methodology:

  • Upgrade Sample Preparation: Transition from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the basic amine structure of N-desmethylbenztropine while leaving phospholipids behind[8].

  • Implement a Divert Valve: Program the LC-MS/MS divert valve to send the first 1.5 minutes of the chromatographic run to waste. This prevents the unretained solvent front (which contains the bulk of endogenous salts) from entering and contaminating the MS source[9].

  • Self-Validation: Perform a post-column infusion experiment. Infuse a neat standard of N-desmethylbenztropine directly into the MS source while injecting a blank extracted matrix through the LC. A stable, horizontal signal indicates that matrix suppression zones have been successfully eliminated.

Quantitative Impact of Noise Reduction Strategies

The table below summarizes the expected quantitative improvements when applying targeted troubleshooting strategies to N-desmethylbenztropine bioanalysis.

Troubleshooting StrategyPrimary Mechanism of ActionTypical Baseline RMS Noise ReductionSignal-to-Noise (S/N) Improvement
LC-MS Grade Solvent Swap Eliminates low m/z chemical impurities present in standard HPLC-grade solvents.40 - 60%2.0x - 3.0x
Divert Valve Utilization Prevents source contamination by unretained salts and highly polar matrix components.30 - 50%1.5x - 2.0x
4-Solvent System Flush Removes accumulated lipophilic matrix and polymeric carryover from the flow path.70 - 80%3.0x - 5.0x
Cone Gas Optimization Improves desolvation and prevents neutral solvent droplets from entering the analyzer.20 - 35%1.5x - 2.5x

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during a reverse-phase gradient? A: Baseline drift during a gradient is typically a chemical noise issue. As the organic modifier (e.g., acetonitrile or methanol) increases in concentration, its elution strength increases, washing strongly retained contaminants off the column[5]. Furthermore, if you are using HPLC-grade solvents instead of LC-MS grade, organic impurities will concentrate on the column during the aqueous phase and elute during the organic phase, raising the baseline[4].

Q: I have stopped the LC flow, but the baseline noise remains high. What is the cause? A: If the noise is flow-independent, the contamination is localized to the mass spectrometer[5]. This is often caused by a contaminated ESI/APCI source (e.g., dirty corona needle, contaminated ion transfer capillary) or electronic noise from an aging detector multiplier. You must vent the system and perform a manual cleaning of the source optics.

Q: Can adjusting the MS gas flows help with baseline noise for low-mass analytes? A: Yes. Optimizing the cone gas and drying gas flow rates is critical. A deficient desolvation process compromises the analytical response and allows un-ionized solvent clusters to enter the mass analyzer, increasing background chemical noise[9]. Increasing the cone gas flow rate can help decluster ions and reduce interfering background ions in low-mass MRM transitions[3].

Q: How do I know if my dwell time is contributing to the noise? A: If your dwell time is set too low (e.g., <5 ms), the detector does not have enough time to sample the ion beam accurately, resulting in excessive high-frequency electronic noise (oversampling). Conversely, a dwell time that is too high will result in artificial peak broadening. Optimize the dwell time to ensure you capture 15-20 data points across the N-desmethylbenztropine peak without sacrificing signal stability.

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? - chromatographyonline.com.
  • Phase I and II metabolites of benztropine in rat urine and bile - nih.gov.
  • Benztropine - PubChem - nih.gov.
  • Background noise in UPLC-MS/MS experience? - usp.org.
  • The Impact of Matrix Effects on Mass Spectrometry Results - resolvemass.ca.
  • Unraveling the Pharmacokinetics of Benztropine in Preclinical Models - benchchem.com.
  • HELP! very noisy basline - chromforum.org.
  • Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems - thermofisher.com.
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions - waters.com.
  • Shimadzu Baseline Disturbance - shimadzu.nl.

Sources

Optimization

Technical Support Center: Purification Strategies for N-Desmethylbenztropine Hydrochloride

Welcome to the Technical Support Center for N-Desmethylbenztropine Hydrochloride (NDMB HCl) . This guide is engineered for analytical chemists, synthetic researchers, and DMPK (Drug Metabolism and Pharmacokinetics) profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Desmethylbenztropine Hydrochloride (NDMB HCl) . This guide is engineered for analytical chemists, synthetic researchers, and DMPK (Drug Metabolism and Pharmacokinetics) professionals.

NDMB HCl is a critical secondary amine compound—serving both as a major Phase I N-dealkylation metabolite of the anticholinergic drug benztropine and as a heavily monitored synthetic impurity (USP Related Compound A) [1]. Because of its structural nuances, isolating and purifying NDMB requires strict control over pH, stationary phase chemistry, and crystallization kinetics.

Physicochemical & Chromatographic Data

Before initiating any purification workflow, it is critical to understand the physicochemical differences between the parent drug and the target metabolite. This data dictates the parameters for extraction and chromatography.

PropertyBenztropine Mesylate (Parent)N-Desmethylbenztropine HCl (Target)
CAS Number 132-17-225471-67-4
Molecular Formula C21H25NO · CH4O3SC20H23NO · HCl
Molecular Weight 403.5 g/mol 329.86 g/mol
Amine Classification Tertiary AmineSecondary Amine
Metabolic Origin Administered APICYP450 N-dealkylation product [2]
Chromatographic Behavior Moderate tailing on bare silicaSevere tailing on bare silica

Core Purification Workflows & Methodologies

The following protocols form a self-validating system designed to isolate NDMB from crude synthetic demethylation mixtures or biological matrices.

Protocol A: Liquid-Liquid Extraction (LLE) of the Free Base

Causality: NDMB is a secondary amine with a pKa of approximately 10.2. To extract it into an organic solvent, the molecule must be fully deprotonated. Failure to reach a highly alkaline pH will leave the protonated salt in the aqueous waste.

  • Quenching: Quench the crude demethylation reaction mixture with ice-cold distilled water to halt the reaction.

  • Basification: Slowly add 2M NaOH dropwise under continuous stirring.

    • Validation Check: Submerge a calibrated pH meter into the aqueous phase. Continue addition until the meter reads a stable pH ≥ 12.0 . Do not rely on pH paper, as precise basicity is required to ensure >98% free-base conversion.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual aqueous salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Preparative HPLC Purification

Causality: The secondary amine of NDMB interacts aggressively with acidic silanol groups on standard silica gel, causing peak broadening and co-elution with unreacted benztropine. Reverse-phase HPLC with a basic modifier neutralizes these silanol sites[3].

  • Column Selection: Mount a C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water containing 0.1% Ammonium Hydroxide (NH4OH).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Execution: Run a linear gradient from 20% B to 80% B over 30 minutes.

    • Validation Check: Prior to the prep run, inject a 10 µL analytical sample. Verify that the resolution (

      
      ) between the benztropine peak and the NDMB peak is > 1.5.
      
  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the baseline-resolved NDMB fractions and lyophilize to isolate the highly pure free base.

Protocol C: Hydrochloride Salt Crystallization

Causality: Rapid introduction of aqueous HCl causes localized supersaturation and introduces water, which forces the salt to "oil out" (form a sticky, biphasic liquid) rather than form a structured crystal lattice.

  • Dissolution: Dissolve the lyophilized NDMB free base in a minimal volume of anhydrous Isopropanol (IPA).

  • Controlled Nucleation: Cool the solution to 0–5°C in an ice bath. Slowly add 1.1 molar equivalents of 2M HCl in Diethyl Ether dropwise under vigorous stirring.

    • Validation Check: Visually monitor the solution. The transition from a clear liquid to a persistent, fine white suspension confirms successful lattice nucleation. If an oil droplet forms, the addition is too fast.

  • Maturation & Isolation: Stir the suspension at 4°C for 2 hours. Filter the precipitate under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator to yield pure NDMB HCl (>98% purity).

Workflow A Crude Reaction Mixture (Benztropine + NDMB) B Alkaline LLE (pH 12) Extract Free Base A->B Add 2M NaOH C Prep-HPLC Purification (Basic Mobile Phase) B->C Concentrate & Reconstitute D Salt Formation (Ethereal HCl / IPA) C->D Isolate Free Base E Pure NDMB HCl (>98% Purity) D->E Controlled Crystallization

Step-by-step purification workflow for N-Desmethylbenztropine Hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why am I losing NDMB during the initial liquid-liquid extraction (LLE)? Root Cause: Incomplete deprotonation. NDMB is a secondary amine. If your aqueous phase is only neutralized to pH 7–9, a significant fraction of the molecule remains ionized (protonated) and highly water-soluble. Solution: Ensure the aqueous phase is driven to pH ≥ 12.0 using a strong base like 2M NaOH before organic extraction. This forces the equilibrium entirely toward the lipophilic free base.

Q2: How do I resolve the co-elution of unreacted benztropine and NDMB during flash chromatography? Root Cause: Secondary amines (NDMB) hydrogen-bond strongly with the acidic silanol groups on standard bare silica, causing severe tailing that bleeds into the tertiary amine (benztropine) peak. Solution: Abandon bare silica. Switch to an amine-functionalized silica column (NH2-silica). If standard silica is your only option, you must pre-treat the column with 1% Triethylamine (Et3N) and maintain 0.5–1% Et3N in your mobile phase to competitively saturate the silanol binding sites.

Q3: My NDMB HCl is precipitating as a sticky oil instead of a crystalline powder. How do I fix this? Root Cause: "Oiling out" occurs when the salt reaches supersaturation too rapidly or in the presence of water, forming a separate liquid phase that traps impurities. This is common when using concentrated aqueous HCl or bubbling crude HCl gas. Solution: Redissolve the oil in free-base form using a basic workup. For the recrystallization, use anhydrous isopropanol as the solvent and ethereal HCl (HCl gas dissolved in diethyl ether) as the acidifying agent. The slow addition of ethereal HCl at 0°C promotes highly controlled, high-purity nucleation.

Metabolic Context: Why NDMB Matters

In preclinical pharmacokinetic models, tracking NDMB is essential for understanding the clearance of benztropine [4]. Benztropine undergoes extensive hepatic Phase I metabolism via cytochrome P450 enzymes. The primary pathways include N-oxidation, ring hydroxylation, and N-dealkylation—the latter of which cleaves the methyl group from the tropane ring to yield N-desmethylbenztropine.

Pathway BZT Benztropine (Tertiary Amine) NDMB N-Desmethylbenztropine (Secondary Amine) BZT->NDMB N-dealkylation BZT_NOX Benztropine N-oxide BZT->BZT_NOX N-oxidation OH_BZT 4'-Hydroxybenztropine BZT->OH_BZT Ring hydroxylation

Major phase I metabolic pathways of benztropine yielding N-desmethylbenztropine.

References
  • Title: Benztropine - Compound Summary & Metabolism Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Phase I and II metabolites of benztropine in rat urine and bile Source: PubMed, National Institutes of Health (NIH) (PMID: 11408354) URL: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometry Fragmentation of N-Desmethyl-benztropine: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction N-Desmethyl-benztropine, also known as N-norbenztropine, is the primary active metabolite of benztropine, an anticholinergic medication used in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-benztropine, also known as N-norbenztropine, is the primary active metabolite of benztropine, an anticholinergic medication used in the management of Parkinson's disease and other movement disorders. The characterization and quantification of N-Desmethyl-benztropine are crucial in pharmacokinetic studies, drug metabolism research, and forensic analysis. Mass spectrometry (MS) coupled with chromatographic techniques stands as the gold standard for the sensitive and specific detection of this compound. A thorough understanding of its fragmentation pattern under mass spectrometric conditions is paramount for developing robust analytical methods.

This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of N-Desmethyl-benztropine. Drawing upon established fragmentation principles of tropane alkaloids and related compounds, this document will elucidate the key fragmentation pathways and characteristic product ions. This analysis is designed to equip researchers with the foundational knowledge required for method development, data interpretation, and structural confirmation.

Core Principles of Tropane Alkaloid Fragmentation

N-Desmethyl-benztropine belongs to the tropane alkaloid family, characterized by a distinctive bicyclic [3.2.1] nitrogen-containing core structure. The fragmentation of tropane alkaloids in mass spectrometry, particularly under electrospray ionization (ESI) or electron ionization (EI), is heavily influenced by this rigid framework and the nature of its substituents. Generally, fragmentation is initiated by the charge localization on the nitrogen atom, followed by cleavages of the tropane ring system and the ester or ether linkages.[1][2][3][4]

Proposed Fragmentation Pathway for N-Desmethyl-benztropine

The molecular formula of N-Desmethyl-benztropine is C₂₀H₂₃NO, with a corresponding molecular weight of 293.41 g/mol for the free base.[5] In positive ion mode mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 294.

The primary fragmentation events are anticipated to involve the cleavage of the ether bond and rearrangements within the nortropane ring. The following sections detail the key predicted fragment ions.

Key Fragment Ions and Their Origins

A summary of the predicted key fragment ions for N-Desmethyl-benztropine is presented in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure/Identity
294167C₁₀H₁₁ODiphenylmethyl cation (benzhydryl cation)
294126C₁₃H₁₂OProtonated nortropane moiety
12694C₂H₆Dehydro-nortropane ion

The fragmentation cascade is initiated by the protonated molecular ion. The most prominent fragmentation pathway for benztropine and its analogues involves the cleavage of the C-O ether bond. This leads to the formation of the highly stable diphenylmethyl cation (benzhydryl cation) at m/z 167 . This ion is often the base peak in the mass spectra of compounds containing this moiety.

Simultaneously, the charge can be retained on the nortropane portion of the molecule, resulting in a protonated nortropane moiety at m/z 126 . This ion can undergo further fragmentation, a characteristic feature of tropane alkaloids. A common subsequent fragmentation is the loss of ethene (C₂H₄) via a retro-Diels-Alder-type reaction or related rearrangement, leading to an ion at m/z 94 .

The proposed fragmentation pathway is visually represented in the following diagram:

fragmentation_pathway M [M+H]⁺ m/z 294 (N-Desmethyl-benztropine) F1 m/z 167 (Diphenylmethyl cation) M->F1 - C₈H₁₀N F2 m/z 126 (Protonated nortropane) M->F2 - C₁₃H₁₂O F3 m/z 94 F2->F3 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation pathway of N-Desmethyl-benztropine.

Comparison with Benztropine and Other Tropane Alkaloids

The fragmentation pattern of N-Desmethyl-benztropine can be instructively compared with its parent compound, benztropine, and the well-studied tropane alkaloid, cocaine.

  • Benztropine: Benztropine (N-methyl-benztropine) has a molecular weight of 307.43 g/mol .[6] Its mass spectrum is dominated by the same diphenylmethyl cation at m/z 167. The key difference lies in the tropane-containing fragment. For benztropine, this would be the N-methylated tropane moiety, leading to a characteristic ion at m/z 140, which can further fragment to m/z 94. The absence of the m/z 140 ion and the presence of the m/z 126 ion would be a clear distinguishing feature for N-Desmethyl-benztropine.

  • Cocaine: Cocaine also possesses a tropane core, and its fragmentation has been extensively studied.[1][7] While the substituents are different, the underlying fragmentation of the tropane ring system shares similarities. For instance, the formation of ions related to the tropane structure through losses of the ester groups is a common feature. The study of cocaine's fragmentation provides a strong foundation for understanding the behavior of the tropane skeleton in N-Desmethyl-benztropine upon mass spectrometric analysis.[1][7]

Experimental Protocol: A Template for Method Development

For researchers aiming to develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for N-Desmethyl-benztropine, the following protocol provides a robust starting point.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of N-Desmethyl-benztropine hydrochloride in methanol or a suitable solvent.[8][9] Perform serial dilutions to create calibration standards and quality control samples.

  • Biological Matrix Extraction (e.g., Plasma, Urine):

    • To 100 µL of the biological sample, add an internal standard (e.g., a deuterated analog of N-Desmethyl-benztropine or a structurally related compound).

    • Perform protein precipitation with 300 µL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable choice for retaining and separating N-Desmethyl-benztropine from potential interferences.

  • Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile or methanol) is recommended.

  • Flow Rate: A typical flow rate for this column dimension would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Based on the predicted fragmentation, the following MRM transitions would be a logical starting point for method development:

    • Primary Transition: 294 -> 167

    • Confirmatory Transition: 294 -> 126

  • Collision Energy: The collision energy for each transition should be optimized to maximize the signal intensity of the product ions. This is typically done by infusing a standard solution of N-Desmethyl-benztropine and varying the collision energy.

The workflow for LC-MS/MS method development is illustrated below:

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry P1 Standard Dilution LC1 C18 Column P1->LC1 P2 Matrix Extraction P2->LC1 LC2 Gradient Elution LC1->LC2 MS1 ESI Positive Mode LC2->MS1 MS2 MRM Transition Selection MS1->MS2 MS3 Collision Energy Optimization MS2->MS3

Caption: Workflow for LC-MS/MS method development for N-Desmethyl-benztropine.

Conclusion

While direct experimental data for the mass spectrometric fragmentation of N-Desmethyl-benztropine is not widely published, a robust and reliable fragmentation pattern can be confidently predicted based on the well-established principles of tropane alkaloid chemistry and the analysis of structurally analogous compounds. The proposed fragmentation pathway, centered around the formation of the diphenylmethyl cation (m/z 167) and the protonated nortropane moiety (m/z 126), provides a solid foundation for the development of highly selective and sensitive analytical methods. Researchers can leverage this guide to expedite their method development process and ensure accurate and reliable quantification and identification of N-Desmethyl-benztropine in various matrices.

References

  • Wang, W., & Bartlett, M. G. (1998). General fragmentation pathway of protonated cocaine and its metabolites. Journal of Mass Spectrometry, 33(10), 967-975. [Link]

  • Martin, R. S., et al. (2001). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Journal of Forensic Sciences, 46(6), 1-13. [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 48-61. [Link]

  • Koga, Y., et al. (1987). Rapid Detection of Illicit Drugs by Direct Inlet Chemical Ionization Mass Spectrometry. Report of the Central Customs Laboratory, 27, 9-16. [Link]

  • Zhou, M., et al. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145-1157. [Link]

  • Axios Research. N-Desmethyl Benztropine HCl. [Link]

  • ResearchGate. Mass spectra of benztropine mesylate (a) and its oxidative degradate (b). [Link]

  • Agilent Technologies. (2015). Detection of Cocaine in Seized Drug Samples by Capillary Electrophoresis Tandem Mass Spectrometry. [Link]

  • ResearchGate. MS/MS spectra and proposed fragmentation of five tropane compounds. [Link]

  • mzCloud. Benztropine. [Link]

  • ResearchGate. Mass spectra of Benztropine mesylate (a) and its oxidative degradate (b). [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Lee, J. H., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 17(4), 137-146. [Link]

  • Sławiński, J., & Bączek, T. (2014). MS/MS fragmentation spectrum of protonated compound 14 (m/z 471, A) and metabolite M1 (m/z 587, B) along with proposed structures of formed fragment ions. PLoS ONE, 9(6), e98096. [Link]

  • Lee, J. H., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 17(4), 137-146. [Link]

  • ResearchGate. Determination of tropane alkaloids in corn puffs by the LC-MS/MS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. Benztropine. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • PubMed. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. [Link]

  • ResearchGate. pseudoMS³ mass spectra of (A) norepinephrine ([M+H]⁺ = m/z...). [Link]

  • National Institute of Standards and Technology. 2-Norbornene. [Link]

  • National Institute of Standards and Technology. Norephedrine, (.+/-.)-. [Link]

  • National Institute of Standards and Technology. Nornicotine. [Link]

Sources

Comparative

Orthogonal Purity Validation of N-Desmethyl-benztropine: Elemental Analysis vs. qNMR and HPLC

As a Senior Application Scientist, I frequently encounter a dangerous pitfall in pharmaceutical method development: the over-reliance on a single analytical technique. When validating the purity of critical reference sta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a dangerous pitfall in pharmaceutical method development: the over-reliance on a single analytical technique. When validating the purity of critical reference standards and API impurities like N-Desmethyl-benztropine HCl (CAS 25471-67-4)[1], relying solely on chromatography is a recipe for false confidence.

N-Desmethyl-benztropine is a primary metabolite and synthetic impurity of 2, a tropane-based anticholinergic agent used in Parkinson's disease management[2]. To meet the rigorous standards of the 3, we must construct a self-validating analytical system[3]. This guide explores the causality behind using Elemental Analysis (EA) as the foundational mass-balance check, supported by the orthogonal structural specificity of qNMR and HPLC.

The Causality of Method Selection: Why Elemental Analysis?

A batch of N-Desmethyl-benztropine might show a pristine >99.8% purity on an HPLC-UV chromatogram but still fail to perform accurately in quantitative assays. Why? Because HPLC-UV only detects chromophoric organic impurities. It is completely blind to inorganic salts, residual silica from column chromatography, or trapped moisture.

Elemental Analysis (combustion analysis) solves this by providing an absolute mass balance. By measuring the exact mass fractions of Carbon, Hydrogen, and Nitrogen, EA immediately flags non-combustible inorganic impurities or water, which proportionally dilute the carbon content[4]. However, EA lacks structural specificity—an isomer would yield the exact same CHN percentages. Therefore, EA must be coupled with Quantitative NMR (qNMR) for absolute structural quantitation[5] and HPLC-UV for organic impurity profiling.

Comparative Data Presentation

Below is a simulated dataset for a synthesized batch of N-Desmethyl-benztropine HCl (Molecular Formula: C₂₀H₂₄ClNO; Molecular Weight: 329.87 g/mol ). In practice, experimental EA results are considered acceptable if they fall within a narrow margin of theoretical values, typically ±0.4%[4].

Table 1: Elemental Analysis (CHN) Mass Balance
ElementTheoretical (%)Experimental (%)Variance (Δ%)Status (Limit ±0.4%)
Carbon (C) 72.8272.65-0.17Pass
Hydrogen (H) 7.337.38+0.05Pass
Nitrogen (N) 4.254.21-0.04Pass
Table 2: Orthogonal Purity Comparison
Analytical MethodTarget Analyte / PropertyDetermined PurityKey Limitation Mitigated
Elemental Analysis Absolute mass fraction (C,H,N)Conforms (Table 1)Detects inorganic salts & moisture invisible to HPLC.
qNMR (¹H) Absolute structural purity99.4% ± 0.2%Quantifies without needing a reference standard of the analyte itself.
HPLC-UV Chromatographic organic purity99.8%Separates structurally similar organic isomers invisible to EA.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must account for the physical chemistry of the analyte. Here are the step-by-step methodologies and the causality behind each critical parameter.

Protocol 1: Elemental Analysis (CHNS/O)
  • Sample Desiccation: Dry 5 mg of N-Desmethyl-benztropine HCl in a vacuum oven at 60°C for 12 hours.

    • Causality: Tropane derivatives can be hygroscopic. Surface water artificially inflates %H and %O, diluting %C and causing false-negative batch rejections.

  • Encapsulation: Weigh exactly 1.5–2.5 mg of the dried sample into a combustible tin (Sn) capsule and seal it tightly[6].

    • Causality: Tin is not just a container; it is a combustion catalyst. When dropped into the 1000°C furnace, the tin oxidizes, creating a localized exothermic flash at ~1800°C. This ensures the robust tropane ring is completely atomized into CO₂, H₂O, and NOₓ[6].

  • Combustion & Detection: Purge with pure oxygen carrier gas. Pass the combustion products over a copper reduction column to convert NOₓ to N₂ before detection via a Thermal Conductivity Detector (TCD).

Protocol 2: Quantitative ¹H NMR (qNMR)
  • Standard Selection: Weigh 10 mg of the sample and 5 mg of certified Maleic acid (Internal Standard) into a vial.

    • Causality: Maleic acid is chosen because its sharp singlet at ~6.3 ppm sits in a "clean" spectral window, completely free from the aromatic protons (7.1–7.4 ppm) and aliphatic tropane protons of N-Desmethyl-benztropine[5][6].

  • Solvation & Acquisition: Dissolve in 600 µL of DMSO-d6. Acquire spectra at 400 MHz (or higher) using a 90° pulse and a relaxation delay (D1) of 60 seconds.

    • Causality: Protons in different chemical environments relax at different rates. A 60-second delay ensures that even the slowest-relaxing protons return to thermal equilibrium, preventing signal saturation and ensuring the integrated area is perfectly proportional to the molar concentration[6].

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV)
  • Mobile Phase Preparation: Prepare a gradient of Water and Acetonitrile, both containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: N-Desmethyl-benztropine contains a secondary amine that interacts strongly with residual silanols on silica-based C18 columns, causing severe peak tailing. TFA acts as an ion-pairing agent, masking these silanols and yielding sharp, symmetrical peaks for accurate integration.

  • Chromatographic Separation: Inject 10 µL of a 1 mg/mL sample solution onto a C18 column (250 x 4.6 mm, 5 µm). Monitor at 220 nm.

Workflow Visualization

G Start N-Desmethyl-benztropine HCl (Batch Sample) EA Elemental Analysis (CHN) Detects Inorganic/Water Impurities Start->EA 1-3 mg qNMR qNMR (1H) Absolute Mass Balance & Structure Start->qNMR 10 mg + IS HPLC HPLC-UV Chromatographic Organic Purity Start->HPLC 1 mg/mL Decision Orthogonal Data Synthesis (Cross-Validation) EA->Decision C,H,N limits ±0.4% qNMR->Decision Purity > 99.0% HPLC->Decision Area > 99.0% Pass Batch Approved (Conforms to ICH Q2) Decision->Pass All criteria met

Figure 1: Orthogonal workflow for the purity validation of N-Desmethyl-benztropine.

References

1.[1] Axios Research. "N-Desmethyl Benztropine HCl - CAS - 25471-67-4". 1 2.[3] ICH. "Validation of Analytical Procedure Q2(R2)". 3 3.[4] Benchchem. "A Comparative Guide to Purity Validation". 4 4.[2] PubChem - NIH. "Benztropine". 2 5.[5] ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay".5 6.[6] PMC. "Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods". 6

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Benztropine and its Active Metabolite, N-Desmethyl-benztropine

This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of benztropine and its principal metabolite, N-desmethyl-benztropine. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of benztropine and its principal metabolite, N-desmethyl-benztropine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to explain the absorption, distribution, metabolism, and excretion (ADME) of these compounds, providing a critical foundation for preclinical and clinical research.

Introduction: The Clinical Significance of Benztropine and its Metabolism

Benztropine is a centrally acting drug that functions as both a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][2] This dual mechanism makes it a valuable therapeutic agent for treating Parkinson's disease and drug-induced extrapyramidal symptoms by helping to restore the balance between cholinergic and dopaminergic signaling in the central nervous system (CNS).[1][3][4]

The clinical efficacy and prolonged duration of action of benztropine are not solely attributable to the parent drug. Benztropine undergoes extensive hepatic metabolism, primarily through N-dealkylation, to produce its major active metabolite, N-desmethyl-benztropine.[2][3][5] Understanding the distinct and comparative pharmacokinetic journey of both the parent drug and its metabolite is therefore essential for predicting therapeutic outcomes, managing potential drug-drug interactions, and designing next-generation analogs.

The Metabolic Pathway: From Benztropine to N-Desmethyl-benztropine

Benztropine is significantly biotransformed in the liver.[2][3] The primary metabolic conversion is N-dealkylation, which removes the methyl group from the tropane nitrogen to form N-desmethyl-benztropine. Other identified Phase I metabolic pathways include N-oxidation and aromatic ring hydroxylation, leading to a variety of metabolites such as benztropine N-oxide, 4'-hydroxybenztropine, and tropine.[2][6] These metabolites, including N-desmethyl-benztropine, can be further metabolized through Phase II conjugation, such as glucuronidation, before excretion.[5][6]

G cluster_0 Hepatic Biotransformation (Phase I) cluster_1 Phase II & Excretion Benztropine Benztropine N_Desmethyl_Benztropine N-Desmethyl-benztropine Benztropine->N_Desmethyl_Benztropine N-Dealkylation (Primary Pathway) Other_Metabolites Benztropine N-Oxide, 4'-Hydroxybenztropine, etc. Benztropine->Other_Metabolites N-Oxidation, Hydroxylation Conjugates Glucuronide Conjugates N_Desmethyl_Benztropine->Conjugates Other_Metabolites->Conjugates Excretion Urine & Bile Excretion Conjugates->Excretion

Caption: Metabolic conversion of Benztropine.

Comparative Pharmacokinetic Profiles: A Head-to-Head Analysis

The journey of a drug through the body is defined by its ADME properties. Below, we compare the known pharmacokinetic parameters of benztropine with what can be inferred about N-desmethyl-benztropine.

Absorption

Benztropine: Following oral administration, benztropine is absorbed slowly from the gastrointestinal tract.[2][5] Its systemic availability is hampered by significant first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 29%.[2][3][5] The time to reach peak plasma concentration (Tmax) is typically around 7 hours, reflecting its slow absorption rate.[5][7][8]

Distribution

Benztropine: A hallmark of benztropine's pharmacology is its high permeability across the blood-brain barrier (BBB), a critical feature for its central activity.[2][3] This is further evidenced by its large apparent volume of distribution (Vd), estimated to be between 12 and 30 L/kg, which indicates extensive uptake into tissues.[2][5] Furthermore, benztropine is highly bound to plasma proteins, with a binding fraction of approximately 95%.[7][8]

N-Desmethyl-benztropine: While specific Vd and plasma protein binding data for N-desmethyl-benztropine are scarce in the literature, its structural similarity to the parent compound and its presumed contribution to the overall CNS effect suggest that it also crosses the BBB. The removal of the N-methyl group may slightly alter its lipophilicity and protein binding characteristics, potentially leading to a different distribution profile compared to benztropine, a subject that warrants further investigation.

Metabolism

Benztropine: As previously noted, benztropine is extensively metabolized by hepatic enzymes.[2][3] Studies involving benztropine analogs suggest that cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP2C19 are involved in its biotransformation.[9]

N-Desmethyl-benztropine: This primary metabolite is not an end-stage product. It can undergo further Phase I metabolism, such as hydroxylation to form N-desmethyl-4'-hydroxybenztropine, or proceed to Phase II conjugation before being eliminated.[3][6] The susceptibility of the metabolite to further enzymatic processing influences its own half-life and contribution to the drug's overall activity.

Excretion

Benztropine: The metabolites of benztropine are the primary forms eliminated from the body, mainly through urine and bile.[3] A small amount of the unchanged parent drug may also be found in the feces.[5][8]

N-Desmethyl-benztropine: This metabolite and its downstream products are also cleared via renal and biliary routes, often as glucuronide conjugates.[6]

Data Summary: Pharmacokinetic Parameters

The following table summarizes the available quantitative data for benztropine and highlights the data gaps for its N-desmethyl metabolite.

ParameterBenztropineN-Desmethyl-benztropine
Oral Bioavailability (F) ~29%[2][5]Not Available
Time to Peak (Tmax) ~7 hours[5][7][8]Dependent on formation from parent drug
Volume of Distribution (Vd) 12 - 30 L/kg[2][5]Not Available
Plasma Protein Binding ~95%[7][8]Not Available
Elimination Half-life (t½) Long and variable (7 to 36 hours reported)[4][7][10]Not Available
Primary Route of Metabolism Hepatic (N-dealkylation, N-oxidation, Hydroxylation)[2][3][5]Hepatic (Hydroxylation, Glucuronidation)[3][6]
Primary Route of Excretion Urine and Bile (as metabolites)[3][10]Urine and Bile (as metabolites)[6]

Experimental Protocols for Pharmacokinetic Analysis

To generate the data discussed above, rigorous and validated experimental methodologies are required. Below are representative protocols for conducting preclinical pharmacokinetic studies of benztropine and its metabolites.

Workflow for In Vivo Pharmacokinetic Study

G cluster_workflow Pharmacokinetic Study Workflow start Animal Dosing (e.g., Sprague-Dawley Rat) PO or IV Administration sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) start->sampling processing Plasma Isolation (Centrifugation) sampling->processing extraction Sample Preparation (Protein Precipitation or SPE) processing->extraction analysis LC-MS/MS Analysis (Quantification of Parent & Metabolite) extraction->analysis pk_calc Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, t½) analysis->pk_calc

Sources

Validation

A Guide to Enhancing Reproducibility of N-Desmethyl-benztropine Binding Data Across Laboratories

In the landscape of modern drug discovery and neuroscience research, the reliability and reproducibility of experimental data are paramount. N-desmethyl-benztropine, an active metabolite of benztropine, presents a compel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and neuroscience research, the reliability and reproducibility of experimental data are paramount. N-desmethyl-benztropine, an active metabolite of benztropine, presents a compelling case study in the complexities of pharmacological profiling.[1] This guide provides an in-depth analysis of the factors influencing the reproducibility of N-desmethyl-benztropine binding data, offering field-proven insights and actionable protocols to enhance consistency across different laboratory settings. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles that govern robust and reliable in vitro pharmacology.

The Multifaceted Pharmacological Profile of N-Desmethyl-benztropine

N-desmethyl-benztropine, like its parent compound, is not a single-target agent. Its pharmacological activity is a composite of its interactions with multiple protein targets, primarily:

  • Dopamine Transporter (DAT): As a potent inhibitor of DAT, it modulates dopamine reuptake, a key mechanism in its therapeutic and psychoactive effects.[2][3][4]

  • Muscarinic Acetylcholine Receptors (M1 subtype): Its anticholinergic properties arise from its antagonism of muscarinic receptors.[1][5][6][7]

  • Histamine H1 Receptor: It also exhibits significant affinity for the histamine H1 receptor, contributing to its antihistaminic effects.[1][5][8][9]

This polypharmacology necessitates a multi-assay approach to fully characterize its binding profile. The reproducibility of the binding data for each of these targets is crucial for a comprehensive understanding of its mechanism of action and for making informed decisions in drug development programs.

The Cornerstone of Reproducibility: Standardized Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[10][11] However, subtle variations in assay conditions can lead to significant discrepancies in the determined binding parameters (e.g., Ki, IC50). To mitigate this, a standardized approach is essential.

Critical Parameters Influencing Binding Assay Reproducibility

The following table outlines the key experimental variables and their potential impact on the reproducibility of N-desmethyl-benztropine binding data.

Parameter Influence on Reproducibility Best Practices and Recommendations
Membrane Preparation The quality and consistency of the receptor source are critical. Variability in tissue source, age, handling, and preparation method (e.g., homogenization buffer, centrifugation speed) can alter receptor density and integrity.Use a consistent and well-characterized source of membranes (e.g., specific brain region from a specific species and strain, or a stable recombinant cell line). Document the preparation protocol in detail, including protein concentration determination method.
Radioligand The choice of radioligand, its specific activity, and concentration can significantly impact the assay window and the calculated affinity of the test compound. Different radioligands can have different binding kinetics and may be sensitive to different receptor conformations.Use a well-characterized, high-affinity radioligand for the target of interest (e.g., [3H]CFT for DAT, [3H]N-methylscopolamine for muscarinic receptors). The radioligand concentration should ideally be at or below its Kd value for the receptor.
Assay Buffer Composition pH, ionic strength, and the presence of specific ions or additives (e.g., protease inhibitors, GTP) can influence receptor conformation and ligand binding. For example, sodium ions can affect the binding of some ligands to the dopamine transporter.Define and consistently use a specific buffer composition for each target. For GPCRs like muscarinic receptors, the inclusion or exclusion of GTP should be considered and documented, as it can affect agonist but typically not antagonist binding.[12]
Incubation Time and Temperature Binding reactions must reach equilibrium to obtain accurate affinity measurements. Insufficient incubation time will lead to an underestimation of affinity. Temperature affects binding kinetics and receptor stability.Empirically determine the time required to reach equilibrium at the chosen temperature for each radioligand-receptor system. Assays are often performed at 4°C or 25°C to minimize degradation.[12][13]
Non-Specific Binding Determination Inaccurate determination of non-specific binding will lead to errors in the calculated specific binding and, consequently, the affinity estimates.Use a high concentration of a structurally unrelated competing ligand that is known to bind to the target with high affinity to define non-specific binding.
Data Analysis The method used for data analysis, including the software and the mathematical model (e.g., one-site vs. two-site fit), can introduce variability. The Cheng-Prusoff equation, used to calculate Ki from IC50, requires an accurate Kd value for the radioligand.Clearly report the data analysis method, including the software version and the equations used. The Kd of the radioligand should be determined under the same experimental conditions.
Standardized Protocol for Competitive Radioligand Binding Assay

The following is a generalized, step-by-step protocol for a competitive radioligand binding assay, which should be adapted for the specific target of interest.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (e.g., from rat striatum for DAT) Assay_Setup Assay Setup: Combine Membrane, Radioligand, and Compound/Vehicle Membrane->Assay_Setup Radioligand Radioligand Dilution (e.g., [3H]CFT) Radioligand->Assay_Setup Compound N-Desmethyl-benztropine Serial Dilution Compound->Assay_Setup Incubate Incubate to Equilibrium (e.g., 60 min at 4°C) Assay_Setup->Incubate Filtration Rapid Filtration (e.g., through GF/B filters) Incubate->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Analysis Data Analysis: IC50 determination, Ki calculation (Cheng-Prusoff) Scintillation->Data_Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the tissue or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted N-desmethyl-benztropine (or vehicle for total binding), the radioligand at a fixed concentration, and the membrane preparation. For non-specific binding, add a saturating concentration of a known competitor.

  • Incubation: Incubate the plate for a predetermined time and at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The bound radioligand will be retained on the filter, while the free radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the N-desmethyl-benztropine concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

A Deeper Dive into Target-Specific Considerations

While the general principles of binding assays apply to all targets, each of N-desmethyl-benztropine's primary targets has unique characteristics that can affect data reproducibility.

Dopamine Transporter (DAT)

The binding of ligands to DAT can be complex and influenced by the conformational state of the transporter.[14]

  • Choice of Radioligand: Different radioligands (e.g., cocaine analogs like [3H]CFT vs. substrate-like ligands) can stabilize different conformations of the transporter, potentially yielding different affinity values for N-desmethyl-benztropine.[15]

  • Ionic Conditions: The presence of Na+ ions in the assay buffer can be critical for the binding of some DAT ligands.[4] Consistency in the ionic composition of the buffer is therefore crucial.

Muscarinic M1 Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs), and their conformational state can be influenced by the presence of G-proteins and guanine nucleotides.

  • GTP Sensitivity: While N-desmethyl-benztropine is an antagonist, the presence of GTP in the assay buffer can still subtly influence the receptor's conformational equilibrium. It is best practice to omit GTP when characterizing antagonist binding to stabilize the high-affinity state.[12]

  • Receptor Subtype Specificity: Tissues and cell lines can express multiple muscarinic receptor subtypes. To ensure data reproducibility and accuracy, it is highly recommended to use a cell line specifically expressing the M1 receptor subtype.[12][16]

Histamine H1 Receptor

The histamine H1 receptor is also a GPCR. As with muscarinic receptors, using a recombinant cell line expressing only the H1 subtype is the most robust approach to avoid confounding results from binding to other receptor subtypes.

Inter-Laboratory Variability: Acknowledging the Inevitable and Striving for Consistency

Even with standardized protocols, some degree of inter-laboratory variability is to be expected.[17] A multi-center study on the reproducibility of drug-response assays highlighted that biological context-dependent factors are often the most difficult to control.[17]

To foster greater reproducibility of N-desmethyl-benztropine binding data, we propose the following:

  • Transparent Reporting: Detailed reporting of all experimental parameters, as outlined in the table above, is essential for others to be able to replicate the findings.

  • Use of Reference Compounds: Including a well-characterized reference compound with a known affinity for the target in every experiment can help to normalize the data and identify any systematic deviations in the assay.

  • Cross-Laboratory Validation: When possible, exchanging samples and protocols between labs for cross-validation can be an invaluable exercise in identifying and resolving sources of discrepancy.

Factors_Influencing_Reproducibility cluster_assay Assay Parameters cluster_biological Biological Variables cluster_human Human Factors center Reproducibility of N-Desmethyl-benztropine Binding Data Membrane Membrane Prep center->Membrane Radioligand Radioligand Choice center->Radioligand Buffer Buffer Composition center->Buffer Incubation Incubation T°/Time center->Incubation Analysis Data Analysis center->Analysis Receptor_State Receptor Conformation center->Receptor_State Subtype Receptor Subtype Expression center->Subtype Tissue_Source Tissue/Cell Source center->Tissue_Source Technique Operator Technique center->Technique Reporting Data Reporting center->Reporting

Caption: Key factors influencing the reproducibility of binding data.

Conclusion: A Call for Rigor and Transparency

The reproducibility of N-desmethyl-benztropine binding data is not merely a technical challenge; it is a fundamental requirement for advancing our understanding of its pharmacology and for the successful development of new therapeutics. By embracing standardized protocols, paying meticulous attention to experimental details, and fostering a culture of transparent reporting, the scientific community can enhance the reliability of in vitro binding data and ensure that our collective efforts are built on a solid and reproducible foundation.

References

  • Sahile, H. A., et al. (2025). The Parkinson's drug benztropine possesses histamine receptor 1-dependent host-directed antimicrobial activity against Mycobacterium tuberculosis. PMC.
  • Preuss, C. V., & Kalava, A. (2024). Benztropine. In StatPearls.
  • Bisgaard, H., et al. (2011). The binding sites for benztropines and dopamine in the dopamine transporter overlap. Neuropharmacology.
  • Bisgaard, H., et al. The binding sites for benztropines and dopamine in the dopamine transporter overlap. PMC.
  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research.
  • Kopajtic, T. A., et al. (2010).
  • Ahmadi, F., et al. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC.
  • Can, B., et al. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. PMC.
  • Unpublished. (2024).
  • Sahile, H. A., et al. (2025). The Parkinson's drug benztropine possesses histamine receptor 1-dependent host-directed antimicrobial activity against Mycobacterium tuberculosis. Microbiology and Immunology - The University of British Columbia.
  • Unpublished. (2022).
  • Hiyoshi, H., et al. (2020).
  • Unpublished. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic.
  • National Center for Biotechnology Inform
  • Molner, J. (2025). Key Considerations for Robust IVRT Methods. The J. Molner Company.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Unpublished. (2022).
  • Advanced Light Source. (2015). Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain.
  • Wikipedia. (n.d.).
  • Niepel, M., et al. (2017). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC.
  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • BenchChem. (2025). Troubleshooting low binding affinity in Aminobenztropine assays.
  • Sun, W. J. (2022).
  • Krimerman, A., et al. (2005). The interaction of methylphenidate and benztropine with the dopamine transporter is different than other substrates and ligands. The Weizmann Institute of Science - WIS Works.
  • Inxight Drugs. (n.d.). BENZTROPINE.
  • Grbac, R. T., et al. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech, LLC.
  • Can, B., et al. (2025). Effects of the histamine H-1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward.
  • Meltzer, H. Y., & Huang, M. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI.

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Comparative

A Comparative Analysis of N-Desmethyl-benztropine and GBR-12909 Affinity for the Dopamine Transporter

This guide provides an in-depth technical comparison of two notable dopamine transporter (DAT) inhibitors: N-Desmethyl-benztropine and GBR-12909. The objective is to equip researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two notable dopamine transporter (DAT) inhibitors: N-Desmethyl-benztropine and GBR-12909. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective binding affinities, selectivity profiles, and the experimental methodologies used to characterize them.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and as such, is a primary target for both therapeutic agents and drugs of abuse.[1] GBR-12909 is a well-established and highly selective DAT inhibitor, often utilized as a benchmark compound in research.[2] N-Desmethyl-benztropine, a metabolite of the anticholinergic drug benztropine, represents a class of "atypical" DAT inhibitors that, despite high affinity for the transporter, do not produce the classic psychostimulant effects associated with compounds like cocaine.[3][4] Understanding the nuances of how these different ligands interact with the DAT is crucial for the development of novel therapeutics, particularly for conditions like substance use disorders.

Comparative Binding Affinities and Selectivity

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
GBR-12909 1[2]>100[6]>100[6]>100>100
GA2-50 (N-substituted benztropine analog) 5.6 - 30[7]490 - 4600[7]1420 - 7350[7]~16 - 253~47 - 1312

Analysis of Affinity and Selectivity:

GBR-12909 exhibits exceptional potency and selectivity for the dopamine transporter, with a Ki value in the low nanomolar range and at least a 100-fold greater affinity for DAT compared to both SERT and NET.[2][6] This high degree of selectivity makes GBR-12909 an invaluable tool for isolating and studying the effects of DAT inhibition in vitro and in vivo.

The N-substituted benztropine analogs, as represented by GA2-50, also demonstrate high affinity for the DAT.[7] However, their selectivity profile, while still favoring DAT, can be more variable. The data indicates a significant, albeit generally lower, degree of selectivity over SERT and NET when compared to GBR-12909. A critical consideration for benztropine analogs is their potential for off-target binding at muscarinic and histaminic receptors, though N-substitution has been shown to mitigate muscarinic affinity.[3][4]

Experimental Protocols

The determination of binding affinities for compounds like N-Desmethyl-benztropine and GBR-12909 is typically achieved through in vitro radioligand binding assays and functional uptake inhibition assays.

Radioligand Binding Assay for Dopamine Transporter

This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Test compounds: N-Desmethyl-benztropine and GBR-12909.

  • Non-specific binding determinant: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909 for determining non-specific binding of the radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing the human dopamine transporter.

    • Homogenize the cells in a cold lysis buffer containing protease inhibitors.

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.[1]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[1]

    • Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of approximately 20-50 µg per assay well.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding determinant.[8]

    • Competition: Add cell membranes, radioligand, and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 4°C or room temperature for a sufficient time to reach binding equilibrium (typically 2-3 hours) with gentle agitation.[1]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing the DAT.

Objective: To determine the functional inhibitory potency (IC50) of the test compound.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing hDAT into a 96-well plate to form a confluent monolayer.[1]

  • Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.[1]

  • Initiation of Uptake: Add [³H]Dopamine to the wells to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[1]

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.

  • Cell Lysis and Quantification: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a known DAT inhibitor) from total uptake. Determine the IC50 value by plotting the percentage of specific uptake against the logarithm of the test compound concentration.

Visualization of Mechanisms and Workflows

Competitive_Binding_Assay cluster_0 Assay Components cluster_1 Binding Equilibrium DAT Dopamine Transporter (DAT) Binding Site Bound_Complex DAT-Radioligand Complex Measured Radioactivity DAT:p1->Bound_Complex Forms Complex Radioligand [³H]Radioligand Radioligand->DAT:p1 Binds Test_Compound Test Compound (e.g., GBR-12909) Test_Compound->DAT:p1 Competes for Binding caption Competitive Radioligand Binding Assay Principle

Caption: Principle of a competitive radioligand binding assay.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft Dopamine Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Dopamine Reuptake Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binding & Signaling Dopamine Dopamine Inhibitor DAT Inhibitor (e.g., GBR-12909) Inhibitor->DAT Blocks Reuptake caption Mechanism of Dopamine Reuptake Inhibition

Caption: Mechanism of Dopamine Reuptake Inhibition.

References

  • Katz, J. L., et al. (2004). Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands. Journal of Pharmacology and Experimental Therapeutics, 309(2), 650–660. [Link]

  • Katz, J. L., et al. (2004). Effects of N-Substituted Analogs of Benztropine: Diminished Cocaine-Like Effects in Dopamine Transporter Ligands. DOI. [Link]

  • Li, S. M., et al. (2010). N-substituted benztropine analogs: selective dopamine transporter ligands with a fast onset of action and minimal cocaine-like behavioral effects. Journal of Pharmacology and Experimental Therapeutics, 335(3), 741–750. [Link]

  • Grundt, P., et al. (2005). N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 15(24), 5419–5423. [Link]

  • Vered, L., et al. (2012). The Novel N-Substituted Benztropine Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse. PMC. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of N-Desmethyl-benztropine HCl: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their metabolites are of paramount importance. N-Desmethyl-benztropine, a primary metabolite of the anticholinergic drug benztropine, is a critical compound of study in drug metabolism and pharmacokinetics.[1][2] This guide provides a comprehensive analysis of the expected infrared (IR) spectroscopy peaks for N-Desmethyl-benztropine Hydrochloride (HCl), offering a comparative perspective with its parent compound and potential degradation products. Due to the limited availability of publicly accessible experimental spectra for N-Desmethyl-benztropine HCl, this guide combines theoretical peak assignment with a detailed, field-proven protocol for obtaining high-quality Fourier Transform Infrared (FTIR) spectra.

Understanding the Molecular Fingerprint: Predicted IR Peaks of N-Desmethyl-benztropine HCl

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule, providing a unique "molecular fingerprint".[3] The structure of N-Desmethyl-benztropine, lacking the N-methyl group of benztropine, presents a distinct spectral profile. The hydrochloride salt form will also influence the spectrum, particularly in the regions associated with the amine group.

Based on its chemical structure, the following table outlines the predicted characteristic IR absorption bands for N-Desmethyl-benztropine HCl.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H (secondary amine salt)Stretching2700-2250 (broad)The presence of the hydrochloride salt will result in a broad absorption band characteristic of a secondary ammonium ion (R₂NH₂⁺). This is a key differentiating feature from the tertiary amine in benztropine.
Aromatic C-HStretching3100-3000These peaks, often of weak to medium intensity, arise from the C-H stretching vibrations of the two phenyl rings.[4][5]
Aliphatic C-HStretching3000-2850These absorptions are due to the C-H stretching vibrations within the tropane ring.[5]
Aromatic C=CStretching1600-1450A series of sharp bands of variable intensity are expected in this region, corresponding to the carbon-carbon stretching within the aromatic rings.[4]
C-O (ether)Stretching1260-1000 (strong)A strong absorption band is anticipated due to the C-O-C stretching of the ether linkage. This is a prominent feature in both benztropine and its N-desmethyl metabolite.[6][7]
N-H (secondary amine salt)Bending1600-1500This bending vibration may be observed in this region but can sometimes be obscured by the aromatic C=C stretching bands.
Aromatic C-HOut-of-plane Bending900-675The pattern of these bands can provide information about the substitution pattern of the aromatic rings (monosubstituted in this case).[5]

Comparative Spectral Analysis: N-Desmethyl-benztropine HCl vs. Related Compounds

A crucial aspect of spectral interpretation is the comparison with related structures. This allows for the confident assignment of spectral features and the identification of potential impurities.

Compound Key Differentiating IR Features
Benztropine (Mesylate or Free Base) The most significant difference will be the absence of the broad N-H stretching band (2700-2250 cm⁻¹) seen in N-Desmethyl-benztropine HCl. Instead, benztropine, as a tertiary amine, will not exhibit significant absorption in this region. The mesylate salt form of benztropine will show strong S=O stretching bands around 1200 cm⁻¹ and 1050 cm⁻¹.
Benzophenone As a potential oxidative degradation product, benzophenone would introduce a very strong and characteristic C=O stretching band around 1660 cm⁻¹.[6][7] The absence of this peak is a good indicator of the purity of the N-Desmethyl-benztropine HCl sample.

Experimental Protocol for Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a robust method for obtaining an FTIR spectrum of a solid sample like N-Desmethyl-benztropine HCl using the potassium bromide (KBr) pellet method. This technique is widely used in pharmaceutical analysis for its reliability.[8][9]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared lamp (for drying)

  • Analytical balance

  • Spatula

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • N-Desmethyl-benztropine HCl sample

Step-by-Step Methodology
  • Sample Preparation:

    • Place approximately 1-2 mg of the N-Desmethyl-benztropine HCl sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The ratio of sample to KBr is critical for obtaining a clear pellet.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be thorough to ensure the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Visually inspect the pellet. It should be clear and free of cracks or cloudiness for optimal results.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum with the predicted peaks and spectra of related compounds for confirmation and purity assessment.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for obtaining and analyzing the IR spectrum of N-Desmethyl-benztropine HCl.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: N-Desmethyl-benztropine HCl Sample weigh Weigh 1-2 mg Sample & 100-200 mg KBr start->weigh grind Grind in Agate Mortar weigh->grind load_die Load Powder into Pellet Die grind->load_die press Apply Pressure (8-10 tons) load_die->press place_pellet Place Pellet in FTIR press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Background Subtraction sample_scan->process analyze Identify & Compare Peaks process->analyze end End: Characterized Spectrum analyze->end

Caption: Experimental workflow for FTIR analysis of N-Desmethyl-benztropine HCl.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure the integrity of the results. The visual clarity of the KBr pellet is a primary indicator of good sample preparation. A cloudy or opaque pellet will lead to scattering of the infrared beam and a poor-quality spectrum. Furthermore, the comparison of the acquired spectrum to the well-established spectral regions for aromatic and aliphatic C-H stretches, as well as the prominent C-O ether band, provides a reliable internal calibration. The definitive identification of the broad N-H stretching band for the secondary amine salt is the key validation point for confirming the N-desmethyl structure.

This guide provides a foundational framework for researchers working with N-Desmethyl-benztropine HCl. By combining a predictive understanding of its infrared spectrum with a robust experimental protocol, scientists can confidently characterize this important metabolite and ensure the quality and purity of their materials.

References

  • ResearchGate. (n.d.). IR-spectra of Benztropine mesylate (a) and its oxidative degradate (b). Retrieved from [Link]

  • ResearchGate. (n.d.). IR-spectra of benztropine mesylate (a) and its oxidative degradate (b). Retrieved from [Link]

  • Abdelrahman, M. M., et al. (2017).
  • National Center for Biotechnology Information. (n.d.). Benztropine. PubChem. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Axios Research. (n.d.). N-Desmethyl Benztropine HCl. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, March 27). An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 29). Benztropine. StatPearls. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). Phase I and II metabolites of benztropine in rat urine and bile. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-DesMethyl-benztropine Hydrochloride

Handling N-DesMethyl-benztropine Hydrochloride (CAS 25471-67-4) requires a rigorous, uncompromising approach to laboratory safety. As a primary phase I active metabolite of the antiparkinsonian agent benztropine, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Handling N-DesMethyl-benztropine Hydrochloride (CAS 25471-67-4) requires a rigorous, uncompromising approach to laboratory safety. As a primary phase I active metabolite of the antiparkinsonian agent benztropine, this compound retains potent pharmacological activity[1]. For researchers and drug development professionals, treating this chemical merely as a standard laboratory reagent is a critical operational error. It must be handled under Highly Potent Active Pharmaceutical Ingredient (HPAPI) protocols.

This guide provides a self-validating framework for operational safety, detailing the exact Personal Protective Equipment (PPE), engineering controls, and disposal methodologies required to eliminate exposure risks.

Pharmacological Context & Hazard Causality

To understand the necessity of strict PPE, we must first examine the compound's mechanism of action. N-DesMethyl-benztropine acts dually as a dopamine transporter (DAT) inhibitor and a muscarinic acetylcholine receptor (mAChR) antagonist[1].

Because of its high receptor affinity, even microgram-level systemic exposure—whether via inhalation of airborne dust or transdermal absorption—can precipitate acute anticholinergic toxidromes. Symptoms include tachycardia, hyperthermia, mydriasis, and severe central nervous system delirium[2]. Safety data for the parent compound, benztropine mesylate, categorizes it under Acute Toxicity Category 3 (Toxic if swallowed, inhaled, or in contact with skin)[3]. Consequently, handling the desmethyl metabolite in its dry, lyophilized hydrochloride salt form presents an extreme inhalation hazard due to its low bulk density and high dusting potential.

Pathway N_Des N-DesMethyl-benztropine (Active Metabolite) DAT Dopamine Transporter (DAT) N_Des->DAT Inhibits mAChR Muscarinic Receptors (mAChR) N_Des->mAChR Antagonizes DA_Syn ↑ Synaptic Dopamine DAT->DA_Syn Prevents reuptake ACh_Block ↓ Cholinergic Signaling mAChR->ACh_Block Blocks activation

Mechanism of action for N-DesMethyl-benztropine at dopaminergic and cholinergic synapses.

Quantitative Hazard Data & PPE Matrix

When designing an experimental workflow, PPE selection must scale directly with the physical state of the chemical and the operational risk. The following matrix summarizes the required PPE based on the handling scenario to ensure absolute containment.

Operational ScenarioPrimary Engineering Control (PEC)Respiratory ProtectionDermal Protection (Gloves)Body & Eye Protection
Powder Handling (>1 mg) Glovebox / IsolatorPAPR or N95/P100 maskDouble-layer Nitrile (0.12mm min)Tyvek® suit, Chemical goggles
Powder Handling (<1 mg) Ventilated Balance Enclosure (VBE)N95 or P100 Half-maskDouble-layer NitrileDisposable lab coat, Safety glasses
Solution Handling (<10 mM) Standard Fume HoodNot required if in hoodSingle-layer NitrileStandard lab coat, Safety glasses

Step-by-Step Operational Workflow: Powder Weighing & Solubilization

Causality Principle: Every protocol step below is designed to minimize the generation of aerosols and ensure containment at the source, preventing the compound from ever entering the laboratory's ambient breathing zone.

Step 1: Preparation and Donning

  • Action: Inspect all PPE for micro-tears. Don the inner layer of nitrile gloves, followed by the Tyvek suit, respiratory protection, and finally the outer layer of extended-cuff nitrile gloves.

  • Rationale: Double-gloving ensures that if the outer glove is contaminated or breached during powder manipulation, the inner glove maintains the dermal barrier during the doffing process.

Step 2: Containment Setup

  • Action: Ensure the Ventilated Balance Enclosure (VBE) or Glovebox is operating at the correct negative pressure. Place an anti-static weighing boat on the microbalance.

  • Rationale: Static electricity is the primary cause of powder aerosolization. The hydrochloride salt is highly prone to static cling, which can cause the powder to unexpectedly adhere to gloves or spatulas. Use an anti-static ionizer bar if available.

Step 3: Aseptic Transfer and Weighing

  • Action: Open the primary chemical vial only inside the containment zone. Use a dedicated micro-spatula to transfer the required mass of N-DesMethyl-benztropine Hydrochloride.

Step 4: In-Situ Solubilization (Critical Safety Step)

  • Action: Add the primary solvent (e.g., DMSO, sterile water, or buffer) directly to the weighing boat, or transfer the powder to a pre-filled septum vial before removing it from the VBE.

  • Rationale: Solubilizing the powder inside the containment zone immediately neutralizes the inhalation hazard. Once in solution, the compound can be safely handled in a standard fume hood.

Step 5: Doffing and Segregation

  • Action: Wipe down the exterior of the sealed solution vial with a damp solvent wipe. Remove the outer gloves inside the VBE and dispose of them in a sealed hazardous waste bag.

Workflow Donning 1. Don High-Hazard PPE (Tyvek, Double Gloves, PAPR) Containment 2. Transfer to Containment (Glovebox or VBE) Donning->Containment Weighing 3. Powder Weighing & In-Situ Solubilization Containment->Weighing Decon 4. Surface Decontamination (Wet Wipe Method) Weighing->Decon Doffing 5. Aseptic Doffing & Waste Segregation Decon->Doffing

Step-by-step operational workflow for the safe handling of highly potent API powders.

Spill Response and Decontamination Plan

A comprehensive disposal and spill plan ensures environmental and personnel safety. In the event of a breach, execute the following protocol:

  • Dry Powder Spill (<50 mg): Do NOT sweep or use a standard vacuum. Mechanical agitation aerosolizes the active pharmaceutical ingredient. Instead, gently cover the spill with absorbent pads dampened with water or a 10% bleach solution to solubilize and trap the powder against the surface.

  • Liquid Spill: Absorb immediately with inert materials (vermiculite or specialized chemical absorbent pads).

  • Surface Decontamination: Wash the affected area with a high-pH detergent or 10% sodium hypochlorite solution. Alkaline conditions often accelerate the degradation of complex tropane-based structures. Follow this with a thorough sterile water rinse.

  • Waste Disposal: All contaminated PPE, wipes, and empty vials must be placed in a clearly labeled, puncture-resistant hazardous waste container. Manifest this material as "Toxic Pharmaceutical Waste" for high-temperature incineration, in accordance with local environmental regulations[4].

References

  • Benztropine - PubChem - NIH. National Institutes of Health (NIH). Available at:[Link]

  • Benztropine Mesylate Tablets, USP - SAFETY DATA SHEET. MSDS Digital. Available at:[Link]

  • CAT 036 - benzatropine mesilate - SAFETY DATA SHEET. Pharmacopoeia. Available at: [Link]

Sources

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